molecular formula C8H7FO3 B1295829 (2-Fluorophenoxy)acetic acid CAS No. 348-10-7

(2-Fluorophenoxy)acetic acid

Cat. No.: B1295829
CAS No.: 348-10-7
M. Wt: 170.14 g/mol
InChI Key: CEAXCCNKYPOHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAXCCNKYPOHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278826
Record name (2-Fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-10-7
Record name 348-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Fluorophenoxy)acetic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-Fluorophenoxy)acetic Acid: Physicochemical Properties, Analysis, and Applications

Introduction

This compound, a member of the phenoxyacetic acid class of compounds, is a fluorinated aromatic carboxylic acid of significant interest in chemical research and development. Its structure, featuring a carboxylic acid moiety, an ether linkage, and a fluorine-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the fluorine atom at the ortho position influences the molecule's electronic properties, reactivity, and potential biological activity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, detailed analytical methodologies, and its current and potential applications.

Section 1: Core Physicochemical and Identification Properties

This compound is a white to off-white crystalline solid under standard conditions[1]. A precise understanding of its fundamental properties is critical for its effective use in experimental design, from selecting appropriate solvents to predicting its behavior in reaction mixtures.

PropertyValueSource
CAS Number 348-10-7[1][2]
Molecular Formula C₈H₇FO₃[2][3]
Molecular Weight 170.14 g/mol [1][2]
Appearance White to off-white powder or crystals[1]
Melting Point 139 °C[2]
Boiling Point 289.2 ± 15.0 °C (Predicted)[2]
Density 1.321 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.10 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in Chloroform, Methanol[2]

Section 2: Chemical Structure, Synthesis, and Reactivity

The chemical behavior of this compound is governed by its three primary functional components:

  • Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine atom at the ortho position acidifies the carboxylic proton and influences the reactivity of the aromatic ring in electrophilic substitution reactions.

  • Ether Linkage: The phenoxy-acetic acid linkage is generally stable but can be cleaved under harsh conditions.

  • Carboxylic Acid: This group is the primary site of reactivity, readily undergoing reactions such as esterification, amide formation, and salt formation. The predicted pKa of 3.10 suggests it is a moderately strong organic acid[2].

Synthesis Pathway: While specific synthesis routes for the 2-fluoro isomer are proprietary, a general and well-established method for synthesizing phenoxyacetic acids involves the Williamson ether synthesis. A representative synthesis for a positional isomer, 2-(4-fluorophenoxy)acetic acid, involves refluxing the corresponding fluorophenol (4-fluorophenol) with an alpha-halo ester (ethyl chloroacetate) in a suitable solvent like acetone, followed by hydrolysis of the resulting ester to yield the carboxylic acid[4]. This approach is broadly applicable to substituted phenols.

Section 3: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the preferred method for determining the purity of this compound and separating it from potential isomers or impurities. Reverse-phase chromatography is particularly effective.

Expert Insight: The choice of an acidic mobile phase is crucial. It ensures that the carboxylic acid group remains protonated (in its non-ionized form), which prevents peak tailing and leads to sharp, symmetrical peaks on a non-polar stationary phase like C18.

Protocol: Reverse-Phase HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 mixture of Acetonitrile and Water.

    • Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Sample Filtration: Filter the final diluted sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 264 nm, selected based on the UV absorbance of the phenyl ring[5].

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 40% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the main analyte.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow Figure 1: HPLC-UV Analytical Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing node_weigh 1. Weigh Compound node_dissolve 2. Dissolve in Diluent node_weigh->node_dissolve node_filter 3. Filter (0.45 µm) node_dissolve->node_filter node_inject 4. Inject into HPLC node_filter->node_inject node_column 5. Separate on C18 Column node_inject->node_column node_detect 6. Detect at 264 nm node_column->node_detect node_chrom 7. Generate Chromatogram node_detect->node_chrom node_integrate 8. Integrate Peak Area node_chrom->node_integrate node_report 9. Generate Purity Report node_integrate->node_report

Caption: HPLC-UV workflow for purity analysis.

Spectroscopic Profile
  • ¹H NMR (Proton NMR): The spectrum would be expected to show a complex multiplet pattern for the four protons on the aromatic ring, a singlet for the methylene (-CH₂-) protons adjacent to the ether oxygen, and a broad singlet for the acidic carboxylic acid proton.

  • ¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170-180 ppm).

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1730 cm⁻¹ for the C=O (carbonyl) stretch, and strong bands in the 1200-1300 cm⁻¹ region for the C-O stretching of the ether and carboxylic acid.

Section 4: Applications and Research Context

Phenoxyacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and agrochemical science[6].

  • Pharmaceutical Intermediate: This compound serves as a valuable starting material for synthesizing potential drug candidates. The hydrazide derivative of the related 4-fluoro isomer has been investigated for anti-inflammatory and analgesic properties, suggesting a similar potential for the 2-fluoro analog[7].

  • Agrochemical Synthesis: The phenoxyacetic acid core is present in many herbicides. This compound can be used to create novel herbicides and plant growth regulators[7].

  • ¹⁹F NMR Probe Development: While the related 2-fluorophenylacetic acid is used as a chiral derivatizing agent for analysis by ¹⁹F NMR spectroscopy, this compound could potentially be incorporated into larger molecules to act as a reporter group for studying molecular interactions and binding events via ¹⁹F NMR[8][9].

Section 5: Safety and Handling

This compound requires careful handling in a laboratory setting due to its potential hazards.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed[2].

    • H315: Causes skin irritation[2].

    • H319: Causes serious eye irritation[2].

    • H335: May cause respiratory irritation[2].

  • Signal Word: Warning[1][2].

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases[2].

References

(2-Fluorophenoxy)acetic acid CAS number 348-10-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-Fluorophenoxy)acetic Acid (CAS 348-10-7)

Introduction and Strategic Importance

This compound, with CAS Registry Number 348-10-7, is an organofluorine compound belonging to the phenoxyacetic acid class.[1] While structurally related to phenoxy herbicides, its primary significance in modern research lies in its role as a versatile building block and synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3] The strategic placement of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties, influencing the molecule's acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold for medicinal chemists and drug development professionals.

Phenoxyacetic acid derivatives are recognized as "privileged structures" in chemical biology, frequently appearing in biologically active compounds that target a wide range of enzymes and receptors.[3] This guide provides a comprehensive technical overview of this compound, covering its synthesis, analytical characterization, key applications, and essential safety protocols, tailored for researchers and scientists in the field.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 348-10-7[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [4]
IUPAC Name 2-(2-fluorophenoxy)acetic acid[1]
Appearance White to off-white solid/crystal[5]
Melting Point 103.0 to 107.0 °C
SMILES C1=CC=C(C(=C1)F)OCC(=O)O[1]
InChIKey ZBIULCVFFJJYTN-UHFFFAOYSA-N[4]

Synthesis and Purification: The Williamson Ether Synthesis Approach

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[6][7] This reaction is a classic example of an Sₙ2 nucleophilic substitution, where the phenoxide ion of 2-fluorophenol acts as the nucleophile, attacking an electrophilic carbon of a haloacetic acid derivative.[7][8]

The rationale behind this choice of reaction is its reliability and high yield for forming ether linkages, particularly when using a reactive primary alkyl halide (or its equivalent).[7] The acidity of the phenolic proton on 2-fluorophenol allows for easy deprotonation by a suitable base to form the highly nucleophilic phenoxide.

G cluster_reaction Reaction Step cluster_workup Work-up & Purification reactant reactant condition condition process process product product r1 2-Fluorophenol reaction Williamson Ether Synthesis (SN2 Mechanism) r1->reaction r2 Chloroacetic Acid r2->reaction base Base (e.g., NaOH, K2CO3) base->reaction Deprotonation solvent Solvent (e.g., Acetone, H2O) solvent->reaction Medium acid Acidification (e.g., 6M HCl) reaction->acid Crude Product extract Solvent Extraction (e.g., Diethyl Ether) acid->extract purify Recrystallization extract->purify final_product This compound purify->final_product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies.[8][9]

  • Deprotonation: In a suitable reaction vessel, dissolve 2-fluorophenol in an appropriate solvent such as water or acetone.

  • Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution.[8] The base deprotonates the phenol to form the sodium or potassium 2-fluorophenoxide salt in situ. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.[7]

  • Nucleophilic Attack: Add chloroacetic acid to the reaction mixture. The phenoxide ion will attack the alpha-carbon of chloroacetic acid, displacing the chloride leaving group in an Sₙ2 reaction.

  • Reaction Conditions: Gently heat the mixture (e.g., in a 90-100°C water bath) for a sufficient duration (typically 30-60 minutes) to ensure the reaction goes to completion.[9]

  • Work-up (Acidification): After cooling, dilute the reaction mixture with water. Carefully acidify the solution with a strong acid like 6M HCl until it is acidic to litmus paper.[9] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution, as it is less soluble than its salt form.

  • Isolation & Purification: The crude product can be isolated by filtration. For higher purity, it can be extracted from the acidified aqueous solution using an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent evaporated.[9]

  • Final Purification: The final purification is typically achieved by recrystallization from a suitable solvent, such as hot water, to yield pure crystalline this compound.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its isomers.[10]

Representative HPLC Protocol: [10]

  • Column: A reverse-phase column, such as a Primesep SB (4.6 x 250 mm, 5 µm), is effective.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic buffer (e.g., 0.2% formic acid) is used. The organic/aqueous ratio (e.g., 40/60) can be adjusted to optimize retention time and resolution.[10]

  • Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[10]

  • Detection: UV detection at a wavelength of approximately 264 nm is suitable for the aromatic system in the molecule.[10] This method is also compatible with Mass Spectrometry (LC-MS) for definitive mass identification.[10]

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly after derivatization of the carboxylic acid group to a more volatile ester form.[11][12]

Spectroscopic Methods

Spectroscopic analysis provides structural confirmation of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range), whose splitting patterns are influenced by the fluorine and ether linkages. A distinct singlet or AB quartet for the -O-CH₂- protons will appear further upfield (around 4.7 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR will show distinct signals for the eight unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >170 ppm).

    • ¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds, showing a signal specific to the fluorine atom, confirming its presence and electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1730 cm⁻¹), and C-O ether stretches (approx. 1200-1250 cm⁻¹).

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 170.14 g/mol . Fragmentation patterns can further elucidate the structure.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the phenoxyacetic acid scaffold, which can be readily modified to generate libraries of compounds for biological screening.[3]

G cluster_derivatives Chemical Derivatization core This compound Scaffold modification modification product_class product_class activity activity core_node core_node mod1 Amide Coupling core_node->mod1 mod2 Esterification core_node->mod2 mod3 Hydrazide Formation core_node->mod3 prod1 Amide Derivatives mod1->prod1 prod2 Ester Derivatives mod2->prod2 prod3 Hydrazone Derivatives mod3->prod3 act1 Anti-inflammatory (COX-2) Antitubercular prod1->act1 act2 Herbicides Plant Growth Regulators prod2->act2 act3 Antibacterial Antifungal prod3->act3

Figure 2: Role of this compound as a versatile synthetic scaffold.
  • Anti-inflammatory Agents: The phenoxyacetic acid core is a key component in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[13] By modifying the carboxylic acid group, researchers can synthesize derivatives that fit into the active site of the COX-2 enzyme, which is a major target for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13]

  • Antimicrobial Agents: Various derivatives have shown promising antibacterial and antifungal activities.[2] The core structure can be coupled with other pharmacophores to create novel compounds that inhibit microbial growth.[14]

  • Agrochemicals: This class of compounds has a long history in agriculture. This compound serves as a building block for modern herbicides and plant growth regulators, where the fluorine substitution can enhance efficacy and modify the environmental persistence profile.[3][15]

  • Antitubercular Agents: Research has explored phenoxyacetic acid derivatives in the synthesis of compounds with activity against Mycobacterium tuberculosis.[2] The scaffold's ability to be easily functionalized allows for the creation of diverse molecules to test against drug-resistant strains.[2]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[5][16]

  • Hazard Identification: May cause skin, eye, and respiratory tract irritation.[16] The toxicological properties have not been fully investigated.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles conforming to OSHA or EN166 standards.[16]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[16]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low. If ventilation is inadequate, follow OSHA respirator regulations.[16]

  • Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep container tightly closed when not in use.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][16] Keep in a tightly closed container.

  • First-Aid Measures:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops.[16]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[16]

    • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Seek immediate medical attention.[16]

  • Spills and Disposal: Clean up spills immediately. Absorb the material with an inert, dry substance and place it into a suitable, closed container for disposal. Ensure adequate ventilation.[16] Dispose of waste in accordance with local, state, and federal regulations.

References

Unraveling the Molecular Gambit of (2-Fluorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Phenoxyacetic Acid Scaffold in Biological Systems

(2-Fluorophenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, a versatile chemical scaffold that has found applications ranging from agriculture to medicine. While renowned for their use as herbicides, derivatives of phenoxyacetic acid have also been investigated for their therapeutic potential, including roles as anti-diabetic, anti-inflammatory, and anticancer agents.[1] This guide provides an in-depth technical exploration of the primary mechanism of action of this compound, focusing on its role as a synthetic auxin, while also considering other potential biological interactions.

Primary Mechanism of Action: Hijacking the Auxin Signaling Pathway

The principal mechanism of action of this compound in plants is its function as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry, however, is a double-edged sword. While natural auxins like IAA are tightly regulated and rapidly degraded by the plant, synthetic auxins like this compound are more resistant to enzymatic degradation, leading to a sustained and overwhelming hormonal response.[2][4] This uncontrolled stimulation of auxin-responsive pathways ultimately leads to the herbicidal effects observed in susceptible plants.

At the molecular level, the action of this compound is centered around the SCFTIR1/AFB E3 ubiquitin ligase complex, the primary auxin receptor in plants.[2][5] The key players in this pathway are:

  • TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins: These are the F-box protein components of the SCF complex that directly bind to auxin.[5][6]

  • Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors that, in the absence of auxin, bind to and inhibit Auxin Response Factors (ARFs).[5]

  • ARFs (Auxin Response Factors): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.

The binding of this compound to the TIR1/AFB receptor initiates a cascade of events that disrupts normal plant growth and development:

  • This compound binds to the TIR1/AFB receptor, stabilizing its interaction with the Aux/IAA repressor proteins.[2][5]

  • This enhanced interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB complex.

  • The ubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome .

  • The degradation of the Aux/IAA repressors releases the ARF transcription factors .

  • The freed ARFs then activate the transcription of auxin-responsive genes , leading to uncontrolled cell division, elongation, and differentiation.[2][7]

This sustained and unregulated gene expression results in a variety of phytotoxic effects, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.[4][7]

Auxin_Signaling_Pathway cluster_nucleus Nucleus FPAA This compound TIR1_AFB TIR1/AFB FPAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes Interaction ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Phytotoxicity Auxin_Response_Genes->Uncontrolled_Growth Leads to Ub Ubiquitin Ub->Aux_IAA Ubiquitination Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA Experimental_Workflow cluster_protocol1 Protocol 1: Arabidopsis Root Assay cluster_protocol2 Protocol 2: Tobacco Callus Induction A1 Seed Sterilization & Plating A2 Stratification & Germination A1->A2 A3 Transfer to Treatment Plates A2->A3 A4 Incubation A3->A4 A5 Measure Root Length & Lateral Roots A4->A5 B1 Prepare Tobacco Explants B2 Culture on Treatment Media B1->B2 B3 Incubation in Dark B2->B3 B4 Assess Callus Formation B3->B4

References

An In-Depth Technical Guide to the Biological Activities of (2-Fluorophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Research Professional

The phenoxyacetic acid scaffold is a privileged structure in the fields of agrochemicals and medicinal chemistry. Its derivatives have given rise to some of the most widely used herbicides and have shown promise as potent anti-inflammatory, anticancer, and antimicrobial agents. The introduction of fluorine into small molecules is a well-established strategy to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. This guide focuses on a specific, yet underexplored, subclass: derivatives of (2-Fluorophenoxy)acetic acid.

As researchers and drug development professionals, our goal is not merely to synthesize novel compounds but to understand the intricate relationship between their structure and function. This document is structured to provide not just a summary of known activities but a deeper, mechanistic understanding and practical, field-proven methodologies for evaluation. We will delve into the causality behind experimental choices and present protocols designed to be self-validating systems. Every claim is grounded in authoritative references, providing a launchpad for your own investigations into this promising chemical space.

Chapter 1: Synthesis and Derivatization

The foundational step in exploring the biological landscape of this class of molecules is a robust and versatile synthetic strategy. The core this compound structure is most reliably assembled via the Williamson ether synthesis , a classic SN2 reaction.

Core Synthesis: The Williamson Ether Synthesis

This reaction involves the deprotonation of a phenol (2-fluorophenol) to form a nucleophilic phenoxide, which then displaces a halide from an alpha-haloacetate.

Mechanism Overview:

  • Deprotonation: 2-Fluorophenol is treated with a strong base (e.g., Sodium Hydroxide, Potassium Carbonate) to generate the 2-fluorophenoxide ion.

  • Nucleophilic Attack: The highly nucleophilic phenoxide attacks the electrophilic carbon of an alkyl haloacetate (e.g., ethyl chloroacetate), displacing the halide.[1][2][3]

  • Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for phenoxyacetic acid synthesis and should be optimized for specific laboratory conditions.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The mixture will become heterogeneous.

  • Alkylating Agent: Add ethyl chloroacetate (1.2 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Ester Isolation): After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-fluorophenoxy)acetate. The crude ester can be purified by column chromatography or used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at room temperature or gently heat for 2-4 hours until TLC indicates complete conversion.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 using 6M hydrochloric acid (HCl). A white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis 2-Fluorophenol 2-Fluorophenol Base Base (e.g., K₂CO₃) 2-Fluorophenol->Base 2-Fluorophenoxide 2-Fluorophenoxide Base->2-Fluorophenoxide Ethyl Chloroacetate Ethyl Chloroacetate 2-Fluorophenoxide->Ethyl Chloroacetate SN2 Attack Ethyl (2-Fluorophenoxy)acetate Ethyl (2-Fluorophenoxy)acetate Ethyl Chloroacetate->Ethyl (2-Fluorophenoxy)acetate Hydrolysis NaOH / H₂O, then HCl Ethyl (2-Fluorophenoxy)acetate->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: General synthesis workflow for this compound.

Chapter 2: Herbicidal Activity

Phenoxyacetic acids are historically significant as the first selective organic herbicides, and their derivatives continue to be vital in modern agriculture.

Mechanism of Action: Synthetic Auxin Mimicry

This compound derivatives, like other phenoxy herbicides such as 2,4-D, function as synthetic auxins.[5] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways. This leads to a persistent and overwhelming auxin signal.[6]

Key Molecular Events:

  • Perception: The herbicide binds to the TIR1/AFB family of F-box protein auxin receptors.[6][7]

  • Signal Transduction: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

  • Gene Expression: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream genes.[5]

  • Physiological Disruption: The uncontrolled expression of auxin-responsive genes leads to rapid, unsustainable cell division and elongation, overproduction of ethylene and abscisic acid, and ultimately, the death of susceptible dicot (broadleaf) plants.[5][6]

Auxin Signaling Pathway Disruption Diagram

cluster_normal Normal Auxin Level cluster_herbicide Herbicide Application IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds & Degrades ARF ARF Transcription Factor Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Growth Regulated Growth Genes->Growth Herbicide (2-Fluorophenoxy)acetic Acid Derivative TIR1_AFB_H TIR1/AFB Receptor Herbicide->TIR1_AFB_H Persistent Binding Aux_IAA_H Aux/IAA Repressor (Rapidly Degraded) TIR1_AFB_H->Aux_IAA_H Binds & Degrades ARF_H ARF Transcription Factor (Uncontrolled) Genes_H Massive Gene Overexpression ARF_H->Genes_H Over-activates Death Uncontrolled Growth & Plant Death Genes_H->Death

Caption: Disruption of auxin signaling by phenoxyacetic acid herbicides.
Structure-Activity Relationship (SAR) and Available Data

While extensive quantitative data for this compound derivatives is not widely published, preliminary studies on related structures provide key insights. For instance, a series of N-(o-fluorophenoxyacetyl)thioureas derivatives were synthesized and tested.[8]

Compound ClassTest SpeciesConcentrationObserved ActivityReference
N-(o-fluorophenoxyacetyl)thioureasAmaranthus retroflexus L. (Dicot)100 ppmHigh inhibitory activity against root and stalk[8]
N-(o-fluorophenoxyacetyl)thioureasChenopodium serotinum L. (Dicot)100 ppmSome inhibitory activity[8]

These findings confirm that the this compound scaffold is a valid starting point for developing herbicidally active compounds. The fluorine substitution is known to alter the electronic properties of the aromatic ring, which can influence receptor binding and translocation within the plant.

Experimental Protocol: Herbicidal Activity (Agar Plate Growth Assay)
  • Preparation of Test Plates: Prepare a sterile agar medium (e.g., Murashige and Skoog) in petri dishes. Incorporate the test compound at various concentrations (e.g., 1, 10, 100, 1000 µM) into the molten agar before pouring. Include a solvent control (e.g., DMSO) and a positive control (e.g., 2,4-D).

  • Seed Sterilization: Surface-sterilize seeds of a susceptible dicot species (e.g., Arabidopsis thaliana or Amaranthus retroflexus) using a 10% bleach solution followed by sterile water rinses.

  • Plating: Aseptically place 10-15 sterilized seeds onto the surface of each agar plate.

  • Incubation: Seal the plates and place them in a controlled growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 7-10 days.

  • Data Collection: Measure the primary root length and fresh weight of the seedlings for each treatment.

  • Analysis: Calculate the percent inhibition of root growth and fresh weight relative to the solvent control. Determine the GR₅₀ (concentration required for 50% growth reduction) by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the arachidonic acid cascade is a central pathway in this process. Phenoxyacetic acid derivatives have emerged as promising scaffolds for the development of potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Arachidonic acid, a fatty acid released from cell membranes, is metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[9]

  • COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

Selective inhibition of COX-2 is a highly sought-after therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10] The fluorine atom in this compound derivatives can form crucial interactions within the active site of the COX-2 enzyme, contributing to both potency and selectivity.[10][11]

Arachidonic Acid Pathway Diagram

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxane PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation PGH2->Inflammation Functions Gastric Protection Platelet Aggregation Prostaglandins->Functions Inhibitor (2-Fluorophenoxy)acetic Acid Derivative Inhibitor->COX2 Selective Inhibition

References

(2-Fluorophenoxy)acetic Acid Structural Analogs and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Fluorophenoxy)acetic acid, its structural analogs, and derivatives. It delves into their synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to support researchers in their discovery and development endeavors.

Introduction to this compound: A Versatile Scaffold

This compound belongs to the broader class of phenoxyacetic acids, which are characterized by a phenoxy group linked to a carboxylic acid moiety via a methylene bridge. The introduction of a fluorine atom onto the phenyl ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This, in turn, influences its biological activity and makes it a valuable scaffold in medicinal chemistry and agrochemical research.

The position of the fluorine substituent—ortho, meta, or para—plays a crucial role in determining the molecule's interaction with biological targets, leading to a diverse range of applications, from herbicides to potential therapeutics. This guide will explore these nuances in detail, providing a framework for the rational design of novel analogs and derivatives.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is typically achieved through a Williamson ether synthesis. This method involves the reaction of a substituted phenol with a haloacetic acid or its ester under basic conditions.

General Synthesis Pathway

The general synthetic route is a two-step process. First, the phenolic hydroxyl group is deprotonated by a base, such as sodium hydroxide or potassium carbonate, to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic substitution of the halide from the haloacetic acid derivative.

General Synthesis Pathway Reactant1 Substituted Phenol Intermediate Phenoxide Ion Reactant1->Intermediate Deprotonation Reactant2 Haloacetic Acid Derivative Product (Substituted Phenoxy)acetic Acid Reactant2->Product Base Base (e.g., NaOH, K2CO3) Base->Intermediate Intermediate->Product Nucleophilic Substitution

Caption: General Williamson ether synthesis for phenoxyacetic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of the parent compound, this compound.

Materials:

  • 2-Fluorophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenol (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-fluorophenoxy)acetate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature for 2-4 hours.

  • Acidification: After saponification, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Isolation and Purification: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide spectrum of biological activities, primarily as herbicides and potential therapeutic agents. The specific activity is highly dependent on the substitution pattern of the phenoxy ring.

Herbicidal Activity: Mimicking Plant Hormones

Phenoxyacetic acids, including their fluorinated analogs, are a well-established class of synthetic auxin herbicides. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.

Mechanism of Action:

Synthetic auxins like this compound bind to auxin receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The overstimulation of these genes leads to the observed herbicidal effects.

Auxin Herbicide Mechanism cluster_nucleus Nucleus Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Proteasome Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Mechanism of action of auxin-mimicking herbicides.

Structure-Activity Relationship (SAR) for Herbicidal Activity:

The position of the fluorine atom on the phenoxy ring, as well as the presence of other substituents, significantly influences the binding affinity to different TIR1/AFB receptors and, consequently, the herbicidal potency and selectivity. Generally, substitutions at the para and ortho positions of the phenoxy ring are crucial for high auxin activity. The electronic properties of the substituents play a key role, with electron-withdrawing groups often enhancing activity.

Pharmacological Activities

Derivatives of this compound have shown promise in various therapeutic areas, including as anticancer agents and metabolic modulators.

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate)52[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Certain analogs of phenoxyacetic acid have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARγ is a key therapeutic target for type 2 diabetes.

Mechanism of Action:

As PPARγ agonists, these compounds bind to the ligand-binding domain of the receptor. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, glucose uptake, and insulin sensitization.

PPAR_Signaling_Pathway Ligand PPARγ Agonist ((2-Fluorophenoxy)acetic acid derivative) PPARg PPARγ Ligand->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes CoRepressor Co-repressor PPARg->CoRepressor Dissociates CoActivator Co-activator PPARg->CoActivator Recruits PPRE PPRE (DNA) RXR->PPRE Target_Genes Target Genes PPRE->Target_Genes Activates Transcription Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Homeostasis Target_Genes->Metabolic_Effects

Caption: Simplified PPARγ signaling pathway.

Structure-Activity Relationship (SAR) for PPARγ Agonism:

The structural requirements for PPARγ agonism often include an acidic head group (like the carboxylic acid in phenoxyacetic acids), a central linker, and a hydrophobic tail. The fluorine substitution on the phenoxy ring can influence the binding affinity and selectivity for different PPAR isoforms.

Quantitative Data on PPARγ Agonist Activity:

Compound/DerivativeAssayEC50/IC50 (µM)Reference
Chiral phenoxyacetic acid analogue (S)-3PPARγ transactivationEC50: 0.40[2]
Chiral phenoxyacetic acid analogue (S)-3Colorectal cancer cell proliferationIC50: 4.8[2]

Structure-Activity Relationship (SAR) and Rational Drug Design

The diverse biological activities of this compound derivatives underscore the importance of understanding their structure-activity relationships. By systematically modifying the core scaffold and evaluating the resulting changes in activity, researchers can rationally design more potent and selective compounds.

Key Structural Features Influencing Activity
  • Position of the Fluorine Atom: As discussed, the ortho, meta, or para position of the fluorine atom has a profound impact on the molecule's conformation and electronic properties, which in turn affects its interaction with biological targets.

  • Substituents on the Phenyl Ring: The addition of other substituents (e.g., chloro, methyl, nitro groups) can further modulate the compound's lipophilicity, steric hindrance, and electronic nature, leading to enhanced or diminished activity.

  • Modifications of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can alter the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Workflow for SAR Studies

A typical workflow for conducting SAR studies on this compound analogs involves a cycle of design, synthesis, and biological evaluation.

SAR_Workflow Design Design Analogs (Vary F position, add substituents) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Bioassay Biological Evaluation (e.g., Herbicidal, Cytotoxicity, Receptor Binding) Purification->Bioassay Data_Analysis Data Analysis (Determine IC50/EC50, Compare activities) Bioassay->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation SAR_Elucidation->Design Iterative Design Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising class of compounds with a broad range of biological activities. Their utility as herbicides is well-established, and their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases, is an active area of research.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of analogs with systematic variations in the substitution pattern is needed to develop predictive quantitative structure-activity relationship (QSAR) models.

  • Target identification and validation: For derivatives with promising pharmacological activity, further studies are required to identify and validate their specific molecular targets and elucidate their mechanisms of action in greater detail.

  • Optimization of pharmacokinetic properties: Lead compounds should be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to enhance their in vivo efficacy and safety profiles.

This guide provides a solid foundation for researchers to build upon in their quest to unlock the full potential of this compound and its derivatives in both agriculture and medicine.

References

An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal moments and scientific breakthroughs that mark the history of phenoxyacetic acids. From their initial synthesis in the late 19th century to their revolutionary impact on agriculture and the subsequent environmental and toxicological scrutiny, this document traces the evolution of our understanding and application of these significant compounds.

Foundational Chemistry: The Genesis of a Core Structure

The story of phenoxyacetic acids begins not with a biological revelation, but with a fundamental chemical synthesis. The parent compound, phenoxyacetic acid (POA), is an organic compound that, while not herbicidally active itself, forms the structural backbone of many crucial derivatives.[1] Its first reported preparation dates back to 1880.[1]

The synthesis is a classic example of the Williamson ether synthesis, a robust and efficient method still used in industrial production today.[2] The reaction involves the nucleophilic attack of a sodium phenolate salt on sodium chloroacetate in an aqueous solution.[1][2] This process forms an ether linkage, yielding the sodium salt of phenoxyacetic acid, which is then acidified to produce the final compound.[1]

Key Synthesis Reaction: Williamson Ether Synthesis

The process can be summarized in two main steps:

  • Salt Formation & Nucleophilic Attack: C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl

  • Acidification: C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl

This straightforward synthesis provided the chemical framework upon which a revolution in plant biology and agriculture would be built. The chlorinated derivatives, which would later become famous herbicides, were first synthesized and described in a 1941 paper by Robert Pokorny titled "Some Chlorophenoxyacetic Acids".[3][4][5] This publication detailed the preparation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), setting the stage for the discovery of their potent biological effects.[3][6]

G cluster_products Products Phenolate Sodium Phenolate POA_Salt Sodium Phenoxyacetate Phenolate->POA_Salt + Chloroacetate Chloroacetate Sodium Chloroacetate Chloroacetate->POA_Salt POA_Acid Phenoxyacetic Acid POA_Salt->POA_Acid NaCl Sodium Chloride reagent_NaOH NaOH (to form phenolate) reagent_HCl HCl (acidification) reagent_HCl->POA_Salt

Caption: General synthesis of phenoxyacetic acid via Williamson ether synthesis.

The Biological Awakening: From Chemical Curiosity to Plant Growth Regulator

The transformation of phenoxyacetic acids from shelf chemicals to powerful biological agents began with the study of plant hormones, specifically auxins. The naturally occurring auxin, indole-3-acetic acid (IAA), was known to control plant cell elongation, division, and overall growth.[7][8]

In the late 1930s and early 1940s, researchers began to observe that applying natural auxins at unnaturally high concentrations could paradoxically inhibit or disrupt plant growth.[9] This crucial insight led scientists to explore synthetic analogues, hoping to find more stable and potent compounds.

Pioneering work by P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute in 1942 systematically detailed the effects of substituted phenoxy and benzoic acids on plants, establishing a clear structure-activity relationship.[10][11] Their research demonstrated that compounds like 2,4-D mimicked the action of natural auxins but were far more potent and resistant to degradation within the plant.[7][12] This led to the classification of these substances as "synthetic auxins" or plant growth regulators.[12]

Historical Experimental Protocol: The Tomato Epinasty Test

A classic bioassay used by researchers like Zimmerman and Hitchcock to quickly screen for auxin-like activity was the tomato epinasty test. This self-validating protocol relies on the visible, dose-dependent response of the plant.

Objective: To determine if a test compound exhibits auxin-like physiological activity.

Methodology:

  • Plant Preparation: Use young, healthy tomato plants (e.g., Solanum lycopersicum) with 4-6 true leaves, grown under controlled greenhouse conditions.

  • Compound Formulation: Prepare a lanolin paste containing a specific concentration of the test compound (e.g., 1 mg of 2,4-D per gram of lanolin). A control paste containing only lanolin is also prepared.

  • Application: Apply a small amount of the test paste to the upper surface of a petiole (leaf stalk) and to the main stem of the tomato plant. Apply the control paste to a separate set of plants.

  • Observation: Observe the plants over 24-72 hours.

  • Positive Result: A positive auxin-like response is characterized by epinasty: a rapid, downward curling and twisting of the petioles and stem. This occurs because the compound stimulates excessive cell elongation on the upper side of the petiole, forcing it to bend downwards. The severity of the epinasty indicates the potency of the compound.

  • Validation: The control plants should show no epinastic response, confirming that the observed effect is due to the chemical and not other environmental factors.

The Herbicide Revolution: A Case of Multiple Discovery

The leap from observing growth regulation to envisioning selective weed control was a monumental step, occurring nearly simultaneously in the United Kingdom and the United States under the secrecy of World War II.[13][14][15] This remarkable case of multiple, independent discovery involved four main groups:

  • William G. Templeman (ICI, UK): In 1940, Templeman observed that high concentrations of natural auxin could kill broadleaf weeds.[9][13] He then tasked chemists at Imperial Chemical Industries (ICI) to synthesize more potent analogues, leading to the creation and testing of (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-D.[13] His work demonstrated their ability to selectively kill broadleaf weeds in cereal crops, a finding for which a patent was filed in 1941 but kept secret due to the war.[13]

  • Philip S. Nutman & Associates (Rothamsted, UK): Working at the Rothamsted Experimental Station, this group also investigated the herbicidal potential of synthetic auxins during the same period.[12][13][15]

  • Ezra Kraus & John Mitchell (University of Chicago/USDA, USA): This U.S. team was also exploring the use of growth regulators for agricultural purposes and identified the potent effects of 2,4-D.[13][15]

  • Franklin D. Jones (American Chemical Paint Company, USA): Jones and his team were another American group that independently synthesized and recognized the herbicidal properties of 2,4-D.[13][15]

When these compounds were commercially released in 1946, they initiated an agricultural revolution.[7][12] For the first time, farmers had a tool that could selectively kill broadleaf weeds (dicots) in grass crops like wheat, corn, and rice (monocots), dramatically increasing yields and reducing the need for manual labor.[12][16][17]

Timeline of Key Phenoxyacetic Acid Discoveries
Year Discovery / Event Key Scientist(s) / Institution Significance
1880First reported synthesis of phenoxyacetic acid.Not specified in sources.Established the core chemical structure.[1]
1940Observation that high auxin levels kill broadleaf weeds.William Templeman (ICI)Provided the conceptual basis for synthetic auxin herbicides.[9][13]
1941Synthesis of 2,4-D and other chlorophenoxyacetic acids published.Robert PokornyMade the key herbicidal compounds known to the scientific community.[3][4]
1941Patent filed for selective herbicidal use of MCPA and 2,4-D.William Templeman (ICI)First formal claim of selective weed control, though kept secret by wartime restrictions.[13]
1942Published systematic study of structure-activity relationships.P.W. Zimmerman & A.E. HitchcockConfirmed auxin-like activity and identified highly potent structures.[10]
1946Commercial release of 2,4-D and MCPA.Multiple CompaniesLaunched the modern era of chemical weed control in agriculture.[7]

Unraveling the Mechanism of Action: A Molecular Hijacking

Phenoxyacetic acid herbicides function by mimicking the natural plant hormone auxin, but with a crucial difference: the plant cannot regulate their concentration.[8] This leads to a cascade of uncontrolled and unsustainable growth that is ultimately lethal to susceptible plants.[7][12]

The core of this mechanism involves three main protein families:[18][19]

  • TIR1/AFB Receptors: These are F-box proteins that act as the primary auxin receptors.[20][21]

  • Aux/IAA Repressors: These proteins bind to and inhibit transcription factors.

  • Auxin Response Factors (ARFs): These are the transcription factors that activate auxin-responsive genes.

In a normal state, Aux/IAA proteins repress ARFs, keeping growth-related genes switched off. When a natural auxin like IAA is present, it acts as a "molecular glue," helping the TIR1/AFB receptor bind to the Aux/IAA repressor.[20][22] This binding targets the Aux/IAA protein for degradation by the 26S proteasome.[21] With the repressor gone, the ARF is free to activate genes that lead to controlled growth.

Synthetic auxins like 2,4-D hijack this system. They bind to the TIR1/AFB receptor with high affinity, causing continuous degradation of the Aux/IAA repressors.[21] This leads to the persistent activation of ARFs and the relentless expression of growth genes, resulting in cellular chaos, tissue disruption, and ultimately, plant death.[8][12]

G cluster_normal Normal Auxin Response (Low Auxin) cluster_herbicide Synthetic Auxin (Herbicide) Action AuxIAA_N Aux/IAA Repressor ARF_N ARF Transcription Factor AuxIAA_N->ARF_N Inhibits Gene_N Auxin-Responsive Gene (OFF) ARF_N->Gene_N Cannot Bind Auxin Synthetic Auxin (e.g., 2,4-D) TIR1 SCF-TIR1/AFB Receptor Complex Auxin->TIR1 Binds AuxIAA_H Aux/IAA Repressor TIR1->AuxIAA_H Binds (as co-receptor) Proteasome 26S Proteasome AuxIAA_H->Proteasome Targeted for Degradation ARF_H ARF Transcription Factor Gene_H Auxin-Responsive Gene (CONTINUOUSLY ON) ARF_H->Gene_H Activates Transcription Growth Uncontrolled Growth & Plant Death Gene_H->Growth

Caption: Simplified molecular mechanism of action for phenoxyacetic acid herbicides.

A Complex Legacy: Agent Orange and Environmental Scrutiny

The history of phenoxyacetic acids is inseparable from the controversy surrounding Agent Orange. Used extensively by the U.S. military during the Vietnam War from 1961 to 1971, Agent Orange was a 50:50 mixture of the n-butyl esters of 2,4-D and another phenoxy herbicide, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[23][24][25]

The extreme toxicity associated with Agent Orange was not due to the active ingredients themselves, but to a highly toxic contaminant produced during the manufacturing of 2,4,5-T: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[23] Wartime production pressures led to manufacturing processes that generated significant levels of this dioxin contaminant.[23] TCDD is a persistent organic pollutant linked to a range of severe health problems, including cancers, birth defects, and diabetes.[23][26] The use of 2,4,5-T was suspended by the U.S. Department of Defense in 1970 and its manufacture has been prohibited in the U.S. since 1983.[24][27] Modern manufacturing processes for 2,4-D do not produce TCDD as a contaminant.[27]

This dark chapter prompted intense research into the environmental fate and toxicology of all phenoxy herbicides. Studies have shown that 2,4-D generally has moderate to low persistence in the environment, with a soil half-life typically ranging from a few days to a few weeks, as it is broken down by microorganisms.[27][28][29] However, its persistence can be longer in cold, dry, or anaerobic conditions.[27][28] Due to its water solubility, 2,4-D has the potential to leach into groundwater, making careful application essential to minimize environmental risk.[27][30]

Conclusion

The journey of phenoxyacetic acids from a simple organic synthesis to a cornerstone of modern agriculture and a subject of intense environmental debate is a compelling story of scientific discovery, innovation, and consequence. Initially developed as chemical curiosities, their potent auxin-mimicking properties revolutionized weed science and profoundly boosted global food production. The elucidation of their sophisticated molecular mechanism—a hijacking of the plant's natural growth regulation pathway—has provided deep insights into plant biology. However, the legacy of TCDD contamination in 2,4,5-T serves as a critical reminder of the immense responsibility that accompanies chemical technology. For researchers today, the history of phenoxyacetic acids offers a powerful case study in structure-activity relationships, receptor-mediated biological effects, and the complex interplay between chemical science and societal impact.

References

An In-depth Technical Guide to (2-Fluorophenoxy)acetic Acid: Isomers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorophenoxy)acetic acid, a halogenated derivative of phenoxyacetic acid, represents a class of compounds with significant interest in both agricultural and pharmaceutical research. The position of the fluorine atom on the phenyl ring gives rise to three distinct positional isomers: 2-(2-fluorophenoxy)acetic acid (ortho), 2-(3-fluorophenoxy)acetic acid (meta), and 2-(4-fluorophenoxy)acetic acid (para). The location of this electron-withdrawing group critically influences the molecule's chemical properties, biological activity, and potential applications. This guide provides a comprehensive technical overview of these isomers, focusing on their nomenclature, synthesis, physicochemical properties, and roles in scientific research and development.

Nomenclature: IUPAC Names and Synonyms

The systematic identification of these isomers is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming convention. In addition to their formal IUPAC names, these compounds are known by several synonyms in commercial and academic literature.

IsomerIUPAC NameSynonyms
Ortho2-(2-Fluorophenoxy)acetic acido-Fluorophenoxyacetic acid, this compound
Meta2-(3-Fluorophenoxy)acetic acidm-Fluorophenoxyacetic acid, 3-Fluorophenoxyacetic acid
Para2-(4-Fluorophenoxy)acetic acidp-Fluorophenoxyacetic acid, 4-Fluorophenoxyacetic acid[1]

Synthesis of this compound Isomers

The most common and versatile method for synthesizing this compound isomers is the Williamson ether synthesis . This SN2 reaction involves the nucleophilic substitution of a haloacetate by a fluorophenoxide ion. The general mechanism proceeds by deprotonating the corresponding fluorophenol with a strong base to form the highly reactive phenoxide, which then attacks the electrophilic carbon of a haloacetic acid or its ester.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps Fluorophenol Fluorophenol (ortho, meta, or para) Deprotonation 1. Deprotonation Formation of Fluorophenoxide Fluorophenol->Deprotonation Haloacetate Haloacetic Acid Derivative (e.g., Chloroacetic acid) SN2_Attack 2. Nucleophilic Attack (SN2) Ether linkage formation Haloacetate->SN2_Attack Base Base (e.g., NaOH, KOH) Base->Deprotonation Solvent Solvent (e.g., Acetone, Water) Solvent->SN2_Attack Deprotonation->SN2_Attack Fluorophenoxide Workup 3. Acidification & Extraction Isolation of product SN2_Attack->Workup Product This compound Isomer Workup->Product

Caption: General workflow for the Williamson ether synthesis of this compound isomers.

Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This protocol is adapted from a published procedure for the synthesis of the para-isomer[2]. The principles can be adapted for the ortho- and meta-isomers with appropriate adjustments for the specific fluorophenol starting material.

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Ester Formation:

    • To a solution of 4-fluorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (2 M).

    • Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The 2-(4-fluorophenoxy)acetic acid will precipitate as a white solid.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-fluorophenoxy)acetic acid.

Causality in Experimental Choices:

  • Base and Solvent: The choice of a base like potassium carbonate and a polar aprotic solvent like acetone is crucial for the SN2 reaction. The base is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. Acetone effectively dissolves the reactants and facilitates the nucleophilic attack.

  • Ester Intermediate: The synthesis often proceeds through an ester intermediate (e.g., ethyl ester) because the subsequent hydrolysis to the carboxylic acid is a high-yielding and clean reaction. Direct use of chloroacetic acid can sometimes lead to lower yields due to the reactivity of the carboxylic acid group.

  • Acidification: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form in a basic aqueous solution. Acidification is necessary to protonate the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its lower solubility.

Physicochemical Properties

The position of the fluorine atom influences the electronic distribution within the molecule, which in turn affects its physical and chemical properties such as melting point, boiling point, and acidity (pKa).

Property2-(2-Fluorophenoxy)acetic acid (ortho)2-(3-Fluorophenoxy)acetic acid (meta)2-(4-Fluorophenoxy)acetic acid (para)
Molecular Formula C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃
Molecular Weight 170.14 g/mol 170.14 g/mol 170.14 g/mol
Melting Point 134-136 °C114 °C103-107 °C[3]
Boiling Point ~315 °C (predicted)265.9 °C (predicted)~315 °C (predicted)
Solubility Moderately soluble in polar solventsModerately soluble in polar solventsModerately soluble in polar solvents like water and ethanol; insoluble in non-polar solvents like hexane[4].

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern (ortho, meta, or para).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the position of the fluorine substituent.

    • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹), and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Applications in Research and Development

The this compound scaffold is a key building block in the development of various biologically active compounds.

Agrochemicals: Herbicidal Activity

Phenoxyacetic acid derivatives are well-known as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[5]. At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broadleaf weeds[6].

Mechanism of Action as Synthetic Auxins:

  • Receptor Binding: Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins[6].

  • Derepression of Gene Expression: This binding promotes the degradation of Aux/IAA transcriptional repressors.

  • Uncontrolled Growth: The degradation of these repressors leads to the continuous activation of auxin-responsive genes, resulting in abnormal and lethal growth[6].

G Auxin Synthetic Auxin (this compound) Receptor TIR1/AFB Receptor Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Promotes degradation of ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth & Plant Death Gene->Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Some phenoxy herbicides, particularly the aryloxyphenoxypropionate ("fop") class, also act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses[7][8]. This leads to the disruption of cell membrane formation and ultimately plant death.

Pharmaceutical and Drug Development

The this compound moiety is a valuable pharmacophore in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of these acids have been investigated for various therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: The hydrazide derivative of 2-(4-fluorophenoxy)acetic acid has been explored for its anti-inflammatory and analgesic properties, serving as an intermediate in the synthesis of novel medications[9].

  • Antitubercular Agents: A review of phenoxyacetic acid derivatives highlights their investigation as potential antitubercular agents[5].

  • FFA1 Agonists: A derivative of 2-(2-fluorophenoxy)acetic acid has been synthesized and identified as a potent agonist for free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes[10].

The versatility of the this compound structure allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists.

Conclusion

The positional isomers of this compound are compounds of significant scientific and commercial interest. Their synthesis, primarily through the robust Williamson ether synthesis, provides a reliable route to these valuable building blocks. The distinct physicochemical properties endowed by the position of the fluorine atom dictate their utility in diverse applications, from selective herbicides in agriculture to key intermediates in the development of novel therapeutics. A thorough understanding of their synthesis, properties, and biological mechanisms of action is essential for researchers and scientists working to harness the potential of these versatile molecules.

References

Solubility Profile of (2-Fluorophenoxy)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides an in-depth examination of the solubility of (2-Fluorophenoxy)acetic acid, a key intermediate in synthetic chemistry. We delve into the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for its quantitative determination using the gold-standard shake-flask method, and provide an expected solubility profile in a range of pharmaceutically relevant solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize and strategically modulate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, solubility stands out as a cornerstone parameter.[1] It dictates the rate and extent to which a compound dissolves in a physiological medium, which is often the rate-limiting step for absorption and, consequently, bioavailability.[2] Poor aqueous solubility can lead to incomplete absorption, high inter-subject variability, and suboptimal therapeutic outcomes.

Therefore, a thorough understanding and precise measurement of an API's solubility are imperative during the earliest stages of drug discovery and development.[3] This knowledge informs critical decisions related to lead candidate selection, salt form screening, and the design of appropriate formulation strategies to ensure adequate drug exposure at the target site.[1] This guide focuses on this compound, providing the scientific framework and actionable protocols to comprehensively assess its solubility profile.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in different solvent systems. The principle of "like dissolves like" is fundamental, meaning a solute's polarity, hydrogen bonding capability, and molecular size will dictate its affinity for a given solvent.[4]

This compound is a solid, appearing as a white to off-white powder or crystals at room temperature.[5] Its structure features a polar carboxylic acid group, an ether linkage, and a fluorinated aromatic ring. This combination of functional groups suggests a complex solubility profile. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the ether oxygen and fluorine atom can act as hydrogen bond acceptors. The benzene ring introduces a non-polar, hydrophobic character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 348-10-7[6]
Molecular Formula C₈H₇FO₃[6]
Molecular Weight 170.14 g/mol [6]
Physical Form White to off-white powder/crystals[5]
Melting Point 139 °C[6]
Predicted pKa 3.10 ± 0.10[6]
Appearance Solid[6]

The predicted pKa of approximately 3.10 indicates that this compound is a weak acid.[6] This is a critical piece of information, as its ionization state, and therefore its solubility in aqueous media, will be highly dependent on pH. At pH values below its pKa, the neutral, un-ionized form will predominate, which is typically less water-soluble. Conversely, at pH values above the pKa, the ionized carboxylate form will be dominant, leading to significantly increased aqueous solubility due to ion-dipole interactions with water.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[3] The following protocol is a self-validating system, incorporating controls and precise analytical quantification.

Causality Behind Experimental Design
  • Choice of Method : The equilibrium shake-flask method is chosen over kinetic methods because it measures the thermodynamic solubility, a true representation of the saturation point, which is crucial for formulation and biopharmaceutical classification.[3]

  • Use of Excess Solid : Adding an excess of the API ensures that the solution achieves saturation, a fundamental requirement for an equilibrium measurement.[7]

  • Equilibration Time : A 24-48 hour equilibration period with agitation is standard to ensure the system has reached a true thermodynamic equilibrium between the dissolved and solid states.[8]

  • Temperature Control : Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for data consistency and relevance to either shelf-life conditions or physiological conditions.[3]

  • Phase Separation : Centrifugation and filtration are critical steps to cleanly separate the saturated supernatant from the excess solid, preventing artificially inflated solubility readings.

  • Analytical Quantification : High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants, thus ensuring the trustworthiness of the final measurement.

Step-by-Step Methodology
  • Preparation of Solvents : Prepare a range of solvents of interest (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, methanol, acetone, ethyl acetate). Ensure all solvents are of high purity (e.g., HPLC grade).

  • Sample Preparation : Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains visible at equilibrium) to a series of glass vials.

  • Solvent Addition : Add a precise volume (e.g., 2 mL) of each selected solvent to the corresponding vials.

  • Equilibration : Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation : After the equilibration period, remove the vials and allow them to stand for a short period to allow the bulk of the solid to settle. For more complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sample Collection & Filtration : Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining fine particles.

  • Dilution : Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

  • Quantification : Analyze the diluted samples using a validated HPLC method with UV detection to determine the concentration of this compound.

  • Calculation : Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor. Perform each experiment in triplicate to ensure statistical validity.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep_api Weigh Excess API add_sol Add Solvent to API prep_api->add_sol prep_sol Prepare Solvents prep_sol->add_sol equil Agitate at Constant T (24-48 hours) add_sol->equil Achieve Saturation cent Centrifuge Samples equil->cent Separate Solid/Liquid filter Filter Supernatant (0.22 µm) cent->filter dilute Dilute Filtrate filter->dilute Prepare for Analysis hplc Quantify via HPLC dilute->hplc calc Calculate Solubility (mg/mL) hplc->calc Determine Concentration G cluster_features cluster_properties cluster_solubility compound This compound (C₈H₇FO₃) carboxylic Carboxylic Acid Group (pKa ~3.1) compound->carboxylic aromatic Fluorophenyl Ring compound->aromatic ether Ether Linkage compound->ether acidic Weakly Acidic (pH-Dependent Ionization) carboxylic->acidic governs polar Polar Nature (H-Bonding Capability) carboxylic->polar hydrophobic Hydrophobic Character aromatic->hydrophobic contributes to ether->polar aq_sol High Solubility in Basic Aqueous Solvents acidic->aq_sol leads to polar_sol Good Solubility in Polar Organic Solvents polar->polar_sol leads to nonpolar_insol Poor Solubility in Non-Polar Solvents hydrophobic->nonpolar_insol leads to

References

A Senior Application Scientist's Guide to the Research Applications of Fluorinated Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Fluorine in the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid framework is a privileged structure in chemical biology, most famously represented by herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) that mimic the plant hormone auxin.[1][2] However, the versatility of this scaffold extends far beyond agriculture. By strategically introducing fluorine atoms into the phenoxyacetic acid core, researchers can unlock a wealth of potential in drug discovery and development. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly alter a molecule's metabolic stability, binding affinity to protein targets, and physicochemical properties like lipophilicity and pKa.[3][4] These modifications can transform a simple chemical backbone into a highly targeted and effective therapeutic agent.

This guide provides an in-depth exploration of the burgeoning research applications of fluorinated phenoxyacetic acids. We will delve into their synthesis, diverse biological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in their own work.

Core Research Applications and Mechanistic Insights

The introduction of fluorine can fine-tune the biological activity of phenoxyacetic acids, opening up new avenues for research in metabolic diseases, oncology, and beyond.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Fluorinated phenoxyacetic acid derivatives have emerged as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[5] Fibrate drugs, which are structurally related to phenoxyacetic acids, are well-known PPARα agonists used to treat dyslipidemia. Fluorination of the phenoxyacetic acid scaffold can enhance the potency and selectivity of these compounds for different PPAR isoforms.

Mechanism of Action:

PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6][7] Ligand binding induces a conformational change in the PPAR-RXR complex, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[8]

Activated PPARα, for instance, upregulates the expression of genes involved in fatty acid uptake, transport, and oxidation, while simultaneously exerting anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like NF-κB.[7][8]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Fluorinated Phenoxyacetic Acid Fluorinated Phenoxyacetic Acid PPARa PPARα Fluorinated Phenoxyacetic Acid->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes NFkB_pathway NF-κB Pathway PPARa->NFkB_pathway Inhibits PPRE PPRE RXR->PPRE Binds to Inflammation Inflammation NFkB_pathway->Inflammation Drives Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Activates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Reduced Triglycerides Target_Genes->Metabolic_Effects Leads to

Figure 1: Simplified signaling pathway of PPARα activation by a fluorinated phenoxyacetic acid agonist.

Quantitative Impact of Fluorination on PPAR Agonism:

CompoundTargetEC50 (nM)Fold ActivationReference CompoundReference EC50 (nM)
Fluorinated Analog 1 PPARα17HighNon-fluorinated parent>1000
Fluorinated Analog 2 PPARδ23HighNon-fluorinated parent>1000
(S)-Isomer (fluorinated) PPARαPotentHigh(R)-Isomer (fluorinated)Less Potent

Note: This table is a representative summary of data trends observed in the literature. Specific values are highly dependent on the assay conditions and the specific molecular structure.[9][10]

Anticancer Properties

Recent studies have highlighted the potential of fluorinated phenoxyacetic acid derivatives as anticancer agents. By modifying the core structure with moieties like thiosemicarbazide, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.

Mechanism of Action:

The precise mechanisms are still under investigation, but potential targets include topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells. Inhibition of this enzyme leads to DNA damage and ultimately apoptosis (programmed cell death).

cluster_0 Cancer Cell Fluorinated Phenoxyacetic\nAcid Derivative Fluorinated Phenoxyacetic Acid Derivative Topoisomerase Topoisomerase IIα Fluorinated Phenoxyacetic\nAcid Derivative->Topoisomerase Inhibits DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Figure 2: Proposed mechanism of anticancer activity via topoisomerase IIα inhibition.

Quantitative Anticancer Activity:

CompoundCell LineIC50 (µM)
AB2 (2-chlorophenyl derivative) LNCaP (Prostate Cancer)108.14
2b (nitro moiety) PC3 (Prostate Cancer)52
2c (p-nitro substituent) MCF-7 (Breast Cancer)100

Data sourced from studies on fluorinated phenoxyacetyl thiosemicarbazides and phenylacetamides.[3][11]

Antiviral and Neuroprotective Potential

While research is still in the exploratory phase, the phenoxyacetic acid scaffold has been investigated for antiviral and neuroprotective applications. Fluorination could enhance the ability of these compounds to cross the blood-brain barrier for neuroprotective applications or to interact with viral enzymes.

Potential Mechanisms:

  • Antiviral: Inhibition of viral replication enzymes or prevention of viral entry into host cells.[4][12]

  • Neuroprotective: Modulation of signaling pathways involved in inflammation and apoptosis, such as the NF-κB and MAPK pathways, and reduction of oxidative stress.[2][13]

Experimental Protocols

General Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This protocol describes a typical Williamson ether synthesis for preparing a simple fluorinated phenoxyacetic acid.

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Acetone

  • Anhydrous potassium carbonate

  • Reflux apparatus

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenol and a slight molar excess of ethyl chloroacetate in acetone.

  • Add a molar excess of anhydrous potassium carbonate to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the acetone under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-fluorophenoxy)acetate.

  • Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-(4-fluorophenoxy)acetic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[14]

start Start: 4-Fluorophenol, Ethyl Chloroacetate, K2CO3 in Acetone reflux Reflux (4-6 hours) start->reflux filterfilter filterfilter reflux->filterfilter filter Filter to remove salts evaporate Evaporate Acetone (Rotary Evaporator) hydrolyze Hydrolyze Ester (NaOH, Reflux) evaporate->hydrolyze acidify Acidify (HCl) hydrolyze->acidify collect Collect & Recrystallize Product acidify->collect end End: Pure 2-(4-Fluorophenoxy) -acetic Acid collect->end filterfilter->evaporate

Figure 3: Workflow for the synthesis of 2-(4-fluorophenoxy)acetic acid.

PPARα Agonist Activity Assay (Luciferase Reporter Assay)

This cell-based assay is used to quantify the ability of a compound to activate PPARα.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Treat the cells with serial dilutions of the fluorinated phenoxyacetic acid derivatives for 24 hours. Include a vehicle control (DMSO) and a known PPARα agonist as a positive control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and plot the dose-response curve to determine the EC50 value.[7][15]

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenoxyacetic acid scaffold presents a powerful tool for modulating biological activity and developing novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these compounds as PPAR agonists for metabolic diseases and as anticancer agents. The antiviral and neuroprotective applications, while still emerging, represent exciting new frontiers for investigation.

Future research should focus on expanding the structure-activity relationship studies to better understand the influence of fluorine's position and number on the aromatic ring. Furthermore, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways involved in the diverse biological effects of these compounds. As our understanding of the unique properties of fluorinated molecules grows, so too will the potential for developing highly effective and targeted therapies based on the versatile phenoxyacetic acid framework.

References

Review of phenoxyacetic acid derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Phenoxyacetic Acid Derivatives in Drug Discovery

Abstract

The phenoxyacetic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry and agrochemistry. First gaining prominence as a revolutionary class of herbicides, its derivatives have since been successfully developed into blockbuster drugs for treating dyslipidemia and have shown significant promise in a multitude of other therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comprehensive review of the phenoxyacetic acid core, detailing its synthesis, key mechanisms of action, and diverse applications. We will explore the causal relationships behind experimental designs and structure-activity relationships (SAR), provide detailed protocols for synthesis and biological evaluation, and visualize complex pathways to offer a field-proven perspective for researchers, scientists, and drug development professionals.

The Phenoxyacetic Acid Core: A Privileged Scaffold

Phenoxyacetic acid is an O-phenyl derivative of glycolic acid, characterized by a phenyl ring linked via an ether oxygen to an acetic acid moiety.[1][2] This deceptively simple structure offers a perfect balance of rigidity and flexibility, with three primary points for chemical modification: the aromatic ring, the ether linkage, and the carboxylic acid group. This versatility has allowed chemists to fine-tune the scaffold's physicochemical properties to interact with a wide array of biological targets, leading to its widespread use in pharmaceuticals and pesticides.[1][3]

The journey of phenoxyacetic acid derivatives began in the 1940s with the discovery of their potent plant growth-regulating properties, leading to the development of the first selective broadleaf herbicides like 2,4-D.[4][5] This agricultural application paved the way for exploring their effects in mammalian systems, culminating in the discovery of the lipid-lowering fibrate drugs. Today, the phenoxyacetic acid moiety is a central structural component in numerous drug classes, targeting conditions from inflammation and hypertension to cancer and tuberculosis.[1][2]

Core Synthesis: The Williamson Ether Reaction

The most common and straightforward method for synthesizing the phenoxyacetic acid backbone is a variation of the Williamson ether synthesis. This involves the reaction of a substituted phenol with a haloacetic acid derivative (typically chloroacetic or bromoacetic acid) under basic conditions.

Experimental Protocol: General Synthesis of a Phenoxyacetic Acid Derivative

This protocol describes the synthesis of a generic phenoxyacetic acid derivative from a substituted phenol and sodium chloroacetate.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Monochloroacetic Acid (1.1 eq)

  • Deionized Water

  • Ethanol (optional, to aid solubility)

  • Hydrochloric Acid (HCl), 2M solution

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Step-by-Step Methodology:

  • Preparation of Sodium Chloroacetate: In a flask placed in an ice-water bath, dissolve monochloroacetic acid (1.1 eq) in deionized water. Slowly add a 30% NaOH solution dropwise while stirring until the pH of the solution is between 8 and 9. This forms a solution of sodium chloroacetate.[6]

  • Preparation of Sodium Phenoxide: In a separate reaction vessel, dissolve NaOH (2.0 eq) in a mixture of deionized water and a small amount of ethanol if the phenol is not fully water-soluble. With constant stirring at room temperature, slowly add the substituted phenol (1.0 eq). Continue stirring for approximately 20 minutes to ensure the complete formation of the sodium phenoxide salt.[6]

  • Nucleophilic Substitution Reaction: Add the sodium chloroacetate solution prepared in Step 1 to the sodium phenoxide solution from Step 2.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution by adding 2M HCl dropwise until the pH reaches 1-2. The phenoxyacetic acid derivative, being less soluble in acidic aqueous media, will precipitate out as a solid.[6]

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid multiple times with cold, dilute hydrochloric acid to remove any unreacted phenoxide and other impurities. Dry the product overnight in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Causality and Self-Validation:

  • Why use a base? The base (NaOH) is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion, which is necessary to attack the electrophilic carbon of the chloroacetate. A second equivalent of base is used to neutralize the monochloroacetic acid.

  • Why reflux? Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Why acidify? The product of the reaction is the sodium salt of the phenoxyacetic acid, which is water-soluble. Acidification protonates the carboxylate group, rendering the final product insoluble and allowing for its isolation via precipitation. The purity of the final product can be validated by measuring its melting point and using spectroscopic methods like NMR and Mass Spectrometry.[6]

From Plant Growth to Weed Control: Phenoxy Herbicides

The first major application of phenoxyacetic acids was in agriculture. These compounds act as synthetic auxins, mimicking the natural plant growth hormone Indole-3-acetic acid (IAA).[5][7] However, unlike IAA, they are not rapidly degraded by plants, leading to uncontrolled and lethal growth in susceptible species.[4]

Mechanism of Action: Auxin Mimicry

In broadleaf (dicot) plants, phenoxyacetic acid herbicides like 2,4-D and MCPA bind to auxin receptors, primarily the F-box protein TIR1.[4][7] This binding promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. The sustained and unregulated activation of these genes leads to epinastic growth, tissue damage, and ultimately, the death of the plant. Monocot plants, like corn and wheat, are generally resistant because they have different auxin transport and metabolism mechanisms that prevent the herbicide from reaching toxic concentrations in target tissues.[5]

Auxin_Mimicry cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Binds & Inhibits Gene Auxin-Responsive Gene ARF->Gene Transcription OFF Herbicide Phenoxyacetic Acid (e.g., 2,4-D) TIR1 TIR1 Receptor Herbicide->TIR1 Binds SCF_Complex SCF Complex TIR1->SCF_Complex Activates AuxIAA_d Aux/IAA Repressor SCF_Complex->AuxIAA_d Ubiquitination Proteasome 26S Proteasome AuxIAA_d->Proteasome Degradation ARF_d Auxin Response Factor (ARF) Gene_d Auxin-Responsive Gene ARF_d->Gene_d Transcription ON Growth Uncontrolled Growth (Plant Death) Gene_d->Growth

Caption: Auxin mimicry pathway of phenoxyacetic acid herbicides.

A Cornerstone in Cardiovascular Health: The Fibrates

In the realm of medicine, phenoxyacetic acid derivatives are best known as fibrates, a class of drugs used to treat dyslipidemia, particularly high plasma triglycerides.[8][9]

Mechanism of Action: PPARα Agonism

The therapeutic effects of fibrates are mediated through their activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear hormone receptor.[8][10] Fenofibrate, a commonly prescribed fibrate, is a prodrug that is hydrolyzed in the body to its active form, fenofibric acid, which then acts as a potent PPARα agonist.[11]

The Signaling Cascade:

  • Ligand Binding: Fenofibric acid enters the nucleus of liver cells (hepatocytes) and binds to PPARα.

  • Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: This PPARα-RXR complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10]

  • Gene Transcription Modulation: This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism.

Key Transcriptional Changes and Their Consequences:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the LPL gene. LPL is an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[8][9]

  • Decreased Apolipoprotein C-III (ApoC-III) Synthesis: Fibrates suppress the production of ApoC-III, a protein that inhibits LPL activity. Reducing this inhibitor further enhances triglyceride clearance.[8][10]

  • Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver, which reduces the substrate available for triglyceride synthesis.[9]

  • Increased Apolipoprotein A-I and A-II Synthesis: Fibrates increase the production of the primary apolipoproteins of high-density lipoprotein (HDL), ApoA-I and ApoA-II, leading to increased levels of HDL cholesterol ("good cholesterol").[8][10]

The net result of these coordinated genomic changes is a significant reduction in plasma triglycerides, a moderate increase in HDL cholesterol, and a shift in low-density lipoprotein (LDL) particles from small, dense (more atherogenic) to larger, more buoyant particles.[8][11]

PPARa_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Systemic Effects on Lipid Profile Fibrate Fibrate (Fenofibric Acid) PPARa PPARα Fibrate->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) LPL_Gene ↑ Lipoprotein Lipase Gene PPRE->LPL_Gene ApoA_Gene ↑ ApoA-I / ApoA-II Genes PPRE->ApoA_Gene FAO_Genes ↑ Fatty Acid Oxidation Genes PPRE->FAO_Genes ApoCIII_Gene ↓ ApoC-III Gene PPRE->ApoCIII_Gene PPARa_RXR->PPRE Binds to TG ↓ Plasma Triglycerides LPL_Gene->TG HDL ↑ HDL Cholesterol ApoA_Gene->HDL FAO_Genes->TG ApoCIII_Gene->TG LDL Shift to larger, less atherogenic LDL

Caption: PPARα activation pathway by fibrates leading to improved lipid profile.

Quantitative Effects on Lipid Profile

The following table summarizes the typical effects of fibrate therapy on plasma lipid and lipoprotein concentrations.

ParameterTypical ChangeMechanism
Triglycerides (VLDL) ↓ 20-50%Increased LPL activity, decreased ApoC-III, increased fatty acid oxidation.[8][9]
HDL Cholesterol ↑ 10-20%Increased expression of ApoA-I and ApoA-II.[8][9]
LDL Cholesterol Variable (↓ 5-20% or slight ↑)Reduced VLDL production, shift from small, dense to large, buoyant LDL.[8][11]
Apolipoprotein B (ApoB) Reduced VLDL secretion from the liver.[11]

Expanding the Therapeutic Frontier: Emerging Applications

The structural versatility of the phenoxyacetic acid scaffold has led to its exploration in a wide range of other therapeutic areas.[1][2]

Anticancer Activity

Several phenoxyacetic acid and phenoxyacetamide derivatives have demonstrated potent anticancer activity.[12][13] For example, newly synthesized phenoxy acetamide derivatives have shown significant cytotoxic effects against liver cancer (HepG2) cell lines, with IC50 values lower than the standard chemotherapeutic agent 5-Fluorouracil.[14]

  • Mechanism: The proposed mechanisms include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, cell cycle arrest, and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells.[12][14] One study showed a 2,4,5-trichloro-phenoxyacetic acid derivative induced a 24.5-fold increase in apoptotic cell death in HepG2 cells.[14]

Antimicrobial and Anti-mycobacterial Activity

The scaffold has been successfully modified to create agents with significant antimicrobial activity.[1]

  • Antibacterial/Antifungal: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[15]

  • Anti-mycobacterial: Specific derivatives have exhibited potent activity against Mycobacterium tuberculosis H37Rv, including isoniazid-resistant strains.[16][17] One study identified a pyrazolyl-phenoxyacetic acid derivative with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, highlighting its potential for treating tuberculosis.[17]

Neuropharmacology: Anticonvulsant and Anti-inflammatory Effects

Recent research has uncovered the potential of phenoxyacetic acid derivatives in treating neurological disorders like epilepsy.

  • Mechanism: The anticonvulsant effects appear to be linked to potent anti-inflammatory and antioxidant properties within the central nervous system. One lead compound, 7b , provided 100% protection against pentylenetetrazol (PTZ)-induced seizures in an animal model, outperforming the standard drug valproic acid.[18][19] Mechanistic studies revealed this compound significantly reduced hippocampal oxidative stress markers (malondialdehyde and nitric oxide), suppressed neuroinflammatory cytokines (TNF-α and IL-6), and attenuated excitotoxic glutamate accumulation.[18]

Other Novel Applications
  • Radiotherapy Sensitizers: Derivatives like efaproxiral can allosterically modulate hemoglobin, increasing oxygen release in hypoxic tumor tissues and thereby enhancing the efficacy of radiotherapy.[20]

  • Anti-diabetic Agents: The scaffold has been used to design potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by amplifying glucose-stimulated insulin secretion.[21]

  • Multi-Target Agents for Alzheimer's Disease: Researchers are developing aryloxyacetic acids that can simultaneously act as PPAR agonists, inhibit fatty acid amide hydrolase (FAAH), and inhibit acetylcholinesterase (AChE), addressing multiple pathological pathways of Alzheimer's disease.[22][23]

Future Directions and Conclusion

The phenoxyacetic acid core continues to be a fertile ground for drug discovery. Its synthetic tractability and proven success in modulating key biological pathways ensure its relevance for years to come. Future research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can hit multiple targets for complex diseases like neurodegeneration or metabolic syndrome.[23]

  • Improving Selectivity and Safety: Fine-tuning substitutions on the scaffold to enhance selectivity for specific receptor isoforms (e.g., PPAR subtypes) or to minimize off-target effects.

  • Novel Drug Delivery: Developing prodrug strategies, as seen with fenofibrate and some anti-inflammatory derivatives, to improve pharmacokinetic profiles and sustain therapeutic action.[11][24]

From controlling weeds on a global scale to managing cholesterol in millions of patients, phenoxyacetic acid derivatives have had a profound impact. The ongoing exploration of this privileged scaffold promises to yield a new generation of innovative therapies for some of the most challenging human diseases.

References

Methodological & Application

Synthesis of (2-Fluorophenoxy)acetic Acid from 2-Fluorophenol: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed protocol for the synthesis of (2-Fluorophenoxy)acetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity to target proteins. The synthesis of aryloxyacetic acids from phenols is a fundamental transformation in organic chemistry, with the Williamson ether synthesis being a classic and reliable method for this purpose.[1] This application note provides a comprehensive and practical guide to the synthesis of this compound from commercially available 2-fluorophenol and ethyl chloroacetate.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages: first, the O-alkylation of 2-fluorophenol with ethyl chloroacetate via a Williamson ether synthesis, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Stage 1: Williamson Ether Synthesis

The reaction is initiated by the deprotonation of 2-fluorophenol with a suitable base, typically a carbonate or hydroxide, to form the more nucleophilic 2-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a bimolecular nucleophilic substitution (SN2) reaction.[1] The chlorine atom, being a good leaving group, is displaced, forming the ether linkage.

Stage 2: Ester Hydrolysis

The ethyl ester of this compound is then hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryloxyacetic acids.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-Fluorophenol112.1010.0 g0.089>98%e.g., Sigma-Aldrich
Ethyl chloroacetate122.5513.2 g (11.5 mL)0.108>98%e.g., Sigma-Aldrich
Anhydrous Potassium Carbonate138.2118.5 g0.134>99%e.g., Fisher Scientific
Acetone58.08150 mL-ACS gradee.g., VWR
Sodium Hydroxide40.00~8.0 g~0.200>97%e.g., VWR
Hydrochloric Acid, concentrated36.46As needed-37%e.g., VWR
Deionized Water18.02As needed---
Diethyl Ether74.12As needed-ACS gradee.g., Fisher Scientific
Anhydrous Magnesium Sulfate120.37As needed->97%e.g., Sigma-Aldrich
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure

Part A: Synthesis of Ethyl (2-Fluorophenoxy)acetate

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add 2-fluorophenol (10.0 g, 0.089 mol) and anhydrous potassium carbonate (18.5 g, 0.134 mol) to 150 mL of acetone.

  • Stir the mixture vigorously at room temperature.

  • Add ethyl chloroacetate (13.2 g, 0.108 mol) dropwise to the stirring suspension over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude ethyl (2-fluorophenoxy)acetate as an oil.

Part B: Hydrolysis to this compound

  • To the crude ester from Part A, add a solution of sodium hydroxide (8.0 g, 0.200 mol) in 100 mL of water.

  • Heat the mixture to 60-70 °C and stir for 2-3 hours to effect hydrolysis.

  • Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel.

  • Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted starting materials and non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

Purification

The crude this compound can be purified by recrystallization.

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot water to dissolve the solid. If the solid is sparingly soluble in hot water, a mixture of ethanol and water can be used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Workflow Visualization

Synthesis_Workflow cluster_williamson Part A: Williamson Ether Synthesis cluster_hydrolysis Part B: Hydrolysis & Purification A 1. Mix 2-Fluorophenol, K2CO3 in Acetone B 2. Add Ethyl Chloroacetate Dropwise A->B C 3. Reflux for 12-16 hours B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Add NaOH(aq) and Heat E->F Crude Ester G 7. Cool and Wash with Diethyl Ether F->G H 8. Acidify with HCl to Precipitate G->H I 9. Filter and Wash with Cold Water H->I J 10. Recrystallize from Hot Water I->J K 11. Filter and Dry J->K L Characterization (NMR, IR, MP) K->L Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point determination.

  • Melting Point: The expected melting point of this compound is in the range of 112-116 °C.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methylene protons of the oxyacetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹), and characteristic bands for the C-O-C ether linkage and the aromatic C-F bond.[2]

Safety and Handling

  • 2-Fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It is a flammable liquid and vapor. Handle in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl Chloroacetate and Chloroacetic Acid: These are toxic and corrosive substances. Avoid contact with skin, eyes, and clothing. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Troubleshooting

  • Low Yield: Ensure all reagents are dry, especially the potassium carbonate and acetone. Incomplete reaction can be addressed by extending the reflux time.

  • Oily Product After Acidification: This may indicate incomplete hydrolysis. Ensure the hydrolysis step is carried out for a sufficient duration at the recommended temperature.

  • Difficulty in Crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod or adding a seed crystal. A two-solvent system may be necessary for recrystallization if a single solvent is not effective.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 2-fluorophenol. This protocol, when followed with the appropriate safety precautions, can be used to synthesize this valuable intermediate in good yield and high purity. The detailed characterization of the product is essential to confirm its identity and purity, ensuring its suitability for further applications in research and development.

References

Application Note: High-Sensitivity Quantification of (2-Fluorophenoxy)acetic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the quantitative analysis of (2-Fluorophenoxy)acetic acid in biological matrices. As a key intermediate in the synthesis of various pharmaceuticals and a potential metabolite or impurity in drug products, its precise quantification is critical for research, development, and quality control.[1] We present a highly sensitive and selective method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This application note details the complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to method validation, and includes a discussion on the rationale behind key procedural steps. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for comparative purposes.

Introduction and Rationale

This compound is a member of the phenoxyacetic acid class of compounds, which are structurally integral to numerous herbicides and pharmaceutical agents.[1][2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and pharmacokinetic profile, making the quantification of fluorinated analogues a crucial aspect of drug development and environmental monitoring.

The accurate measurement of this compound at trace levels demands a method with high sensitivity and selectivity to overcome matrix interference. While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) may lack the required sensitivity for complex matrices[3], and Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a cumbersome derivatization step to handle the polar, acidic nature of the analyte[4][5], LC-MS/MS emerges as the superior technique. It offers direct analysis of the polar analyte, exceptional sensitivity through Multiple Reaction Monitoring (MRM), and high throughput capabilities.[6] This note focuses on a robust LC-MS/MS method, validated to ensure data integrity and reproducibility.

Principle of the Method

The methodology is founded on the principles of reversed-phase chromatography for the separation of this compound from matrix components, followed by detection using a triple quadrupole mass spectrometer.

  • Chromatography: A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile) ensures sharp, symmetrical peak shapes and efficient separation. The addition of a weak acid, such as formic acid, is critical to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[7][8]

  • Ionization: Electrospray Ionization (ESI) in the negative ion mode is employed. The acidic proton of the carboxylic acid moiety is readily lost, forming a stable deprotonated molecule [M-H]⁻, which is the precursor ion for MS/MS analysis.[3]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity. The [M-H]⁻ precursor ion is mass-selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition is a unique signature for the analyte, minimizing the likelihood of false positives from co-eluting matrix components.[9]

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is designed for the quantification of this compound in a biological matrix such as human plasma or urine.

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • This compound-d4 (or other stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (99%, LC-MS grade)

  • Ammonium Hydroxide (for SPE)

  • Human Plasma/Urine (blank, for matrix-matched standards and QCs)

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric mixed-mode anion exchange.

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind using a mixed-mode anion exchange SPE is twofold: the polymeric backbone provides reversed-phase retention for the phenoxy ring, while the anion exchange functional group strongly retains the negatively charged carboxylate group under basic conditions. This dual mechanism allows for aggressive washing steps to remove neutral and basic interferences, resulting in a much cleaner final extract.

Protocol:

  • Sample Pre-treatment: To 500 µL of plasma or urine in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 1 µg/mL). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid in water and vortex again. This step ensures the analyte is in a neutral state for initial binding and precipitates proteins. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol followed by 3 mL of Type I water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of 25 mM acetate buffer (pH 5.0) followed by 3 mL of methanol. This removes polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the anion exchange sites, releasing the analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps p1 500 µL Plasma/Urine p2 Add Internal Standard p1->p2 p3 Acidify & Precipitate Proteins p2->p3 p4 Centrifuge p3->p4 s1 Condition Cartridge (Methanol, Water) p4->s1 Transfer Supernatant s2 Load Supernatant s1->s2 s3 Wash Cartridge (Buffer, Methanol) s2->s3 s4 Elute Analyte (5% NH4OH in Methanol) s3->s4 f1 Evaporate to Dryness s4->f1 Transfer Eluate f2 Reconstitute in Mobile Phase f1->f2 f3 Inject for LC-MS/MS f2->f3

Figure 1. Workflow for SPE Sample Preparation.

LC-MS/MS Instrumentation and Conditions

The conditions provided are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Recommended LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent[6] High-pressure systems allow for smaller particle columns, leading to better resolution and faster run times.
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm The BEH particle provides excellent stability across a wide pH range, and the C18 phase offers robust retention for the analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape for acidic analytes.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. A gradient is necessary to elute the analyte with a good peak shape and clean the column of late-eluting matrix components.
Injection Volume 5 µL A small volume is sufficient given the high sensitivity of modern mass spectrometers.
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometer Waters Xevo TQ-XS or equivalent triple quadrupole A high-sensitivity tandem quadrupole is essential for achieving low limits of quantification.
Ionization Mode ESI Negative Optimal for deprotonation of the carboxylic acid group.[3]
Capillary Voltage 2.5 kV Optimized to achieve stable spray and maximum ion signal.
Source Temperature 150 °C A lower source temperature can sometimes reduce in-source fragmentation.
Desolvation Temp. 450 °C Must be high enough to efficiently desolvate the ions entering the mass spectrometer.
Cone Gas Flow 150 L/hr Helps in the desolvation process and prevents solvent clusters from entering the MS.
Desolvation Gas Flow 800 L/hr The primary gas flow for nebulization and desolvation.

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

MS/MS Detection

The MRM transitions must be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular weight is 170.14 g/mol . The precursor ion will be [M-H]⁻ at m/z 169.1. Product ions would result from the fragmentation of this precursor. A likely fragmentation is the loss of the acetic acid side chain (CH₂COOH, 59 Da), resulting in a fluorophenolate ion.

Table 2: Proposed MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Use
This compound 169.1 110.0 (C₆H₄FO⁻) 50 30 15 Quantifier
This compound 169.1 65.0 (C₅H₅⁻) 50 30 25 Qualifier
This compound-d4 (IS) 173.1 114.0 50 30 15 Internal Standard

Note: Cone voltage and collision energy are starting points and require empirical optimization.

Method Validation Protocol

A new analytical method must be validated to ensure it is fit for its intended purpose.[10] The validation should be performed according to established guidelines, such as those from the European Commission (SANTE) or the US FDA.[11][12]

Validation Parameters:

  • Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.[11]

  • Linearity and Range: Prepare matrix-matched calibration standards at a minimum of six concentration levels. The range should bracket the expected concentrations in unknown samples. The calibration curve (analyte/IS peak area ratio vs. concentration) should have a coefficient of determination (r²) > 0.99.[6]

  • Accuracy and Precision: Analyze quality control (QC) samples prepared in blank matrix at a minimum of three concentration levels (low, medium, high) in replicate (n=5) on three separate days.

    • Accuracy (%Recovery) should be within 80-120% (85-115% is a common target).[13]

    • Precision (%RSD) for both intra-day (repeatability) and inter-day (intermediate precision) runs should be ≤ 15%.[13]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., recovery within 80-120% and RSD ≤ 20%).[13]

  • Matrix Effects: Assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of a pure solution standard at the same concentration.

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw cycles, bench-top stability, long-term storage at -80°C).

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis (3 Separate Days) cluster_eval Evaluation p1 Prepare Calibration Standards & QC Samples in Blank Matrix a1 Analyze Blank Matrix (Selectivity) p1->a1 a2 Analyze Calibration Curve (Linearity, Range, LOQ) a1->a2 a3 Analyze QC Replicates (n=5) (Accuracy, Precision) a2->a3 e1 Calculate r² > 0.99 a3->e1 e2 Calculate Accuracy (80-120%) e1->e2 e3 Calculate Precision (RSD ≤ 15%) e2->e3 e4 Generate Validation Report e3->e4

Figure 2. General Workflow for Method Validation.

Table 3: Example Method Performance Characteristics (Representative Data)

Parameter Result Acceptance Criteria
Linearity Range 0.5 - 500 ng/mL r² > 0.99
Correlation Coefficient (r²) > 0.995 -
Accuracy (n=5, 3 days) 92.5% - 108.3% 85% - 115%
Precision (RSD, n=5, 3 days) ≤ 9.5% ≤ 15%
Limit of Quantification (LOQ) 0.5 ng/mL RSD ≤ 20%, Accuracy 80-120%

| Selectivity | No interferences observed | No significant peaks in blank |

Alternative Method: GC-MS with Derivatization

For laboratories without access to LC-MS/MS, a GC-MS method can be developed. The primary challenge is the analyte's polarity and low volatility, which must be addressed via chemical derivatization.[4]

Principle: The acidic proton is replaced with a non-polar group, typically via alkylation, to create a volatile ester. A common reagent is Pentafluorobenzyl Bromide (PFBBr), which creates a PFB-ester that is highly sensitive to Electron Capture Detection (ECD) or can be analyzed by GC-MS.[4][5]

Brief Protocol:

  • Extraction: Perform a liquid-liquid extraction (LLE) of the acidified sample using a solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract. Add PFBBr and a catalyst in an appropriate solvent (e.g., acetone). Heat at ~60°C for 30-60 minutes to form the PFB-ester.[4]

  • Cleanup: Perform a solvent exchange into a non-polar solvent like hexane.

  • Analysis: Inject the final extract onto the GC-MS. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Table 4: Comparison of LC-MS/MS and GC-MS for this compound Analysis

Feature LC-MS/MS GC-MS
Sample Preparation Simpler (SPE) More complex (LLE + Derivatization)
Analysis Time Faster (< 5 min/sample) Slower (> 10 min/sample)
Selectivity Very High (MRM transitions) High (SIM), but potential for isobaric interference
Sensitivity Very High (pg/mL levels) High, especially with ECD, but can have higher background
Throughput High Lower
Robustness Generally high, but susceptible to matrix effects Robust, but derivatization step can be variable

| Cost | Higher initial instrument cost | Lower initial instrument cost |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of this compound in complex biological matrices. The protocol, leveraging Solid-Phase Extraction and tandem mass spectrometry, is well-suited for applications in pharmaceutical development, toxicokinetics, and clinical research where data of the highest integrity is required. The detailed validation procedure ensures that the method is fit-for-purpose and generates reliable and reproducible results. While GC-MS remains a viable alternative, the LC-MS/MS approach offers superior performance in terms of simplicity, speed, and specificity for this class of polar acidic compounds.

References

A Stability-Indicating HPLC Method for the Analysis of (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Fluorophenoxy)acetic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, including the scientific rationale behind the method development, detailed experimental procedures, and a framework for method validation in accordance with international guidelines. The method utilizes reverse-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision for the determination of this compound in the presence of its potential degradation products.

Introduction and Scientific Rationale

This compound is an organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The development of this HPLC method was guided by the physicochemical properties of this compound. As an aromatic carboxylic acid with a pKa of approximately 3.08, the ionization of the analyte is highly dependent on the pH of the mobile phase.[1] To ensure consistent retention and sharp peak shapes, it is imperative to maintain the mobile phase pH at least 1.5 to 2 units below the pKa. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and more amenable to retention on a non-polar stationary phase. Consequently, a reverse-phase HPLC approach was selected as the most suitable separation mode.

This application note details a stability-indicating assay, which is a validated quantitative analytical procedure used to detect changes in the properties of a drug substance and drug product over time.[2] A key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from any potential degradation products, process impurities, and excipients. To this end, a forced degradation study protocol is also outlined to demonstrate the specificity of the method.

Proposed HPLC Method and System Parameters

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.

Table 1: Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 20 minutes
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
15.17030
20.07030
Causality Behind Experimental Choices:
  • Column: A C18 column is a robust and widely used stationary phase for the separation of moderately polar to non-polar compounds. Its hydrophobic nature provides excellent retention for the aromatic ring of this compound.

  • Mobile Phase: The use of 0.1% phosphoric acid in water as Mobile Phase A ensures a low pH (approximately 2.1), which effectively suppresses the ionization of the analyte's carboxylic acid group, leading to better retention and peak shape. Acetonitrile is chosen as the organic modifier (Mobile Phase B) due to its low viscosity and UV transparency. The gradient elution allows for the effective separation of the parent compound from potential, more polar, or more non-polar degradation products within a reasonable run time.

  • Detection Wavelength: Based on the UV spectra of structurally similar compounds like 2-Fluorophenylacetic acid, a detection wavelength of 272 nm is proposed.[3] This wavelength is expected to provide good sensitivity for the analyte. It is recommended to confirm the optimal wavelength by determining the UV spectrum of a standard solution of this compound.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For formulated products, a suitable extraction procedure must be developed and validated to ensure complete recovery of the analyte without interference from excipients.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the proposed HPLC method.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilution Dilute to Final Concentration Standard->Dilution Sample Prepare Sample (e.g., Extraction) Sample->Dilution Injection Inject into HPLC System Dilution->Injection 10 µL injection Separation Chromatographic Separation Injection->Separation C18 Column Detection UV Detection at 272 nm Separation->Detection Gradient Elution Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis.

Method Validation Framework

To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies and analysis of a placebo formulation.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[8][9] The goal is to achieve 5-20% degradation of the active substance.

Forced Degradation Protocol cluster_stress Stress Conditions Analyte This compound Solution (100 µg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Analyte->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Analyte->Base Oxidation Oxidation 3% H2O2, RT Analyte->Oxidation Thermal Thermal 80°C (Solid & Solution) Analyte->Thermal Photolytic Photolytic ICH Q1B Conditions Analyte->Photolytic Control Control Sample (Unstressed) Analyte->Control Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Control->Analysis

Caption: Forced degradation study workflow.

Detailed Protocol:

  • Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M HCl. Heat at 60°C and withdraw samples at appropriate time intervals. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To a solution of the analyte, add an equal volume of 0.1 M NaOH. Heat at 60°C and withdraw samples. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat a solution of the analyte with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose the solid drug substance and a solution of the analyte to a temperature of 80°C. Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the quantitative analysis of this compound. The use of reverse-phase chromatography with a C18 column and a gradient elution of acidified water and acetonitrile ensures excellent separation and peak shape. The provided framework for method validation and forced degradation studies will enable researchers to establish a fully validated, stability-indicating assay that complies with international regulatory standards.

References

Application Note: Quantitative Analysis of Phenoxyacetic Acid Herbicides by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture and land management for the control of broadleaf weeds. Due to their potential environmental persistence and impact on non-target organisms, regulatory bodies worldwide mandate sensitive and specific monitoring in matrices such as water, soil, and food products. These compounds are polar, non-volatile carboxylic acids, making them unsuitable for direct analysis by gas chromatography (GC). This application note provides a comprehensive, field-proven protocol for the analysis of common phenoxyacetic acids, including 2,4-D and MCPA, using Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. We detail an optimized workflow from sample extraction to instrumental analysis and data interpretation, emphasizing the chemical principles that ensure robust and reliable quantification.

Principle of Analysis: The Necessity of Derivatization

The core analytical challenge presented by phenoxyacetic acids is their high polarity and low volatility, stemming from the carboxylic acid functional group (-COOH). This group readily forms hydrogen bonds, leading to high boiling points and poor thermal stability, which are incompatible with the high temperatures used in a GC inlet and column. Direct injection would result in poor peak shape, low sensitivity, and thermal degradation.

To overcome this, a chemical derivatization step is essential. The objective is to convert the polar carboxylic acid into a less polar, more volatile, and thermally stable derivative. The most common and robust method is esterification , specifically methylation, which replaces the acidic proton of the carboxyl group with a methyl group (-CH₃).

Causality: This conversion from a carboxylic acid to a methyl ester fundamentally alters the molecule's physicochemical properties:

  • Elimination of Hydrogen Bonding: The primary mechanism for increasing volatility is the removal of the hydroxyl proton, which eliminates the potential for strong intermolecular hydrogen bonding.

  • Increased Thermal Stability: Esters are significantly more stable at high temperatures than their corresponding carboxylic acids.

  • Improved Chromatographic Behavior: The resulting non-polar derivatives interact more favorably with standard non-polar GC columns (e.g., those with a 5% phenyl polysiloxane phase), leading to sharp, symmetrical peaks and improved separation.

This protocol follows the principles outlined in established regulatory methods, such as U.S. EPA Method 8151A, which utilizes esterification prior to GC analysis.

Sample Preparation and Derivatization Protocol

A robust analytical result is built upon meticulous sample preparation. The goal is to efficiently isolate the target analytes from the sample matrix and then convert them into their GC-amenable form. The following protocol is optimized for water samples but can be adapted for soil extracts.

Workflow Overview

The entire process involves extraction of the acidic herbicides from the aqueous matrix into an organic solvent, followed by derivatization of the extracted analytes, and final concentration for injection.

G cluster_0 Sample Preparation Workflow A 1. Sample Collection & Preservation (1L Water Sample, Cool to 4°C) B 2. Acidification (Adjust to pH < 2 with H₂SO₄) A->B Protonate analytes C 3. Liquid-Liquid Extraction (LLE) (3x with Diethyl Ether) B->C Maximize partitioning D 4. Drying & Concentration (Pass through Na₂SO₄, Evaporate) C->D Isolate & concentrate E 5. Derivatization (Esterification) (Add Diazomethane or BF₃/Methanol) D->E Increase volatility F 6. Solvent Exchange & Final Volume (Exchange to Hexane, Adjust to 1 mL) E->F Prepare for injection G Ready for GC-MS Injection F->G Final Extract G cluster_1 GC-MS Analysis Workflow A 1. Autosampler Injection (1-2 µL of final extract) B 2. GC Inlet (Splitless, 250°C) A->B Vaporization C 3. GC Separation (DB-5MS Column, Temp Program) B->C Separation D 4. MS Ionization (Electron Ionization, 70 eV) C->D Ion Formation E 5. Mass Analyzer (Quadrupole, SIM/Scan Mode) D->E Mass Filtering F 6. Detector (Electron Multiplier) E->F Signal Amplification G Data System (Chromatogram & Spectra) F->G Data Acquisition

Application Notes & Protocols: (2-Fluorophenoxy)acetic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Fluorinated Phenoxyacetic Acid Scaffold

(2-Fluorophenoxy)acetic acid is a bifunctional aromatic building block that has garnered significant interest in synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its structure uniquely combines a carboxylic acid "handle," ripe for derivatization, with a fluorinated phenyl ring. The presence of the ether linkage provides conformational flexibility, while the ortho-fluorine substituent introduces profound electronic and metabolic effects.

The fluorine atom is a well-established bioisostere for hydrogen, but its high electronegativity and ability to participate in hydrogen bonding can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa and lipophilicity. These attributes make this compound a privileged starting material for generating novel molecular entities with tailored biological activities.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its core reactivity, present detailed, field-tested protocols for its key transformations, and discuss its application in the synthesis of high-value compounds.

Physicochemical Properties & Handling

Proper characterization and safe handling are prerequisites for successful synthesis.

Compound Data
PropertyValueSource
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [2]
CAS Number 671-19-2-
PubChem CID 223073[1]
Appearance White to off-white crystalline solid[3]
Melting Point 103-107 °C[3]
Solubility Soluble in methanol, ethanol, DMF, DMSO; limited solubility in water-
Spectroscopic Profile
  • ¹H NMR: Expect characteristic signals for the aromatic protons (multiplet, ~6.9-7.3 ppm), the methylene protons of the acetic acid side chain (singlet, ~4.7 ppm), and the acidic proton (broad singlet, >10 ppm), which is D₂O exchangeable.

  • ¹³C NMR: Key signals include the carboxylic carbon (~170-175 ppm), the fluorinated aromatic carbon (doublet due to C-F coupling, ~150-155 ppm), and the methylene carbon (~65-70 ppm).

  • IR Spectroscopy: Look for a strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and C-O ether stretches (~1200-1250 cm⁻¹).[1]

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 170 is expected, along with characteristic fragmentation patterns.[4]

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling. Avoid the formation of dust and aerosols.[6] Keep the container tightly closed when not in use.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Core Synthetic Applications & Strategies

The synthetic versatility of this compound stems from its two primary reactive sites: the carboxylic acid group and the aromatic ring.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Aromatic Ring Functionalization main This compound amide Amides / Peptides main->amide R₂NH, Coupling Agents (EDC, HATU, DCC) ester Esters main->ester ROH, Acid Catalyst or DCC/DMAP acid_chloride Acid Chloride main->acid_chloride SOCl₂ or (COCl)₂ reduction Alcohols main->reduction LiAlH₄ or BH₃ nitration Nitration main->nitration HNO₃/H₂SO₄ halogenation Halogenation main->halogenation NBS, Br₂/FeBr₃ sulfonation Sulfonation main->sulfonation Fuming H₂SO₄ acid_chloride->amide R₂NH

Caption: Synthetic utility of this compound.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most readily functionalized group, serving as an anchor point for building molecular complexity.

  • Amide Bond Formation: This is arguably the most critical transformation in medicinal chemistry. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC, often with additives like HOBt or DMAP, provide a reliable route to a diverse range of amides. The choice of coupling agent is crucial; for instance, HATU is often preferred for sterically hindered amines or to minimize racemization in chiral systems.

  • Esterification: Esters are common in prodrug strategies and serve as useful synthetic intermediates. Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) is effective for simple alcohols. For more sensitive or precious substrates, base-catalyzed esterification using the corresponding acid chloride or milder coupling conditions like DCC/DMAP are employed. DMAP acts as a potent nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.

  • Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-fluorophenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation opens up a new set of synthetic possibilities, allowing for subsequent oxidation to the aldehyde or conversion of the alcohol to a leaving group for nucleophilic substitution.

Functionalization of the Aromatic Ring

The existing substituents—the fluorine atom and the oxyacetic acid group—are ortho, para-directing activators for electrophilic aromatic substitution (EAS). However, the fluorine is weakly deactivating due to its inductive effect. The primary sites for substitution will be C4 (para to the fluorine) and C6 (para to the ether).

  • Halogenation: Bromination or chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst to install a halogen on the ring, providing a handle for cross-coupling reactions (e.g., Suzuki, Heck).

  • Nitration: Careful nitration using a mixture of nitric and sulfuric acid can introduce a nitro group, which can then be reduced to an amine. This amino group is a key precursor for synthesizing a wide array of heterocycles and other functional groups.

Applications in Bioactive Molecule Synthesis

The phenoxyacetic acid scaffold is a cornerstone in various biologically active molecules.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The this compound structure is analogous to the core of drugs like Fenclofenac, and its derivatives are actively explored for selective COX-2 inhibition.[8][9]

  • Herbicides: Phenoxyacetic acids, most famously 2,4-D (2,4-Dichlorophenoxyacetic acid), function as synthetic auxins, a type of plant growth hormone.[10][11] They induce uncontrolled, unsustainable growth in broadleaf weeds, leading to their demise while leaving grasses largely unaffected.[10][11] The fluorinated analogue can be used to develop new herbicides with potentially different selectivity and environmental profiles.

  • Hypolipidemic Agents: Derivatives have been synthesized and evaluated for their ability to lower lipid levels, indicating potential applications in treating hyperlipidemia.[12]

Detailed Experimental Protocols

The following protocols are representative examples of key transformations. All operations should be performed in a fume hood.

Protocol 1: Synthesis of N-benzyl-2-(2-fluorophenoxy)acetamide (Amide Coupling)

This protocol details a standard EDC/HOBt mediated amide bond formation.

G cluster_0 Workflow: Amide Synthesis start Dissolve this compound, Benzylamine, EDC, HOBt in DMF stir Stir at Room Temperature (12-18 h) start->stir monitor Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) stir->monitor quench Quench with H₂O monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (1M HCl, sat. NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify

Caption: Experimental workflow for amide synthesis.

Materials:

  • This compound (1.0 eq, e.g., 1.70 g, 10 mmol)

  • Benzylamine (1.0 eq, 1.07 g, 10 mmol)

  • EDC·HCl (1.2 eq, 2.30 g, 12 mmol)

  • HOBt (1.2 eq, 1.62 g, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, ~40 mL)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.70 g, 10 mmol), HOBt (1.62 g, 12 mmol), and anhydrous DMF (40 mL). Stir until all solids dissolve.

  • Addition of Reagents: Add benzylamine (1.07 g, 10 mmol) to the solution, followed by EDC·HCl (2.30 g, 12 mmol) in one portion. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (2 x 40 mL) to remove unreacted amine, saturated NaHCO₃ solution (2 x 40 mL) to remove unreacted acid and HOBt, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product, N-benzyl-2-(2-fluorophenoxy)acetamide.

Expected Outcome: A white to off-white solid. Yields typically range from 75-90%.

Protocol 2: Synthesis of Methyl 2-(2-fluorophenoxy)acetate (Fischer Esterification)

A classic, cost-effective method for synthesizing methyl esters.

Materials:

  • This compound (1.0 eq, e.g., 5.0 g, 29.4 mmol)

  • Methanol (large excess, e.g., 100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.5 mL)

  • Saturated NaHCO₃ solution, Brine

  • Diethyl ether or Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 g, 29.4 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation or column chromatography.

Expected Outcome: A colorless to pale yellow oil. Yields are typically >90%.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling Incomplete reaction; moisture in the solvent; poor quality coupling reagents.Ensure anhydrous conditions (use dry solvents). Use fresh, high-purity coupling reagents. Increase reaction time or slightly warm the reaction (e.g., to 40 °C).
Reaction Stalls (No Progress) Reagents are inactive; steric hindrance.Use a more powerful coupling agent like HATU. Confirm the integrity of starting materials.
Multiple Spots on TLC (Byproducts) Side reactions (e.g., N-acylurea formation with DCC/EDC); epimerization.Add HOBt or another additive to suppress side reactions. Run the reaction at a lower temperature (0 °C to RT).
Difficulty Removing Byproducts Water-soluble byproducts (e.g., urea from DCC/EDC, HOBt) are trapped in the organic layer.Perform all aqueous washes thoroughly. For DCC byproducts, filter the reaction mixture before work-up.
Incomplete Esterification Equilibrium not driven to the product side.Use a larger excess of alcohol. Use a Dean-Stark trap to remove water if using a solvent like toluene.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for straightforward elaboration through both its carboxylic acid group and its electronically-tuned aromatic ring. The strategic incorporation of fluorine provides a pathway to modulate the biological properties of target molecules, making it an invaluable tool for researchers in drug discovery and agrochemical science. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this reagent to its full potential, enabling the efficient construction of novel and complex chemical entities.

References

(2-Fluorophenoxy)acetic Acid: A Synthetic Auxin for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Prepared by: Gemini Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2-Fluorophenoxy)acetic acid as a plant growth regulator. It covers the underlying mechanism of action, detailed experimental protocols, and essential safety information.

Introduction: The Role of Phenoxyacetic Acids in Plant Biology

This compound belongs to the phenoxyalkanoic acid class of chemicals, which are structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin.[1][2] These synthetic compounds are recognized for their auxin-like activity, which allows them to function as potent plant growth regulators.[3]

The physiological effects of synthetic auxins are dose-dependent. At low concentrations, they can stimulate plant growth, promoting cell elongation, division, and differentiation. This makes them valuable tools in research and horticulture for applications such as:

  • Inducing root formation in cuttings.[3]

  • Promoting fruit setting and development.[4]

  • Use as a hormone supplement in plant tissue culture media.[5][6]

Conversely, at high concentrations, these compounds lead to rapid, uncontrolled growth that disrupts the plant's normal developmental processes, ultimately causing senescence and death.[7][8] This herbicidal property is widely exploited in agriculture for selective control of broadleaf weeds.[9][10] this compound, as a member of this family, offers researchers a tool to investigate structure-activity relationships among halogenated phenoxyacetic acids and to modulate plant growth in various experimental systems.

Mechanism of Action: Mimicking Natural Auxin Signaling

This compound functions by mimicking endogenous IAA, hijacking the plant's natural auxin signal transduction pathway.[11] Natural auxins like IAA are typically maintained at low concentrations and are rapidly inactivated through conjugation and degradation.[8] Synthetic auxins, however, are more persistent and overwhelm the plant's regulatory systems.[8]

The core mechanism involves the following steps:

  • Perception: The synthetic auxin binds to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[12]

  • Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1 E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors. ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, activating their transcription.

  • Physiological Response: The expression of these genes leads to downstream physiological effects, including cell elongation, division, and differentiation. The sustained and excessive activation of this pathway by a synthetic auxin leads to the characteristic effects of uncontrolled growth.[6][11]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin This compound (Synthetic Auxin) SCFTIR1 SCFTIR1 Complex Auxin->SCFTIR1 Binds to TIR1 TIR1/AFB Receptor TIR1->SCFTIR1 AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses SCFTIR1->AuxIAA Targets for Ubiquitination ARF_active ARF (Active) ARF_inactive->ARF_active Activated upon Repressor Degradation AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene mRNA mRNA Gene->mRNA Transcription Proteins Proteins for Growth & Development mRNA->Proteins Translation Response Uncontrolled Cell Elongation & Division Proteins->Response Leads to

Caption: Synthetic auxin signaling pathway.

Physicochemical Properties and Safety

Before conducting any experimental work, it is crucial to be familiar with the properties of the compound and the necessary safety precautions.

Properties of this compound
PropertyValueReference
CAS Number 348-10-7[13]
Molecular Formula C₈H₇FO₃[14]
Molecular Weight 170.14 g/mol
Appearance Solid (White to light yellow powder/crystal)
IUPAC Name This compound[13]
Solubility Slightly soluble in water. Soluble in ethanol, NaOH.[5][15]
Safety and Handling

Researchers must adhere to standard laboratory safety practices. The following guidelines are based on safety data for the parent compound, phenoxyacetic acid.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4][16]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust generation.

  • Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[4] Do not ingest or breathe dust.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[16]

  • Spills: In case of a small spill, dampen the solid material with water and transfer it to a suitable disposal container. Clean the area with a soap and water solution.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[4]

    • Skin: Flush skin with plenty of water and wash with soap. Remove contaminated clothing.[16]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[16]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[4]

    • In all cases of significant exposure, seek immediate medical attention.[4][17]

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and testing the biological activity of this compound. It is essential to include appropriate controls in every experiment for data to be considered valid.

Protocol 1: Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental to obtaining reproducible results. Plant growth regulators are typically prepared as a concentrated stock solution, which is then diluted to the final working concentration in the growth medium.[18]

Rationale: Preparing a concentrated stock solution allows for more accurate measurement of the small quantities of growth regulator needed for experiments and minimizes repetitive weighing, reducing the chance of error.[18] Using a solvent like dilute NaOH or ethanol is necessary as many auxins are not readily soluble in water.[18][19]

Materials:

  • This compound powder

  • 1 M Sodium hydroxide (NaOH) or 95% Ethanol

  • Distilled or deionized water (double-processed is recommended)[20]

  • Volumetric flasks (e.g., 100 mL)

  • Sterile falcon tubes or storage bottles

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Micropipettes

Procedure (for a 1 mg/mL Stock Solution):

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL volumetric flask.

  • Dissolving: Add 2-5 mL of a suitable solvent (e.g., 1 M NaOH or 95% ethanol) to the flask.[18][20] Gently swirl or place on a magnetic stirrer until the powder is completely dissolved. A few drops of 1 M NaOH are typically sufficient to dissolve phenoxyacetic acids.[18]

  • Diluting to Volume: Once dissolved, slowly add double-processed water to the flask while stirring to bring the total volume to 100 mL.[21]

  • Storage: Transfer the stock solution to a labeled, sterile container. Store at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).[18]

  • Sterilization: For tissue culture applications, the stock solution can be filter-sterilized through a 0.2 µm filter before being added to the autoclaved culture medium.[20]

Preparation of Working Solutions: Use the following formula to calculate the volume of stock solution needed to achieve the desired final concentration in your medium:

Volume of Stock (mL) = (Desired Final Conc. [mg/L] × Final Volume of Medium [L]) / Stock Conc. [mg/mL]

Example Dilution Table (for a 1 mg/mL Stock):

Desired Final Conc. (mg/L)Desired Final Conc. (µM)Volume of Stock per 1 L of Medium
0.010.05910 µL
0.10.59100 µL
0.52.940.5 mL
1.05.881.0 mL
5.029.45.0 mL
10.058.810.0 mL
Molar concentration calculated based on MW = 170.14 g/mol
Protocol 2: Root Growth Inhibition Bioassay

This bioassay is a simple and sensitive method to quantify auxin-like activity.[22] It is based on the principle that while auxins promote root initiation, they inhibit the elongation of the primary root at concentrations that promote shoot elongation.[1][22]

Rationale: This is a self-validating protocol. The negative control (solvent only) establishes the baseline for normal root growth. The positive control (IAA) confirms that the experimental system is responsive to a known auxin. The dose-response curve for this compound demonstrates its relative potency.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or garden cress, Lepidium sativum)

  • Petri dishes (9 cm) with filter paper or 0.8% agar medium

  • Stock solutions of this compound, IAA (positive control), and solvent (negative control)

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)

  • Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water).

  • Plate Preparation: Prepare petri dishes containing filter paper or agar medium supplemented with the test compounds. A typical concentration range to test for a new compound would be 0.01, 0.1, 1, 10, and 100 µM.

    • Negative Control: Medium with solvent only.

    • Positive Control: Medium with IAA at a known inhibitory concentration (e.g., 1-10 µM).

    • Test Compound: Medium with this compound at various concentrations.

  • Plating: Aseptically place 10-15 sterilized seeds in a line on each plate.

  • Incubation: Seal the plates with breathable tape, wrap them in foil for 2 days at 4°C for stratification (vernalization), then place them vertically in a growth chamber.

  • Measurement: After 5-7 days of growth, remove the plates. Measure the length of the primary root for each seedling using a ruler or by scanning the plates and using image analysis software.

  • Data Analysis: For each treatment, calculate the average root length and standard deviation. Express the results as a percentage of the negative control. Plot the percentage of root growth against the log of the compound's concentration to generate a dose-response curve.

Caption: Workflow for the root growth inhibition bioassay.

Protocol 3: Application in Plant Tissue Culture

Synthetic auxins are essential components of plant tissue culture media, used to stimulate cell division (callus formation) and differentiation (organogenesis, especially root formation).[23]

Rationale: The ratio of auxins to another class of plant hormones, cytokinins, largely determines the developmental fate of the plant tissue in culture. A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio promotes shoot formation. Intermediate ratios often favor undifferentiated callus proliferation. This protocol allows for the characterization of this compound's efficacy in these processes.

Materials:

  • Sterile plant tissue (explants), e.g., tobacco leaf discs, Arabidopsis root segments.

  • Basal medium (e.g., Murashige and Skoog - MS medium).

  • Sucrose, vitamins, and gelling agent (e.g., agar).

  • Stock solution of this compound.

  • Stock solution of a cytokinin (e.g., Kinetin or BAP).

  • Laminar flow hood and sterile instruments.

  • Culture vessels.

  • Growth chamber.

Procedure:

  • Medium Preparation: Prepare MS basal medium according to the standard formulation.

  • Hormone Addition: Before autoclaving (or by adding filter-sterilized hormones to cooled, autoclaved medium), supplement the medium with this compound and a cytokinin at various concentrations.

  • Explant Culture: Under sterile conditions in a laminar flow hood, place the explants onto the surface of the solidified medium.

  • Incubation: Seal the culture vessels and place them in a growth chamber under controlled conditions.

  • Observation and Subculture: Observe the cultures regularly for signs of callus formation, root initiation, or shoot development. Record the percentage of explants responding and the qualitative nature of the growth. Subculture the tissues to fresh medium every 3-4 weeks.

Suggested Concentration Ranges for Testing this compound:

ApplicationThis compound (mg/L)Typical Cytokinin Conc. (mg/L)Expected Outcome
Callus Induction 0.1 - 2.00.1 - 0.5Proliferation of undifferentiated cells.
Root Initiation 0.1 - 5.00 - 0.1Formation of adventitious roots.
Somatic Embryogenesis 0.5 - 10.00 - 0.5Development of embryos from somatic cells (species-dependent).
Note: These are general ranges for synthetic auxins like 2,4-D and NAA.[20][23] The optimal concentration for this compound must be determined empirically.

References

Application Notes and Protocols for Investigating the Herbicidal Properties of (2-Fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the herbicidal properties of (2-Fluorophenoxy)acetic acid. This document outlines the theoretical basis for its potential herbicidal activity, drawing parallels with well-documented phenoxyacetic acid herbicides. Detailed, step-by-step protocols for laboratory and greenhouse-based bioassays are provided to enable a thorough evaluation of its efficacy. The protocols are designed to be self-validating and are grounded in established scientific principles of herbicide testing.

Introduction: The Potential of this compound as a Synthetic Auxin Herbicide

This compound belongs to the phenoxyacetic acid class of compounds, which includes the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[1][2] These compounds are synthetic auxins, a class of plant growth regulators that mimic the natural plant hormone indole-3-acetic acid (IAA).[3][4] At low concentrations, auxins regulate various aspects of plant growth and development, including cell elongation, division, and differentiation.[5][6][7] However, at the higher concentrations applied for herbicidal purposes, synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, plant death.[1][8]

The herbicidal selectivity of phenoxyacetic acids is a key feature; they are highly effective against broadleaf (dicotyledonous) weeds while leaving most grass and cereal crops (monocotyledonous) relatively unharmed.[1][2] The proposed mechanism of action involves the synthetic auxin binding to auxin receptors, which leads to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[9][10] This disruption of normal hormonal balance can also trigger the overproduction of other plant hormones like ethylene and abscisic acid (ABA), contributing to the phytotoxic effects.[4][11]

The introduction of a fluorine atom at the ortho position of the phenoxy ring in this compound may influence its biological activity, selectivity, and metabolic stability within the plant. This document provides the necessary protocols to systematically investigate these herbicidal properties.

Synthesis and Preparation of this compound

This compound can be synthesized or procured from commercial suppliers. A common synthetic route involves the reaction of 2-fluorophenol with an ethyl chloroacetate followed by hydrolysis.[12] For experimental purposes, it is crucial to use a compound of high purity (≥97%) to ensure that the observed biological effects are attributable to the target molecule.

Stock Solution Preparation Protocol

The following protocol details the preparation of a stock solution of this compound. Due to its acidic nature, it may have limited solubility in water. Therefore, a common practice is to dissolve it in a suitable organic solvent or convert it to a more soluble salt form.

Materials:

  • This compound (powder or crystals)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade)

  • Deionized water

  • pH meter

  • 1 M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (for salt formation, optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution in Organic Solvent (Method A):

    • Place the weighed compound into a volumetric flask.

    • Add a small amount of DMSO or ethanol to dissolve the compound completely. Use a magnetic stirrer if necessary.

    • Once dissolved, bring the solution to the final volume with deionized water. Note: The final concentration of the organic solvent should be kept low (typically <1%) in the final plant treatment solutions to avoid solvent-induced phytotoxicity.

  • Conversion to a Soluble Salt (Method B):

    • Suspend the weighed compound in a volume of deionized water.

    • While stirring, slowly add 1 M KOH or NaOH dropwise until the compound is fully dissolved and the pH of the solution is neutral (pH 7.0).

    • Transfer the solution to a volumetric flask and bring it to the final volume with deionized water.

  • Sterilization (Optional): For in vitro assays, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a dark, cool place (4°C) for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended.

Bioassays for Herbicidal Efficacy Assessment

Bioassays are essential for determining the biological activity of a potential herbicide.[13][14] They use living organisms to assess the effects of a substance on growth and development.[13][15] The following protocols describe common bioassays for evaluating the herbicidal properties of this compound.

Seed Germination and Early Seedling Growth Bioassay (In Vitro)

This assay is a rapid method to assess the potential phytotoxicity of the compound on seed germination and early root and shoot development.[13]

Materials:

  • Petri dishes (sterile, 9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a susceptible dicot species (e.g., cress, lettuce, tomato) and a monocot species (e.g., oat, ryegrass, maize).[14]

  • This compound stock solution

  • Deionized water (sterile)

  • Growth chamber or incubator with controlled temperature and light conditions.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution with sterile deionized water to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). Include a control group with only deionized water (and the same concentration of solvent if used).

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.

  • Seed Placement: Arrange a known number of seeds (e.g., 20-30) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 5-7 days), record the following parameters:

    • Germination percentage.

    • Root length of each germinated seedling.

    • Shoot length of each germinated seedling.

  • Analysis: Calculate the average root and shoot length for each treatment. Express the results as a percentage of the control. The data can be used to determine the concentration that causes 50% inhibition (IC50) of root and shoot growth.

Whole Plant Pot Bioassay (Greenhouse)

This assay evaluates the post-emergence herbicidal activity of the compound on whole plants under more realistic greenhouse conditions.[14][15]

Materials:

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Seeds of a susceptible dicot species (e.g., tomato, soybean, common lambsquarters) and a monocot species (e.g., corn, wheat, barnyardgrass).

  • This compound stock solution.

  • Spray bottle or a laboratory sprayer.

  • Greenhouse with controlled temperature, humidity, and lighting.

Procedure:

  • Plant Cultivation: Sow the seeds in pots and allow them to grow until they reach a specific growth stage (e.g., 2-4 true leaves for dicots, 3-4 leaf stage for monocots).

  • Preparation of Spray Solutions: Prepare the desired concentrations of this compound in deionized water. A non-ionic surfactant (e.g., 0.1% Tween-20) can be added to the spray solution to improve leaf coverage.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups, including a control group that will be sprayed with water (and surfactant if used).

    • Spray the foliage of the plants evenly with the respective test solutions until runoff.

  • Observation and Data Collection:

    • Return the plants to the greenhouse and observe them regularly for signs of phytotoxicity.

    • Record visual injury symptoms at specific time points (e.g., 3, 7, 14, and 21 days after treatment). Symptoms of auxin herbicides include epinasty (downward curling of leaves), stem twisting, and chlorosis (yellowing).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass (shoots) for each plant.

    • Determine the fresh weight of the shoots.

    • Dry the shoots in an oven at 70°C for 48 hours and record the dry weight.

  • Analysis: Compare the fresh and dry weights of the treated plants to the control plants to quantify the growth inhibition.

Investigating the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for synthetic auxin herbicides like this compound.

Auxin_Herbicide_Mechanism cluster_cell Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects ARF ARF (Auxin Response Factor) Gene Auxin-Responsive Genes ARF->Gene Activates Aux_IAA Aux/IAA Repressor Aux_IAA->ARF Represses Proteasome Proteasome Aux_IAA->Proteasome Degradation Transcription Transcription Gene->Transcription ABA ABA Biosynthesis Transcription->ABA Ethylene Ethylene Production Transcription->Ethylene Herbicide This compound Receptor TIR1/AFB Receptor Complex Herbicide->Receptor Binds to Receptor->Aux_IAA Targets for degradation Growth Uncontrolled Growth ABA->Growth Ethylene->Growth Senescence Senescence Growth->Senescence Death Plant Death Senescence->Death Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis/Procurement of Compound Stock_Solution Stock Solution Preparation Synthesis->Stock_Solution In_Vitro In Vitro Assay (Seed Germination) Stock_Solution->In_Vitro Greenhouse Greenhouse Assay (Whole Plant) Stock_Solution->Greenhouse Data_Collection Data Collection (Growth parameters, visual injury) In_Vitro->Data_Collection Greenhouse->Data_Collection Statistical_Analysis Statistical Analysis (IC50, ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion on Herbicidal Activity Statistical_Analysis->Conclusion

References

The Strategic Role of (2-Fluorophenoxy)acetic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Quest for Safer Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology in a wide array of chronic diseases. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation, pain, and fever. However, the therapeutic utility of traditional NSAIDs is often hampered by significant gastrointestinal and cardiovascular side effects, largely due to their non-selective inhibition of both COX-1 and COX-2 isoforms. This has fueled a persistent search for safer, more selective anti-inflammatory agents, with a particular focus on selective COX-2 inhibitors. Within this context, the (2-Fluorophenoxy)acetic acid scaffold has emerged as a promising platform for the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles. The introduction of a fluorine atom at the ortho position of the phenoxy ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

The Rise of Fluorinated Phenoxyacetic Acids in Anti-inflammatory Drug Design

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. In the realm of anti-inflammatory drug discovery, the use of a this compound moiety offers several advantages:

  • Enhanced Potency: The high electronegativity of the fluorine atom can lead to stronger interactions with the target enzyme, resulting in increased inhibitory potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially leading to a better fit within the active site of the target enzyme.

This application note will provide a detailed overview of the synthesis of a potent anti-inflammatory agent derived from this compound, including a step-by-step protocol, an exploration of its mechanism of action, and a summary of its biological activity.

Synthesis of a Novel Anti-inflammatory Agent: A Step-by-Step Protocol

This section details the synthesis of a representative anti-inflammatory agent, 2-(2-(2-fluorophenoxy)phenyl)acetic acid , a fluorinated analog of Fenclofenac. Fenclofenac, a nonsteroidal anti-inflammatory drug, has a history of clinical use for rheumatism, and studies have shown that halogen substitution can enhance the anti-inflammatory activity of phenoxyacetic acid derivatives.[1][2]

Reaction Scheme:

Synthesis_Workflow A 2-Fluorophenol C Intermediate A->C Ullmann Condensation CuI, K2CO3, DMF B 2-Bromophenylacetic acid B->C D 2-(2-(2-fluorophenoxy)phenyl)acetic acid C->D Hydrolysis NaOH, H2O/THF COX_Pathway cluster_0 Cell Membrane cluster_1 Inflammatory Stimuli (e.g., Cytokines) Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) COX-2 Induction COX-2 Induction COX-2 Induction->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (PGs)->Gastroprotection, Platelet Aggregation Inhibitor (2-Fluorophenoxy)acetic acid derivative Inhibitor->COX-2 (Inducible)

References

Application Notes and Protocols for the Synthesis of Novel (2-Fluorophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of novel (2-fluorophenoxy)acetic acid derivatives. Phenoxyacetic acid scaffolds are prevalent in a wide range of biologically active compounds, from herbicides to pharmaceuticals.[1] The introduction of a fluorine atom onto the phenoxy ring can significantly modulate the compound's physicochemical properties and biological activity. This guide details a robust protocol for the synthesis of the parent compound, this compound, via the Williamson ether synthesis. It further provides validated protocols for the derivatization of this core structure at the carboxylic acid moiety to generate novel esters and amides, thereby enabling the exploration of new chemical space for drug discovery and agrochemical research.

Introduction: The Significance of Fluorinated Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have a long history of application, most notably as systemic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which function as synthetic auxins.[2] Beyond their agricultural use, this class of compounds has garnered significant interest in medicinal chemistry due to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[3]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This technical guide focuses on derivatives of this compound, providing researchers with the foundational methods to create novel molecules for screening and development. The protocols herein are designed to be both reproducible and adaptable, allowing for the synthesis of a diverse library of compounds.

Synthesis of the Core Scaffold: this compound

The cornerstone of synthesizing novel derivatives is the efficient and high-yield production of the parent compound, this compound. The Williamson ether synthesis is the most direct and widely employed method for this transformation, involving the reaction of a phenoxide with a haloacetate.[4]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism.[5] In the first step, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack FPhOH 2-Fluorophenol FPhO_minus 2-Fluorophenoxide Ion FPhOH->FPhO_minus + Base Base Base (e.g., NaOH) ClCH2COOH Chloroacetic Acid Product This compound FPhO_minus->Product + Chloroacetic Acid - Cl⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for phenoxyacetic acid synthesis.[1]

Materials:

  • 2-Fluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Chloroacetate: In a beaker, dissolve chloroacetic acid (1.2 equivalents) in deionized water. Cool the solution in an ice bath and slowly add a 30% aqueous solution of NaOH until the pH is between 8 and 9.

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in a mixture of deionized water and ethanol. To this solution, slowly add 2-fluorophenol (1.0 equivalent) and stir for 20 minutes at room temperature.

  • Reaction: Add the prepared sodium chloroacetate solution to the flask containing the 2-fluorophenoxide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-105°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold, dilute HCl.

  • Purification:

    • The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Synthesis of Novel Derivatives

The this compound core can be readily derivatized to create novel compounds. Below are protocols for esterification and amidation of the carboxylic acid group.

Protocol for Esterification (Fischer Esterification)

This protocol describes a classic acid-catalyzed esterification.[6][7]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel.

Synthesis_Workflow start 2-Fluorophenol + Chloroacetic Acid core_synthesis Williamson Ether Synthesis start->core_synthesis core_product This compound core_synthesis->core_product esterification Esterification (Fischer) core_product->esterification amidation Amidation (Coupling Agent) core_product->amidation ester_product Novel Ester Derivatives esterification->ester_product amide_product Novel Amide Derivatives amidation->amide_product

Caption: Overall workflow for the synthesis of novel derivatives.

Protocol for Amidation

Direct amidation can be achieved using a variety of coupling agents. This protocol utilizes a boric acid catalyst as a green and efficient option.[8]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Boric acid

  • Toluene or xylene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 equivalent), the desired amine (1.1 equivalents), and boric acid (5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as toluene or xylene.

  • Azeotropic Reflux: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude amide by recrystallization or flash column chromatography.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed through spectroscopic analysis.

Technique This compound Ester Derivative (e.g., Methyl Ester) Amide Derivative (e.g., Anilide)
¹H NMR δ 10-12 (br s, 1H, COOH), δ 6.8-7.2 (m, 4H, Ar-H), δ 4.7 (s, 2H, OCH₂)δ 6.8-7.2 (m, 4H, Ar-H), δ 4.6 (s, 2H, OCH₂), δ 3.7 (s, 3H, OCH₃)δ 8.5-9.5 (br s, 1H, NH), δ 6.8-7.6 (m, 9H, Ar-H), δ 4.8 (s, 2H, OCH₂)
¹³C NMR δ 173 (C=O), δ 152 (d, ¹JCF), δ 125, 122, 116, 115 (Ar-C), δ 66 (OCH₂)δ 170 (C=O), δ 152 (d, ¹JCF), δ 125, 122, 116, 115 (Ar-C), δ 65 (OCH₂), δ 52 (OCH₃)δ 168 (C=O), δ 152 (d, ¹JCF), δ 138, 129, 125, 124, 122, 120, 116, 115 (Ar-C), δ 67 (OCH₂)
IR (cm⁻¹) 2500-3300 (br, O-H), 1700-1730 (s, C=O), 1200-1250 (s, C-O)2850-3000 (C-H), 1735-1750 (s, C=O), 1200-1250 (s, C-O)3200-3400 (m, N-H), 1650-1680 (s, C=O, Amide I), 1510-1550 (m, N-H bend, Amide II)
Mass Spec (EI) M⁺ at m/z 170, fragment at m/z 111 (fluorophenoxy)M⁺ at m/z 184, fragment at m/z 111 (fluorophenoxy)M⁺ at m/z 245, fragment at m/z 111 (fluorophenoxy)

Note: Specific chemical shifts (δ) and coupling constants (J) will vary depending on the specific derivative and the solvent used for NMR analysis.

Safety Precautions

2-Fluorophenol:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][9]

  • Precautions: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[5][9] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[9]

Chloroacetic Acid:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][10][11]

  • Precautions: Wear chemical-resistant gloves, safety goggles, and a face shield.[11] Handle only in a chemical fume hood. Avoid creating dust. In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[10]

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

Application Notes and Protocols for (2-Fluorophenoxy)acetic acid hydrazide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of the Hydrazide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the hydrazide functional group (-CONHNH₂) stands out as a uniquely versatile and reactive scaffold. Its importance is not merely academic; it is a cornerstone in the synthesis of a multitude of heterocyclic compounds that form the backbone of numerous therapeutic agents. The ability of the hydrazide moiety to readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone derivatives, or to be used as a synthon for constructing five- and six-membered heterocycles like oxadiazoles, pyrazoles, and triazoles, makes it an invaluable tool for generating chemical diversity. This capacity for facile derivatization is paramount in the hit-to-lead and lead optimization phases of drug discovery, where the systematic exploration of a molecule's structure-activity relationship (SAR) is critical.

(2-Fluorophenoxy)acetic acid hydrazide, the subject of this guide, is a particularly promising starting material. The presence of the 2-fluorophenoxy group introduces several advantageous properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability. The ortho position of the fluorine atom can also induce specific conformational preferences in the molecule, which may lead to higher selectivity for its biological target.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound hydrazide as a key building block for the discovery of novel therapeutic agents. The protocols and application notes herein are designed to be both practical and insightful, explaining not just the "how" but also the "why" behind the experimental choices, thereby empowering researchers to innovate and advance their drug discovery programs.

Synthesis of this compound hydrazide: A Foundational Protocol

The synthesis of this compound hydrazide is a straightforward, two-step process starting from commercially available 2-fluorophenol. The methodology is robust and can be readily scaled to meet the demands of a research program.

Synthesis Pathway Overview

The overall synthetic route involves an initial Williamson ether synthesis to produce the ethyl ester intermediate, followed by hydrazinolysis to yield the final hydrazide product.

Synthesis_Pathway A 2-Fluorophenol C Ethyl 2-(2-fluorophenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl Chloroacetate B->C E this compound hydrazide C->E Ethanol, Stir at RT D Hydrazine Hydrate D->E

Caption: Synthetic route to this compound hydrazide.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate

This protocol is based on the general principles of Williamson ether synthesis, a reliable method for forming ethers.

  • Materials:

    • 2-Fluorophenol

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Standard laboratory glassware

  • Procedure:

    • To a solution of 2-fluorophenol (1.0 eq.) in anhydrous acetone (10 mL/g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

    • Add ethyl chloroacetate (1.2 eq.) dropwise to the stirring suspension.

    • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL), deionized water (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-(2-fluorophenoxy)acetate as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound hydrazide

This step involves the hydrazinolysis of the ester intermediate. The high nucleophilicity of hydrazine allows for a clean conversion to the desired hydrazide.

  • Materials:

    • Ethyl 2-(2-fluorophenoxy)acetate

    • Hydrazine hydrate (99-100%)

    • Ethanol

    • Methanol (for recrystallization)

    • Magnetic stirrer

    • Standard laboratory glassware

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve Ethyl 2-(2-fluorophenoxy)acetate (1.0 eq.) in ethanol (10 mL/g of ester) in a round-bottom flask.

    • Add hydrazine hydrate (1.0 eq.) dropwise to the solution while stirring at room temperature.[1]

    • Continue stirring the reaction mixture at room temperature for 2 to 3 hours.[1] A white solid is expected to precipitate out of the solution.

    • Monitor the reaction by TLC until the starting ester spot is no longer visible.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

    • For further purification, recrystallize the white solid from methanol to obtain pure this compound hydrazide.[1]

    • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Bioactive Hydrazones

The primary application of this compound hydrazide in pharmaceutical research is as a precursor for the synthesis of N'-substituted hydrazones. This class of compounds is well-documented for its broad spectrum of biological activities.[2] The synthesis is typically a one-step condensation reaction.

General Workflow for Hydrazone Synthesis and Screening

Hydrazone_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening A (2-Fluorophenoxy)acetic acid hydrazide C Condensation Reaction A->C B Substituted Aldehyde/Ketone B->C D N'-substituted-2-(2-fluorophenoxy) acetohydrazide (Hydrazone) C->D E Antimicrobial Assays (e.g., MIC determination) D->E F Anti-inflammatory Assays (e.g., COX inhibition) D->F G Anticancer Assays (e.g., MTT assay) D->G

Caption: General workflow for hydrazone synthesis and screening.

Protocol 3: General Synthesis of N'-arylmethylidene-2-(2-fluorophenoxy)acetohydrazides

This representative protocol can be adapted for a wide variety of aromatic and heteroaromatic aldehydes to generate a library of compounds for biological screening.

  • Materials:

    • This compound hydrazide

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)

    • Ethanol

    • Glacial acetic acid (catalyst)

    • Magnetic stirrer and hotplate with reflux condenser

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound hydrazide (1.0 eq.) in ethanol (15-20 mL).

    • To this solution, add the desired substituted aromatic aldehyde (1.0 eq.).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate upon cooling.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure hydrazone derivative.

    • Dry the purified product and characterize by appropriate spectroscopic methods (IR, NMR, MS).

Applications in Therapeutic Areas

Derivatives of phenoxyacetic acid hydrazides have shown promise in several key therapeutic areas. While specific data for the 2-fluoro isomer is emerging, the broader class provides a strong rationale for its investigation.

Anti-inflammatory Agents

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, many traditional NSAIDs are associated with gastrointestinal toxicity due to the presence of a free carboxylic acid group. Masking this acidic functionality, for instance by converting it to a hydrazone, is a common pro-drug strategy to mitigate this side effect.[3] Derivatives of 2-(2-phenoxyphenyl) acetohydrazide have shown significant anti-inflammatory activity, suggesting that the phenoxy acetohydrazide scaffold is a promising starting point for novel NSAIDs.[3][4]

Potential Mechanism of Action: The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. It is hypothesized that hydrazone derivatives of this compound could act as selective COX-2 inhibitors.

COX_Pathway AA Arachidonic Acid PGs Prostaglandins (Inflammation, Pain) AA->PGs COX2 COX-2 Enzyme COX2->PGs Catalyzes Hydrazone Hydrazone Derivative of This compound hydrazide Hydrazone->COX2 Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Representative Data for Structurally Related Compounds:

Compound ClassAssayResultReference
N-arylidene-2-(2-phenoxyphenyl) acetohydrazidesCarrageenan-induced rat paw edema17-58% reduction in inflammation[3]
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideCarrageenan-induced rat paw edema32-58% reduction in inflammation[4]
Antimicrobial Agents

Rationale: The emergence of multidrug-resistant bacterial and fungal strains represents a significant global health threat. The hydrazone moiety is a well-established pharmacophore in the design of novel antimicrobial agents.[2] Numerous studies have demonstrated that hydrazone derivatives of various carboxylic acid hydrazides exhibit potent activity against a range of pathogens.[5]

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials:

    • Synthesized hydrazone derivatives dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • 96-well microtiter plates.

    • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole) as positive controls.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

    • Prepare an inoculum of the microbial strain, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well containing the diluted compounds. Include wells for a positive control (microbes + broth, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Representative MIC Data for Structurally Related Hydrazone Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
Nitrofurazone AnaloguesStaphylococcus spp.0.002 - 7.81[6]
Triazol-thio-acetohydrazidesCandida species100 - 400[5]
Various HydrazonesGram-positive/negative bacteria32 - 512[7]
Anticancer Agents

Rationale: The hydrazone scaffold is present in several compounds that exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often multifactorial, but frequently involves the induction of apoptosis (programmed cell death). The structural diversity that can be easily generated from a hydrazide precursor makes this an attractive strategy for identifying novel anticancer leads.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).

    • Normal (non-cancerous) cell line for selectivity assessment (e.g., human fibroblasts).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Synthesized hydrazone derivatives dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., acidified isopropanol).

    • 96-well cell culture plates.

    • Standard chemotherapy drug (e.g., Doxorubicin) as a positive control.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (prepared by serial dilution) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Representative IC₅₀ Data for Structurally Related Hydrazone Derivatives:

Compound ClassCell LineIC₅₀ (µM)Reference
Diazaphenothiazines with 1,2,3-triazoleCaco-2 (colorectal)0.25[8]
N-aryl-N'-arylmethylurea derivativesMCF-7 (breast)< 3[9]
Fluorinated Isatin HydrazonesHuTu-80 (duodenum)Data available for apoptosis induction[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Hydrazine and its derivatives are often toxic and may be carcinogenic. Treat all new compounds with caution until their toxicological profile has been established.

Conclusion and Future Directions

This compound hydrazide is a high-potential starting material for the synthesis of novel bioactive compounds. Its straightforward synthesis and the facile conversion of the hydrazide moiety into a diverse array of hydrazones and other heterocyclic systems make it an ideal scaffold for generating compound libraries for high-throughput screening. The presence of the 2-fluoro substituent provides a rationale for expecting favorable pharmacological properties.

Future research should focus on the systematic synthesis and screening of hydrazone libraries derived from this specific precursor to fully elucidate its potential in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Detailed mechanistic studies, including enzyme inhibition assays and apoptosis studies, will be crucial for understanding the mode of action of any identified lead compounds and for guiding further optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Fluorophenoxy)acetic acid. This guide is designed for researchers, chemists, and pharmaceutical professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, thereby improving your yield, purity, and overall success.

The primary and most reliable method for synthesizing this compound is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, 2-fluorophenol is first deprotonated by a base to form the 2-fluorophenoxide, which then attacks an α-haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, to form the desired ether linkage.[1][2]

This guide is structured to address the practical issues you may encounter, moving from high-level troubleshooting of common problems to specific, actionable protocols and foundational knowledge.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis.

Potential Cause 1: Incomplete Deprotonation of 2-Fluorophenol

  • The "Why": The reaction's success hinges on the formation of the 2-fluorophenoxide anion, which is the active nucleophile. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[3] If deprotonation is incomplete, the concentration of the nucleophile is reduced, slowing down the SN2 reaction and leaving unreacted 2-fluorophenol.

  • Solution:

    • Base Selection: Use a strong base. Sodium hydroxide (NaOH) is common and effective.[3] For a more robust, non-aqueous approach, sodium hydride (NaH) can be used, which deprotonates the phenol irreversibly, driving the reaction to completion.[2][4] Potassium carbonate (K₂CO₃) is another effective, milder base often used in polar aprotic solvents like acetone or DMF.[5]

    • Stoichiometry: Ensure at least one full equivalent of the base is used. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to account for any potential moisture in the reagents or solvent.

    • Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base, reducing its effectiveness.[6]

Potential Cause 2: Suboptimal Reaction Conditions

  • The "Why": SN2 reactions are sensitive to solvent, temperature, and time.[1] The solvent must be able to dissolve the reagents while favoring the SN2 pathway. The temperature must be high enough to provide sufficient activation energy without promoting side reactions like elimination or decomposition.[7]

  • Solution:

    • Solvent Choice: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices.[8][9] They effectively solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. This accelerates the reaction rate compared to protic solvents.[9]

    • Temperature Control: A typical approach involves heating the reaction mixture to reflux. For a reaction using 2-fluorophenol, chloroacetic acid, and NaOH in water, heating in a 90-100°C water bath for 30-60 minutes is a good starting point.[3] When using acetone as a solvent, refluxing (around 56°C) for several hours is common.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[7]

Potential Cause 3: Ineffective Alkylating Agent

  • The "Why": The choice of the haloacetic acid derivative matters. Chloroacetic acid is commonly used, but bromo- or iodo- derivatives are more reactive (due to C-Br and C-I bonds being weaker and Br⁻/I⁻ being better leaving groups). However, they are also more expensive. Using an ester like ethyl chloroacetate is also a viable route, which requires a subsequent hydrolysis step to yield the final carboxylic acid.[8]

  • Solution:

    • Confirm the purity and reactivity of your alkylating agent. Chloroacetic acid is hygroscopic and can be a skin irritant; handle it with care.[3]

    • If yields remain low with chloroacetic acid, consider switching to the more reactive bromoacetic acid, though cost and stability should be considered.

Q2: My final product is impure, even after purification. What are the likely contaminants and how can I remove them?

Impurity issues often point to incomplete reactions or inadequate workup and purification procedures.

Contaminant 1: Unreacted 2-Fluorophenol

  • Identification: This is the most common impurity if the reaction does not go to completion. It can be detected by TLC, NMR, or GC-MS.

  • Removal Strategy: The key difference between the desired product (this compound) and the starting material (2-fluorophenol) is the acidic carboxylic acid group. This can be exploited in an acid-base extraction.

    • After the reaction, acidify the mixture with an acid like 6M HCl until the pH is ~1-2.[3] This ensures the product is in its protonated, less water-soluble form.

    • Extract the mixture with an organic solvent like diethyl ether.[3] Both the product and unreacted phenol will move into the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid is acidic enough to be deprotonated by the bicarbonate, forming a water-soluble carboxylate salt that moves to the aqueous layer. The less acidic 2-fluorophenol will remain in the organic layer.

    • Separate the aqueous layer and re-acidify it with 6M HCl to precipitate the pure this compound.[3]

    • Filter the solid product and recrystallize from hot water or another suitable solvent system to achieve high purity.[3]

Contaminant 2: Dicarboxylic Acid Side Products

  • Identification: In some cases, side reactions can lead to the formation of other acidic species.

  • Removal Strategy: Careful recrystallization is the best method. The solubility of the desired product and the impurity will likely differ in a given solvent system, allowing for separation. Monitor purity between recrystallization steps using melting point analysis or spectroscopy.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a robust starting point based on the Williamson ether synthesis.

Step 1: Deprotonation of 2-Fluorophenol

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetone, ~10 mL per gram of phenol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of a slight excess of base ensures complete deprotonation.

Step 2: SN2 Reaction

  • Add ethyl chloroacetate (1.1 eq) to the mixture. Using the ester prevents potential complications from the free acid reacting with the base.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the 2-fluorophenol spot indicates completion.

Step 3: Workup and Saponification

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid with a small amount of fresh solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-fluorophenoxy)acetate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of water and methanol.

  • Stir the mixture at room temperature for 1-2 hours until the hydrolysis (saponification) is complete (monitor by TLC).

Step 4: Purification

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 6M HCl. A white precipitate of this compound should form.

  • Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum.

  • For maximum purity, recrystallize the crude product from hot water.

Table 1: Comparison of Reaction Conditions
ParameterOption A: NaOH/WaterOption B: K₂CO₃/AcetoneOption C: NaH/DMF
Base Sodium HydroxidePotassium CarbonateSodium Hydride
Solvent WaterAcetoneDimethylformamide (DMF)
Temperature 90-100 °C[3]~56 °C (Reflux)[8]Room Temp to 50 °C
Pros Inexpensive, simple setupGood yield, easy to handle baseIrreversible, drives reaction to completion
Cons Potential for side reactionsSlower reaction timesRequires anhydrous conditions, NaH is hazardous
Best For Initial scale-up, cost-sensitive projectsStandard lab synthesis, good controlDifficult substrates, maximizing yield

Visualizing the Process

Diagram 1: General Synthesis Workflow

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Hydrolysis cluster_purify Step 4: Purification reagents Mix 2-Fluorophenol, Base (e.g., K₂CO₃), and Solvent (e.g., Acetone) add_alkyl Add Ethyl Chloroacetate reagents->add_alkyl reflux Heat to Reflux (4-6 hours) add_alkyl->reflux monitor Monitor via TLC reflux->monitor filter Filter Salts monitor->filter evaporate Evaporate Solvent filter->evaporate hydrolyze Hydrolyze Ester with NaOH evaporate->hydrolyze acidify Acidify with HCl to Precipitate hydrolyze->acidify filter_prod Filter Product acidify->filter_prod recrystallize Recrystallize filter_prod->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm yes1 Yes check_sm->yes1 no1 No check_sm->no1 (Reaction complete) check_purity Are reagents pure & anhydrous? check_base Is base strong enough & in excess? check_purity->check_base If Yes sol_purity Action: Use anhydrous solvents & pure reagents. check_purity->sol_purity If No check_cond Are reaction temp & time optimal? check_base->check_cond If Yes sol_base Action: Switch to stronger base (NaH) or increase stoichiometry. check_base->sol_base If No sol_cond Action: Increase time/temp. Switch to higher-boiling solvent (DMF). check_cond->sol_cond If No sol_side Action: Investigate side products. Consider lower temp or different base. check_cond->sol_side If Yes (Decomposition likely) yes1->check_purity no1->sol_side

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Acid-Base Reaction: The base removes the acidic proton from the hydroxyl group of 2-fluorophenol to form the 2-fluorophenoxide anion.

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetic acid (or its ester). This occurs in a single, concerted step where the nucleophile attacks from the backside of the C-Cl bond, leading to an inversion of stereochemistry (though not relevant for this specific substrate).

  • Displacement: The carbon-oxygen bond forms at the same time the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.

Q2: Can I use 2-fluorophenol and sodium chloroacetate directly?

While seemingly more direct, this is not recommended. Mixing the sodium salts of both the phenol and the carboxylic acid creates a complex equilibrium and can lead to lower yields. The standard, stepwise approach of first forming the phenoxide and then adding the alkylating agent provides much better control over the reaction.

Q3: What are the primary safety concerns with this synthesis?

  • 2-Fluorophenol: Toxic and a skin irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetic Acid: Corrosive and can cause severe skin burns.[3] Avoid all skin contact.

  • Bases: Sodium hydroxide is highly corrosive.[3] Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Solvents: Organic solvents like acetone, DMF, and diethyl ether are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.

Q4: How do I know my final product is pure?

Purity should be assessed using multiple analytical techniques:

  • Melting Point: A sharp melting point that matches the literature value (103-107 °C) is a good indicator of purity.[10] Impurities will typically broaden the melting range and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and detect any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared Spectroscopy (IR): Can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

References

Technical Support Center: Purification of Crude (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2-Fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for obtaining high-purity this compound. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can confidently navigate the challenges of your purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution at a temperature above its melting point. This is a common issue, particularly with impure samples, as impurities can depress the melting point of the compound.

  • Causality: The solubility of your compound at a given temperature is too high, or the solution is becoming supersaturated at a temperature where the compound is still in a molten state.

  • Solutions:

    • Increase the solvent volume: Add more of the hot recrystallization solvent to decrease the saturation point of the solution. This will keep the compound dissolved until the solution has cooled to a lower temperature.

    • Use a different solvent system: Your current solvent may be too good at dissolving the compound. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures but is still poorly soluble at room temperature. A mixed solvent system can also be effective. For instance, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution becomes slightly cloudy. Re-add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1][2]

    • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. This can encourage the formation of a crystal lattice rather than an oil.

Q2: My product crystallizes too quickly, crashing out of the solution as a fine powder. I'm concerned about purity.

A2: Rapid crystallization is undesirable as it can trap impurities within the crystal lattice, negating the purification effect of recrystallization.[1]

  • Causality: The solution is likely too concentrated, leading to rapid supersaturation upon cooling.

  • Solutions:

    • Add more solvent: Re-heat the solution and add a small additional volume of the solvent to decrease the overall concentration.

    • Slow down the cooling process: Insulate the flask to allow for gradual cooling. Avoid immediately placing the hot flask on a cold surface or in an ice bath. An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[1]

Q3: I'm getting a very low yield after recrystallization. Where is my product going?

A3: A low yield is a frequent problem in recrystallization and can be attributed to several factors.

  • Causality & Solutions:

    • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[2] To remedy this, you can evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals.

    • Premature crystallization: The product may have crystallized on the filter paper during a hot filtration step (if performed to remove insoluble impurities). To prevent this, ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent.

    • Washing with the wrong solvent or too much of it: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your product.

Extraction & Wash Issues

Q4: I'm performing a liquid-liquid extraction to remove neutral impurities, but I'm getting a stable emulsion. How can I break it?

A4: Emulsions are common when performing extractions with solutions of different densities and polarities, especially when agitated too vigorously.

  • Causality: The formation of fine droplets that are slow to coalesce.

  • Solutions:

    • Time: Allow the separatory funnel to stand undisturbed for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of celite or glass wool can sometimes be effective.

Q5: After acidifying the basic aqueous layer to precipitate my product, the solid is very fine and difficult to filter. What should I do?

A5: Rapid precipitation can lead to the formation of very small particles that can clog the filter paper.

  • Causality: The pH change is too rapid, causing the product to crash out of solution quickly.

  • Solutions:

    • Slow Acidification with Cooling: Cool the basic aqueous solution in an ice bath and add the acid dropwise with stirring. This will promote the formation of larger, more easily filterable crystals.

    • Extraction instead of Filtration: After acidification, instead of filtering, extract the precipitated this compound into an organic solvent like ethyl acetate or diethyl ether. The organic layer can then be dried and the solvent evaporated to yield the purified product.[3][4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: 2-fluorophenol and a salt of chloroacetic acid.

  • By-products: Products from side reactions, such as those arising from impurities in the starting materials or undesired reactivity.

  • Residual Solvents: Solvents used in the synthesis that have not been fully removed.

Q2: What is the best single solvent for recrystallizing this compound?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For carboxylic acids like this compound, common choices include:

  • Water (if the compound has some polarity)

  • Ethanol/water or Methanol/water mixtures

  • Toluene

  • Acetic acid[3] You will likely need to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities that have different chemical shifts from your product. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[6][8]

  • Melting Point Analysis: A pure compound will have a sharp melting point range, while an impure sample will melt over a broader and lower temperature range.[9]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable purification method. Silica gel is a common stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing of the acidic compound.

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The volume of the basic solution should be sufficient to deprotonate all of the carboxylic acid.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound sodium salt will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer can be discarded or washed again with the basic solution to ensure complete extraction of the acid.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 3 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). This compound will precipitate as a white solid.

  • Isolation:

    • Option A (Filtration): Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • Option B (Back-Extraction): Add fresh diethyl ether or ethyl acetate to the acidified mixture and perform another extraction. The protonated, neutral this compound will now move into the organic layer. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the purified product.[3][4]

Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification by extraction for best results.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a potential solvent dropwise. Good solvents will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Table 1: Recrystallization Solvent Screening Data (Illustrative)

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterSparingly SolubleSolubleGood, well-formed crystals
TolueneInsolubleSolubleGood, needle-like crystals
HeptaneInsolubleSparingly SolublePoor, minimal crystallization
EthanolSolubleVery SolublePoor, requires significant cooling
Ethanol/Water (e.g., 1:1)Sparingly SolubleSolubleVery good, high recovery

Note: This table provides illustrative examples. Actual results may vary and should be determined experimentally.

Part 4: Visualization of Workflows

Diagram 1: Liquid-Liquid Extraction Workflow

G cluster_0 Initial State cluster_1 Extraction cluster_2 Purification of Aqueous Phase cluster_3 Final Product Crude Crude this compound (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaOH) Crude->AddBase Dissolve Separate1 Separate Layers AddBase->Separate1 Shake & Separate Acidify Acidify Aqueous Layer (e.g., HCl) Separate1->Acidify Aqueous Layer (contains product salt) Organic_Waste Waste Separate1->Organic_Waste Organic Layer (contains neutral impurities) Isolate Isolate Product (Filtration or Back-Extraction) Acidify->Isolate Precipitate Product Pure Pure this compound Isolate->Pure

Caption: Workflow for purification via liquid-liquid extraction.

Diagram 2: Recrystallization Troubleshooting Logic

G Start Crude Product for Recrystallization Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result GoodCrystals Good Crystals Formed Result->GoodCrystals Success OilingOut Product 'Oils Out' Result->OilingOut Failure NoCrystals No/Few Crystals Form Result->NoCrystals Failure ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent Troubleshoot ChangeSolvent Try Different Solvent System OilingOut->ChangeSolvent Alternative BoilOffSolvent Boil Off Some Solvent NoCrystals->BoilOffSolvent Troubleshoot (Too much solvent) ScratchSeed Scratch Flask / Add Seed Crystal NoCrystals->ScratchSeed Troubleshoot (Supersaturation) ReheatAddSolvent->Cool BoilOffSolvent->Cool

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for Phenoxyacetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenoxyacetic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental success.

I. Core Synthesis Principles & Troubleshooting

Phenoxyacetic acid and its derivatives are crucial building blocks in the synthesis of many pharmaceuticals and herbicides.[1][2][3] The most common and established method for its synthesis is the Williamson ether synthesis.[2][4][5] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.[5]

A. Reaction Mechanism and Key Steps

The synthesis of phenoxyacetic acid is typically achieved through the reaction of a phenol with chloroacetic acid in the presence of a base.[1][6] The reaction proceeds via the following key steps:

  • Deprotonation of Phenol: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[2][4]

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.[1][5]

  • Acidification: The resulting salt is then acidified to yield the final phenoxyacetic acid product.[4][6]

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., NaOH) intermediate Intermediate Salt phenoxide->intermediate SN2 Attack chloroacetic_acid Chloroacetic Acid product Phenoxyacetic Acid intermediate->product Acidification acid Acid (e.g., HCl)

Caption: Williamson Ether Synthesis for Phenoxyacetic Acid.

B. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of phenoxyacetic acid.

1. Low Yield of Phenoxyacetic Acid

  • Question: I am consistently getting a low yield of my phenoxyacetic acid product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Deprotonation: The initial deprotonation of phenol is critical. Ensure you are using a sufficiently strong base and appropriate stoichiometry. While sodium hydroxide is commonly used, potassium hydroxide can also be effective.[2] The reaction is typically carried out in an aqueous or alcoholic medium.[6]

    • Sub-optimal Reaction Temperature: The reaction temperature plays a significant role in the reaction rate. Heating the reaction mixture, often in a water bath between 60-100°C, can improve the yield.[4][7] However, excessively high temperatures can lead to side reactions.

    • Purity of Reagents: The purity of your starting materials, particularly the phenol and chloroacetic acid, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Inefficient Extraction: During the workup, ensure complete extraction of the product from the aqueous layer. Diethyl ether is a common solvent for this purpose.[4] Multiple extractions will improve recovery.

    • Side Reactions: The primary competing reaction is the elimination of HCl from chloroacetic acid, which is more likely with sterically hindered phenols or at higher temperatures.[8][9]

2. Difficulty in Product Purification

  • Question: My final product is impure, showing a broad melting point range. What are the best methods for purification?

  • Answer: The primary method for purifying phenoxyacetic acid is recrystallization.[4][10]

    • Choosing the Right Solvent: Water is a common and effective solvent for the recrystallization of phenoxyacetic acid.[4][10] The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[11]

    • Recrystallization Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Alternative Purification: If recrystallization is insufficient, column chromatography can be employed for further purification.[10]

3. Reaction Fails to Initiate

  • Question: I've mixed my reagents, but the reaction doesn't seem to be starting. What should I check?

  • Answer: A failure to initiate can often be traced back to the initial deprotonation step.

    • Base Strength and Concentration: Ensure the base is of the correct concentration and is strong enough to deprotonate the phenol. For substituted phenols, a stronger base might be necessary.

    • Moisture Content: While the reaction is often run in aqueous conditions, excessive water can dilute the reactants and hinder the reaction.

    • Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if dealing with a biphasic reaction mixture.[12]

4. Formation of an Oily Product Instead of a Solid

  • Question: After acidification, I'm getting an oil instead of a crystalline solid. What is happening and how can I fix it?

  • Answer: The formation of an oil, a phenomenon known as "oiling out," can occur if the melting point of the crude product is below the temperature of the solution or if the concentration of impurities is high.[13]

    • Inducing Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[11]

      • Seeding: Add a small crystal of pure phenoxyacetic acid to the solution to act as a template for crystallization.[11]

      • Patience: Sometimes, crystallization simply requires more time at a lower temperature.

    • Purification of the Oil: If the oil persists, you can try to extract it with an organic solvent, dry the organic layer, and then attempt recrystallization from a different solvent system.

II. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of phenoxyacetic acid, incorporating best practices for yield optimization and purity.

A. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
Phenol94.1145 mmolToxic and corrosive. Handle with care.
Chloroacetic Acid94.5055 mmolSkin irritant.[4]
Sodium Hydroxide (NaOH)40.0090 mmolCorrosive.[4]
Hydrochloric Acid (HCl)36.46As needed2.0 M solution.
Deionized Water18.02
Ethanol46.07
B. Step-by-Step Procedure
  • Preparation of Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of chloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[6]

  • Preparation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol. Slowly add 45 mmol of phenol to this solution with constant stirring. Continue stirring for an additional 20 minutes.[6]

  • Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution. Reflux the mixture at approximately 102°C for 5 hours.[6]

  • Workup and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of 1-2 with 2.0 M HCl. A white precipitate of phenoxyacetic acid should form.[6]

    • Filter the precipitate and wash it three times with dilute hydrochloric acid.[6]

  • Purification by Recrystallization:

    • Disperse the crude product in 100 mL of hot deionized water.

    • Adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the phenoxyacetic acid.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate back to a pH of 1-2 with 2.0 M HCl to reprecipitate the purified phenoxyacetic acid.[6]

    • Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven.[6]

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_chloroacetate Prepare Sodium Chloroacetate Solution mix_reagents Mix Solutions prep_chloroacetate->mix_reagents prep_phenoxide Prepare Sodium Phenoxide Solution prep_phenoxide->mix_reagents reflux Reflux at 102°C for 5h mix_reagents->reflux cool Cool to Room Temp reflux->cool acidify_precipitate Acidify to pH 1-2 (Precipitation) cool->acidify_precipitate filter_wash Filter & Wash Crude Product acidify_precipitate->filter_wash recrystallize Recrystallize from Hot Water filter_wash->recrystallize final_filter_dry Filter & Dry Purified Product recrystallize->final_filter_dry

Caption: Experimental Workflow for Phenoxyacetic Acid Synthesis.

III. Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhaling harmful vapors.[14][16]

  • Handling of Reagents:

    • Phenol: Toxic and corrosive. Avoid skin contact.[4]

    • Chloroacetic Acid: Skin irritant.[4]

    • Sodium Hydroxide: Causes severe chemical burns.[4]

    • Diethyl Ether: Highly flammable. Ensure there are no open flames in the laboratory.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[17]

IV. References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Phenoxyacetic acid. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • PHENOXYACETIC ACID FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from --INVALID-LINK--

  • Phenoxyacetic acid synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • MATERIAL SAFETY DATA SHEET - PHENOXY ACETIC ACID 98% (For Synthesis). (n.d.). Oxford Lab Fine Chem LLP. Retrieved from --INVALID-LINK--

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Phenoxyacetic acid | 122-59-8. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Method for synthesizing phenoxyacetic acid derivative. (2013). Google Patents. Retrieved from --INVALID-LINK--

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

  • Phenoxyacetic acid derivative synthesis method. (2013). Google Patents. Retrieved from --INVALID-LINK--

  • How to recrystallize phenoxyacetic acid. (2019). Quora. Retrieved from --INVALID-LINK--

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2023). MDPI.

  • Phenoxyacetic Acid. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • Continuous synthetic method of phenoxy acetic acid. (2015). Google Patents. Retrieved from --INVALID-LINK--

  • phenoxyacetic acid. (2020). Sciencemadness Discussion Board. Retrieved from --INVALID-LINK--

  • PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd. Retrieved from --INVALID-LINK--

  • Chemistry 211 Experiment 4. (2012). MiraCosta College. Retrieved from --INVALID-LINK--

  • Experiment 3: Williamson Ether Synthesis Introduction. (2022). Chegg.com. Retrieved from --INVALID-LINK--

  • Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR.

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

References

Technical Support Guide: Overcoming Solubility Challenges with (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound during assay development and other experimental workflows. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Understanding the Molecule - Physicochemical Properties

This compound is a weakly acidic compound. Its structure, featuring a carboxylic acid group, a phenyl ring, and a fluorine atom, dictates its solubility behavior. The carboxylic acid group can be protonated (COOH) or deprotonated (COO-), a factor heavily influenced by pH. This characteristic is fundamental to controlling its solubility in aqueous solutions.[1][2]

PropertyValue / DescriptionSource
Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
Physical Form White to off-white powder or crystals
Melting Point 139 °C
pKa (Predicted to be similar to other carboxylic acids, approx. 3-5)[3]
Solubility Slightly soluble in Chloroform and Methanol[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the solubility of this compound in experimental settings.

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What's happening?

A1: This is a common issue stemming from the compound's nature as a weak acid. At neutral or acidic pH, the carboxylic acid group is primarily in its protonated, uncharged form (COOH).[2] This form is less polar and thus has lower solubility in water.[5] To improve solubility, you need to deprotonate the carboxylic acid into its more soluble carboxylate salt (COO-).

Troubleshooting Steps:

  • Increase the pH: The most effective method is to increase the pH of your solution. By adding a base (like NaOH), you shift the equilibrium towards the deprotonated, charged, and more water-soluble form.[1][6] Aim for a pH at least 1-2 units above the compound's pKa.

  • Gentle Heating: Warming the solution can sometimes help overcome the energy barrier to dissolution. However, be cautious about the thermal stability of your compound and other assay components.

  • Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.

Q2: I need to make a high-concentration stock solution. What solvent should I use?

A2: For high-concentration stock solutions, organic solvents are typically the best choice.

Recommended Solvents:

  • DMSO (Dimethyl Sulfoxide): This is a powerful and widely used solvent for creating high-concentration stock solutions of many organic compounds for biological assays.[7]

  • Ethanol or Methanol: These polar organic solvents can also be effective.[8]

Workflow for Preparing an Organic Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add a small amount of the chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate until the solid is completely dissolved.

  • Add more solvent to reach the final desired concentration.

  • Store appropriately, often at -20°C or -80°C, and be mindful of potential precipitation during freeze-thaw cycles.[7]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A3: This is a classic problem of a compound being "shocked" out of solution when transferred from a highly soluble organic environment to a less soluble aqueous one.

Strategies to Mitigate Precipitation:

  • Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v), as higher concentrations can be toxic to cells and may affect enzyme activity.

  • Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to the final buffer, perform one or more serial dilutions in a buffer that contains a lower percentage of DMSO or another co-solvent.

  • pH Adjustment of the Final Buffer: As mentioned in Q1, ensuring your final aqueous buffer has a sufficiently high pH will help keep the compound in its soluble, deprotonated form.[3][6]

  • Incorporate Solubilizing Agents: Consider adding surfactants (e.g., Tween 80) or cyclodextrins to your assay buffer, which can help encapsulate the compound and keep it in solution.[9][10]

Q4: Can I use pH modification for my cell-based assay?

A4: Yes, but with caution. While increasing the pH is an excellent strategy for solubilization, you must consider the physiological tolerance of your cells. Most cell lines have a narrow optimal pH range, typically around 7.2-7.4.

Best Practices for Cell-Based Assays:

  • Prepare a concentrated stock solution in a weak basic solution (e.g., by adding a small amount of NaOH or using a basic buffer like Tris) where the compound is fully dissolved.

  • When you dilute this stock into your cell culture medium, the medium's buffering capacity should bring the final pH back into the physiological range.

  • Always measure the final pH of your treatment media to ensure it is within the acceptable range for your cells.

  • Run a vehicle control with the same pH adjustments to ensure that the pH change itself is not causing any observed cellular effects.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is suitable for preparing a working stock solution for direct use in many biochemical assays.

  • Initial Slurry: Weigh out the desired amount of this compound and place it in a suitable container. Add a portion (e.g., 80%) of the final desired volume of purified water or a low-buffering-capacity buffer. This will form a slurry.

  • pH Adjustment: While stirring, slowly add a low-concentration solution of NaOH (e.g., 0.1 M or 1 M) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the solid this compound completely dissolves. The pH at which this occurs will be above its pKa.

  • Final Volume and pH Check: Once dissolved, add the remaining water or buffer to reach the final volume. Check the pH one last time and make any minor adjustments if necessary.

  • Sterilization (if required): For cell-based assays, filter-sterilize the final solution through a 0.22 µm filter.

Protocol 2: Solubilization Workflow for Screening Assays

This workflow is designed to troubleshoot and find the optimal solubilization strategy for a new assay.

G start Start: Undissolved This compound q_solvent Need a high concentration (>1 mM) stock? start->q_solvent organic_stock Prepare 10-50 mM Stock in 100% DMSO q_solvent->organic_stock Yes aqueous_path Attempt direct dissolution in aqueous buffer q_solvent->aqueous_path No dilute_check Dilute into Assay Buffer. Does it precipitate? organic_stock->dilute_check success_dmso Success! Proceed with assay. dilute_check->success_dmso No increase_ph Increase buffer pH (e.g., to pH 8.0-9.0) dilute_check->increase_ph Yes q_dissolves Does it dissolve at the desired concentration? aqueous_path->q_dissolves success_aqueous Success! Proceed with assay. q_dissolves->success_aqueous Yes q_dissolves->increase_ph No add_cosolvent Add co-solvent (e.g., Ethanol <5%) increase_ph->add_cosolvent If pH is not enough or not an option use_excipient Incorporate solubilizer (e.g., Tween, Cyclodextrin) add_cosolvent->use_excipient If still issues

Caption: Decision workflow for solubilizing this compound.

Section 4: Advanced Considerations

Mechanism of pH-Dependent Solubility

The solubility of a weak acid like this compound is governed by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts from the less soluble, neutral form to the more soluble, ionized carboxylate salt.[3][6] This principle is a cornerstone of formulating many acidic drugs.[10]

Caption: pH effect on the ionization and solubility of a weak acid.

Impact of Co-solvents and Excipients
  • Co-solvents: Organic solvents like ethanol or propylene glycol can increase solubility by reducing the overall polarity of the solvent mixture, making it more favorable for the non-polar parts of the molecule.[9]

  • Surfactants: Amphiphilic molecules like Tween 80 or Polysorbate 80 form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their concentration in the bulk solution.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts from the aqueous environment and thereby increasing solubility.[9]

Section 5: Summary and Key Takeaways

Successfully working with this compound hinges on understanding and manipulating its pH-dependent solubility.

  • For Aqueous Solutions: The primary strategy is to work at a pH above the compound's pKa to ensure it is in its soluble, deprotonated salt form.

  • For Concentrated Stocks: Utilize a strong organic solvent like DMSO.

  • To Avoid Precipitation: When diluting from an organic stock into an aqueous buffer, minimize the final organic solvent concentration and ensure the aqueous phase has a sufficiently high pH.

  • For Complex Assays: If simple pH adjustment or co-solvents are insufficient or incompatible, consider advanced formulation strategies using surfactants or cyclodextrins.

By applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound and ensure the accuracy and reliability of their experimental results.

References

Common impurities in commercially available (2-Fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A Guide to (2-Fluorophenoxy)acetic Acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chemical intermediate. Purity is paramount in achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions about impurities, offers troubleshooting advice for issues encountered during its use, and details protocols for purity analysis and remediation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of commercially available this compound.

Q1: What are the most common impurities in commercial this compound and how do they originate?

A: The impurity profile of this compound is almost entirely dictated by its primary manufacturing process, the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a haloacetate (like ethyl chloroacetate or chloroacetic acid) by a 2-fluorophenoxide ion.[3][5] Consequently, the common impurities fall into several distinct categories:

  • Residual Starting Materials: The most frequent impurities are unreacted 2-Fluorophenol and the alkylating agent, typically chloroacetic acid or its corresponding ester.

  • Incomplete Hydrolysis Product: When the synthesis uses an ester such as ethyl chloroacetate, the reaction proceeds in two steps: ether formation followed by hydrolysis of the ester to the carboxylic acid.[6] Incomplete hydrolysis leaves residual ethyl (2-fluorophenoxy)acetate in the final product.[7]

  • Synthesis Byproducts: The 2-fluorophenoxide ion is an ambident nucleophile, meaning it can react at two different sites. While the desired reaction is O-alkylation (on the oxygen), a side reaction can lead to C-alkylation (on the aromatic ring), producing isomeric impurities.[1][4]

  • Residual Solvents & Salts: Solvents used during the reaction (e.g., acetone, DMF, DMSO) or extraction/purification (e.g., diethyl ether) can be trapped in the final solid.[2][4][8] Inorganic salts like NaCl or KCl, formed during the reaction and subsequent acid-base workup, may also be present if washing is inadequate.[5]

Q2: How can impurities in my this compound sample affect my downstream experiments?

A: Impurities can have significant and often difficult-to-diagnose effects on subsequent reactions:

  • Stoichiometric Imbalance: The presence of impurities means the actual molar quantity of this compound is lower than calculated from the bulk weight. This leads to incorrect stoichiometry in your reaction, potentially reducing yields and favoring side reactions.

  • Competitive Reactions: Nucleophilic impurities like residual 2-Fluorophenol can compete with your intended reagents. Acidic or basic impurities can neutralize catalysts or reagents, stalling the reaction.

  • Formation of Unexpected Byproducts: Impurities can react with your substrates or reagents to form entirely new, unexpected compounds, complicating purification and analysis. For example, residual ethyl (2-fluorophenoxy)acetate could be transesterified in the presence of other alcohols.

Q3: What is a typical purity specification for research-grade this compound?

A: For most research and development applications, a purity of ≥97% is common. However, for sensitive applications like pharmaceutical development, catalyst screening, or quantitative analytical standard preparation, a purity of ≥99% is often required. It is crucial to check the Certificate of Analysis (CoA) provided by the supplier for the specific batch you are using.

Q4: How can I perform a quick quality check on a newly received bottle of this compound?

A: A simple melting point determination is a rapid and effective preliminary check. The literature melting point for pure this compound is typically sharp. A broad melting range or a value significantly lower than specified suggests the presence of impurities. For a more detailed assessment, a simple 1H NMR spectrum in a deuterated solvent like DMSO-d6 or CDCl3 can quickly reveal the presence of common organic impurities, such as residual starting materials or the ethyl ester intermediate, which has a characteristic ethyl signature (a quartet around 4.2 ppm and a triplet around 1.2 ppm).

Section 2: Troubleshooting Guide for Experimental Issues

This section is structured to help you diagnose and resolve specific problems that may be linked to the purity of your this compound.

Issue 1: Inconsistent Reaction Yields & Unexpected TLC Spots

  • Question: My reaction to form an amide from this compound is giving variable yields (30-70%), and my TLC plates show a persistent, non-polar spot that isn't my starting material or product. What could be the cause?

  • Answer & Troubleshooting Path: This classic issue often points to an unreactive impurity. The non-polar spot you observe is likely ethyl (2-fluorophenoxy)acetate , a common impurity from incomplete hydrolysis during synthesis.[7] This ester will not react under standard amide coupling conditions (e.g., EDC/HOBt), leading to an effective reduction in the amount of active starting material and thus lower, inconsistent yields.

    • Diagnostic Step: Run a 1H NMR of your starting material. Look for the distinct triplet and quartet signals of an ethyl group.

    • Solution: If the ester is present, you can either purify the starting material via recrystallization (see Protocol 2) or complete the hydrolysis yourself. To hydrolyze, dissolve the material in a solvent like methanol, add 1.1 equivalents of aqueous NaOH, and stir at room temperature for 12 hours.[6] Afterwards, acidify with HCl to precipitate the pure carboxylic acid, filter, and dry thoroughly.

Issue 2: Poor Solubility or Atypical Physical Appearance

  • Question: The technical data sheet says this compound should be soluble in methanol, but my sample forms a hazy solution with a fine white precipitate. Why is this happening?

  • Answer & Troubleshooting Path: This is highly indicative of contamination with inorganic salts (e.g., NaCl, KCl).[5] These salts are byproducts of the Williamson ether synthesis workup and are insoluble in most organic solvents, leading to the observed haze or precipitate.

    • Diagnostic Step: Take a small amount of the material and attempt to dissolve it in water. While the organic acid has limited water solubility, a significant amount of readily soluble material suggests high salt content.

    • Solution: To remove the salts, dissolve the material in a suitable organic solvent in which the acid is highly soluble but the salt is not (e.g., ethyl acetate). The salts will remain undissolved. Filter the solution to remove the salts, and then evaporate the solvent to recover the purified product. A subsequent recrystallization may be needed for highest purity.

Issue 3: Conflicting Analytical Data (NMR/MS)

  • Question: My 1H NMR spectrum of this compound shows the expected aromatic and methylene peaks, but there's also a complex multiplet in the aromatic region that I can't assign. My mass spec also shows a small peak at the same m/z as my product. What could this be?

  • Answer & Troubleshooting Path: This suggests the presence of an isomeric impurity . The most likely candidate is a byproduct from C-alkylation or the presence of a regioisomeric fluorophenol in the original synthesis. For example, if 4-fluorophenol was a contaminant in the 2-fluorophenol starting material, you would have (4-Fluorophenoxy)acetic acid as an impurity.[9] Since it's an isomer, it will have the same mass as your product.

    • Diagnostic Step: The best tool for this is High-Performance Liquid Chromatography (HPLC), which can separate isomers based on differences in polarity.[10] A 19F NMR can also be very informative, as the chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring.

    • Solution: Isomeric impurities are often the most difficult to remove. Careful recrystallization from a well-chosen solvent system (see Protocol 2) is the most effective method. Monitor the purity of each recrystallization crop by HPLC until the isomeric impurity is reduced to an acceptable level.

Section 3: Protocols for Impurity Identification & Removal

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for separating this compound from its common non-isomeric and isomeric organic impurities.[10][11]

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to 264 nm.[10]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This gives a concentration of ~1 mg/mL.

  • HPLC Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    18.0 10 90
    18.1 90 10

    | 22.0 | 90 | 10 |

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Integrate the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Expected Elution Order: Chloroacetic acid (very early) -> 2-Fluorophenol -> this compound -> Ethyl (2-fluorophenoxy)acetate (late).

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small quantities of impurities. The key is selecting a solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities have different solubility profiles.

  • Solvent Screening (Small Scale):

    • Place ~50 mg of your compound in a test tube.

    • Add a solvent dropwise while heating and agitating. Good candidates include water, ethanol/water mixtures, or toluene.

    • A good solvent will dissolve the compound completely when hot but cause it to crash out as a crystalline solid upon cooling to room temperature and then in an ice bath.

  • Recrystallization Procedure (Example with Toluene):

    • Place 10 g of impure this compound in a 250 mL Erlenmeyer flask.

    • Add a stir bar and the minimum amount of hot toluene required to fully dissolve the solid at a gentle boil. Caution: Use a heating mantle and work in a fume hood.

    • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the top of the flask with a watch glass will slow cooling and promote the growth of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold toluene to rinse away any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all residual solvent.

    • Assess the purity of the dried crystals using the HPLC method (Protocol 1) and by melting point.

Section 4: Visual Guides & Data

Diagram 1: Synthesis & Impurity Formation Pathway

This diagram illustrates the Williamson ether synthesis for this compound and highlights the key points where common impurities are introduced.

G cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Potential Impurities 2FP 2-Fluorophenol Phenoxide 2-Fluorophenoxide Ion 2FP->Phenoxide + Base Imp1 Unreacted 2-Fluorophenol 2FP->Imp1 Excess/Unreacted ECA Ethyl Chloroacetate Base Base (e.g., NaOH) Ester_Int Ethyl (2-fluorophenoxy)acetate Phenoxide->Ester_Int + ECA (O-Alkylation) Imp2 C-Alkylation Byproduct Phenoxide->Imp2 Side Reaction Product This compound Ester_Int->Product Hydrolysis (e.g., NaOH, then H+) Imp3 Incomplete Hydrolysis (Ester Impurity) Ester_Int->Imp3 Insufficient Hydrolysis Imp4 Inorganic Salts (e.g., NaCl) Product->Imp4 From Workup

Caption: Synthesis of this compound and impurity origins.

Table 1: Summary of Common Impurities and Analytical Signatures

Impurity NameOrigin1H NMR Signature (DMSO-d6)Impact
2-Fluorophenol Unreacted Starting MaterialAromatic multiplets, distinct phenolic -OH peak (>9.0 ppm)Nucleophilic; can compete in reactions.
Ethyl (2-fluorophenoxy)acetate Incomplete HydrolysisQuartet ~4.2 ppm (2H), Triplet ~1.2 ppm (3H)Unreactive in many cases; reduces effective concentration.
(4-Fluorophenoxy)acetic acid Isomeric ContaminantDifferent aromatic splitting patternDifficult to separate; affects biological activity and characterization.
Inorganic Salts (e.g., NaCl) Synthesis WorkupNo signal in organic NMR solventsCauses poor solubility in organic solvents; non-volatile.
Residual Solvents (e.g., Acetone) Purification/DryingSharp singlet ~2.1 ppmCan interfere with reactions; should be removed by drying.

Diagram 2: Troubleshooting Workflow for Purity-Related Issues

This flowchart provides a logical path for diagnosing and solving experimental problems suspected to be caused by impurities.

G cluster_analysis Analytical Diagnosis cluster_results Interpreted Cause cluster_solution Recommended Action Problem Experimental Issue Observed (e.g., Low Yield, Side Products) PurityCheck Is Purity Suspected? Problem->PurityCheck CheckCoA Review Supplier CoA PurityCheck->CheckCoA Yes RunAnalysis Perform Initial Analysis CheckCoA->RunAnalysis Data Lacking or Suspicious NMR Run 1H NMR RunAnalysis->NMR HPLC Run HPLC RunAnalysis->HPLC MP Check Melting Point RunAnalysis->MP Ester Ethyl Ester Impurity Found NMR->Ester Isomer Isomeric Impurity Found HPLC->Isomer Salts Inorganic Salts Suspected (Poor Solubility) MP->Salts Hydrolyze Perform Full Hydrolysis Ester->Hydrolyze Wash Perform Solvent Wash / Filtration Salts->Wash Recrystal Purify by Recrystallization Isomer->Recrystal

Caption: A logical workflow for troubleshooting purity-related issues.

Section 5: References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from SIELC. --INVALID-LINK--

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL. --INVALID-LINK--

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press. --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. --INVALID-LINK--

  • Geetha, D. V., et al. (2022). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific. --INVALID-LINK--

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from MOE Japan. --INVALID-LINK--

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from Eurofins. --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). 2-(4-Fluorophenoxy)acetic Acid. Retrieved from TCI Chemicals. --INVALID-LINK--

  • Beilstein-Institut. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. --INVALID-LINK--

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from ATSDR. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(2-Fluorophenoxy)acetic acid. Retrieved from Sigma-Aldrich. --INVALID-LINK--

  • ChemScene. (n.d.). Ethyl 2-(3-fluorophenoxy)acetate. Retrieved from ChemScene. --INVALID-LINK--

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives... Molecules. --INVALID-LINK--

  • ECHEMI. (n.d.). 2-(2-acetyl-4-fluorophenoxy)acetic acid SDS. Retrieved from ECHEMI. --INVALID-LINK--

  • European Medicines Agency. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from EMA. --INVALID-LINK--

  • PubChem. (n.d.). 2-(2-Fluorophenoxy)acetic acid. Retrieved from PubChem. --INVALID-LINK--

  • Fluorochem. (n.d.). Ethyl 2-(perfluorophenoxy)acetate. Retrieved from Fluorochem. --INVALID-LINK--

  • Phares, E. F. (1951). Degradation of labeled propionic and acetic acids. Archives of Biochemistry and Biophysics. --INVALID-LINK--

  • CHIRALEN. (n.d.). Ethyl 2-(3-bromo-2-fluorophenoxy)acetate. Retrieved from CHIRALEN. --INVALID-LINK--

  • ResearchGate. (2025, July 17). RP-HPLC Separation of Acetic and Trifluoroacetic Acids.... Retrieved from ResearchGate. --INVALID-LINK--

  • Phares, E. F. (1951). Degradation of labeled propionic and acetic acids. Semantic Scholar. --INVALID-LINK--

References

Technical Support Center: Enhancing Selectivity in Reactions Involving (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2-Fluorophenoxy)acetic Acid: Reactivity and Challenges

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a fluorinated aromatic ring linked to an acetic acid moiety via an ether bond, presents a unique combination of reactive sites. The fluorine atom and the carboxylic acid group exert significant electronic and steric effects, influencing the regioselectivity of various transformations.

The primary challenge in reactions involving this molecule is controlling selectivity. Undesired side reactions, such as electrophilic aromatic substitution at unintended positions, ether cleavage, or intramolecular cyclization, can lead to complex product mixtures, reducing the yield of the desired compound and complicating purification processes. This guide will address these challenges head-on, providing you with the knowledge to design and execute highly selective reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Electrophilic Aromatic Substitution

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring of this compound. I am observing a mixture of ortho- and para-isomers with low selectivity. How can I favor the formation of a specific isomer?

Answer:

Controlling regioselectivity in electrophilic aromatic substitution on the fluorophenoxy ring is a classic challenge rooted in the electronic effects of the substituents. The fluorine atom and the phenoxyacetic acid group both influence the position of incoming electrophiles.

Underlying Principles:

  • Fluorine as a Director: Fluorine is an interesting case; it is an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance (+M effect). However, it is also strongly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring overall compared to benzene.[1][2] The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The resonance effect, which directs to the ortho and para positions, is less sensitive to distance. This interplay often leads to a preference for the para product due to reduced steric hindrance and a less pronounced deactivating inductive effect at that position.[1]

  • Phenoxyacetic Acid Group as a Director: The ether oxygen also has lone pairs that can be donated into the ring, making it an ortho-, para-director. Its activating effect is generally stronger than the deactivating effect of the fluorine.

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions
Steric Hindrance Utilize a bulky electrophile to disfavor substitution at the more sterically hindered ortho positions.For Friedel-Crafts acylation, use a bulky acyl chloride or anhydride with a Lewis acid like AlCl₃ or FeCl₃.
Solvent Effects The polarity of the solvent can influence the transition state and thus the isomeric ratio.Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., nitromethane, acetonitrile).
Temperature Control Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.Run reactions at 0 °C or below and monitor for changes in the product ratio.
Lewis Acid Choice The nature of the Lewis acid in reactions like Friedel-Crafts can significantly impact regioselectivity.Weaker Lewis acids (e.g., ZnCl₂, FeBr₃) may offer better selectivity than stronger ones (e.g., AlCl₃).
FAQ 2: Intramolecular Cyclization (Friedel-Crafts Acylation)

Question: I am trying to synthesize a dibenzo[b,e][1][3]dioxepin-11(10H)-one derivative through an intramolecular Friedel-Crafts acylation of this compound, but I am getting low yields and multiple side products. What can I do to improve this?

Answer:

Intramolecular cyclization to form seven-membered rings can be challenging due to entropic factors and competing intermolecular reactions. Optimizing this reaction requires careful selection of the cyclizing agent and reaction conditions.

Underlying Principles: The reaction proceeds by converting the carboxylic acid to a more reactive species (like an acyl chloride or mixed anhydride) which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The success of this reaction is highly dependent on the activating agent used to "turn on" the carboxylic acid.

Troubleshooting Protocol: Optimizing Intramolecular Cyclization

  • Activation of the Carboxylic Acid:

    • Thionyl Chloride (SOCl₂): A common reagent to form the acyl chloride in situ.

      • Protocol: Dissolve this compound in an inert solvent like toluene or dichloromethane. Add SOCl₂ (1.1-1.5 equivalents) and a catalytic amount of DMF. Reflux for 1-2 hours until gas evolution ceases. Cool the reaction mixture before proceeding.

    • Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent. It is particularly effective for moderately activated rings.

      • Protocol: Add the this compound directly to PPA at 60-80 °C. Heat the mixture to 100-120 °C for several hours, monitoring by TLC.[4]

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful cyclizing agent for less reactive systems.

  • Choice of Lewis Acid (for Acyl Chloride route):

    • A mild Lewis acid is often sufficient and can prevent side reactions. Start with SnCl₄ or TiCl₄ at low temperatures (0 °C to room temperature).

  • Reaction Conditions:

    • Concentration: High dilution conditions can favor intramolecular reactions over intermolecular polymerization.

    • Temperature: Start at a low temperature and gradually warm the reaction to find the optimal point where cyclization occurs without significant decomposition or side product formation.

dot graph TD { A[Start: this compound] --> B{Activation Method}; B --> C[SOCl₂/DMF]; B --> D[Polyphosphoric Acid (PPA)]; B --> E[Eaton's Reagent]; C --> F{Lewis Acid}; F --> G[SnCl₄, 0 °C]; F --> H[AlCl₃, 0 °C to RT]; D --> I[Heat to 100-120 °C]; E --> J[RT to 80 °C]; G --> K[Product]; H --> K[Product]; I --> K[Product]; J --> K[Product]; subgraph Legend direction LR L(Process) M(Decision) N(Reagent/Condition) end classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef decision fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124; classDef reagent fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF; class A,K,L process; class B,F,M decision; class C,D,E,G,H,I,J,N reagent; } caption: Decision workflow for intramolecular cyclization.

FAQ 3: Selective Ether Cleavage

Question: I need to cleave the ether bond of this compound without affecting the fluorine substituent. What are the best conditions for this selective cleavage?

Answer:

Cleavage of aryl ethers is a common transformation, but achieving selectivity in the presence of other functional groups requires specific reagents.[5][6] Strong acids like HBr and HI are typically used, but they can be harsh.

Underlying Principles: The ether cleavage mechanism can be either Sₙ1 or Sₙ2.[7][8] For an aryl-alkyl ether like this compound, the cleavage will occur at the alkyl C-O bond because an Sₙ2 attack on an sp²-hybridized aromatic carbon is highly unfavorable.[8] The reaction is initiated by protonation of the ether oxygen.

Recommended Reagents for Selective Ether Cleavage:

ReagentConditionsRationale & Selectivity
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to 0 °CA powerful Lewis acid that is highly effective for cleaving aryl methyl and aryl alkyl ethers. The low temperature allows for high selectivity.
Trimethylsilyl Iodide (TMSI) Acetonitrile, refluxA milder alternative to HI. It cleaves the ether to form a silyl ether, which is then hydrolyzed upon workup.
Pyridinium Hydrochloride Melt, 180-200 °CA classic method for demethylation, but can be applied to other alkyl ethers. The high temperature may not be suitable for all substrates.

Experimental Protocol: Ether Cleavage with BBr₃

  • Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ (1.1-1.5 equivalents) in CH₂Cl₂ dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

FAQ 4: Unwanted Decarboxylation

Question: During a high-temperature reaction, I am observing significant loss of my starting material, this compound, and I suspect it is due to decarboxylation. How can I prevent this?

Answer:

While simple carboxylic acids are generally stable, decarboxylation can occur under harsh thermal conditions.[9][10] The stability of the resulting carbanion intermediate plays a role in the ease of this process.

Troubleshooting Strategies to Minimize Decarboxylation:

  • Temperature Management: This is the most critical factor. If possible, explore alternative, lower-temperature methods for your desired transformation. Can a different catalyst or solvent system enable the reaction to proceed at a milder temperature?

  • Protecting the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are significantly more stable to decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a final step under mild basic or acidic conditions.

  • pH Control: In aqueous media, the rate of decarboxylation can be pH-dependent. Maintaining a neutral or slightly acidic pH can sometimes suppress the reaction compared to basic conditions.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption: Preventing unwanted decarboxylation.

FAQ 5: Directed Ortho-Lithiation

Question: I want to introduce a substituent ortho to the ether linkage using directed ortho-lithiation. What are the key considerations for this reaction?

Answer:

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[11] The ether oxygen in this compound can act as a directing metalating group (DMG), guiding an organolithium base to deprotonate the adjacent ortho position.

Key Considerations for Successful DoM:

  • Protect the Carboxylic Acid: The acidic proton of the carboxylic acid will be immediately quenched by the organolithium reagent. It is essential to protect it, for example, as an ester or an amide, before attempting lithiation.

  • Choice of Base:

    • n-Butyllithium (n-BuLi): Commonly used, but can sometimes add to carbonyls if an ester protecting group is used.

    • Lithium Diisopropylamide (LDA): A non-nucleophilic base, ideal for substrates with sensitive functional groups like esters.[12]

  • Solvent and Temperature:

    • The reaction is typically performed in anhydrous THF or diethyl ether at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

  • Electrophile Quench: After the lithiation is complete, the resulting aryllithium species is quenched with an appropriate electrophile (e.g., CO₂, aldehydes, alkyl halides).

Experimental Workflow: Directed Ortho-Lithiation

  • Protect the carboxylic acid of this compound as a methyl ester.

  • Dissolve the ester in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 equivalents) and stir for 1-2 hours at -78 °C.

  • Add the desired electrophile (e.g., dry CO₂ gas, an aldehyde) and stir for another hour at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and purification.

References

Mitigating cytotoxicity of (2-Fluorophenoxy)acetic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and technical guidance for researchers encountering cytotoxicity with (2-Fluorophenoxy)acetic acid in cell culture experiments. Our approach is to empower you with the scientific rationale behind the troubleshooting steps, enabling a systematic and effective resolution to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial queries and issues.

Q1: We are observing rapid cell death after treatment with this compound. What is the likely mechanism of toxicity?

A: While specific mechanistic data for this compound is not extensively published, its chemical structure as a phenoxyacetic acid analog suggests potential mechanisms shared with similar xenobiotics. The primary hypothesized pathways include:

  • Mitochondrial Dysfunction: Phenoxyacetic acid compounds can interfere with mitochondrial function, potentially affecting the electron transport chain and membrane potential.[1] This can lead to a cellular energy crisis and the initiation of apoptosis.[2][3][4]

  • Induction of Oxidative Stress: A common consequence of mitochondrial disruption is the overproduction of Reactive Oxygen Species (ROS), such as superoxide and hydrogen peroxide.[5][6][7] This creates an imbalance in the cell's redox state, leading to oxidative damage to lipids, proteins, and DNA.[8][9]

  • Apoptosis Induction: The combination of energy depletion and oxidative stress is a potent trigger for programmed cell death (apoptosis). This is often mediated by the release of cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases that execute cell death.[10][11][12][13]

Q2: What are the typical morphological signs of cytotoxicity for this compound?

A: Look for a combination of the following under a microscope:

  • Rounding and Detachment: Cells lose their normal morphology, become rounded, and detach from the culture surface.

  • Membrane Blebbing: The cell membrane shows irregular bulges or protrusions, a hallmark of apoptosis.

  • Reduced Cell Density: A noticeable decrease in cell numbers compared to the vehicle-treated control group.

  • Debris in Media: An increase in floating dead cells and cellular fragments.

Q3: How can I be sure the cytotoxicity is from the compound and not my solvent?

A: This is a critical control. Always include a "vehicle control" group in your experiments. This group should be treated with the highest concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound, but without the compound itself. If the vehicle control cells remain healthy, you can be confident the observed cytotoxicity is due to your compound.

Q4: We are using a standard MTT assay to measure viability, but the results are inconsistent. Why?

A: While robust, tetrazolium-based assays like MTT or MTS can be subject to interference.

  • Chemical Interference: Reducing agents in your compound or media can chemically reduce the MTT reagent, leading to a false-positive signal (overestimation of viability).[14]

  • Metabolic State: These assays measure metabolic activity, not just cell number. If your compound alters the metabolic rate without killing the cells, the results can be misleading.

  • Assay Timing: Ensure the incubation time with the reagent is consistent and optimized for your cell line, as this can influence the final absorbance reading.[14]

Consider validating your findings with a secondary, mechanistically different assay, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[15][16][17]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to more complex experimental problems.

Guide 1: High Cytotoxicity at Expected Non-Toxic Doses
  • Problem: You observe significant cell death at concentrations that are much lower than anticipated or reported for similar compounds.

  • Hypothesis 1: Cell Line Hypersensitivity. Different cell lines exhibit vastly different sensitivities to xenobiotics due to variations in metabolic enzymes, membrane transporters, and antioxidant capacity.[18]

  • Troubleshooting & Solution:

    • Confirm Literature IC50: Review literature for cytotoxicity data on analogous compounds in your specific cell line.

    • Test Multiple Cell Lines: If possible, test the compound on a panel of cell lines (e.g., one cancer line, one non-cancerous line) to understand its cytotoxicity profile.

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment (8-12 concentrations) to accurately determine the IC50 value for your specific cell line and experimental conditions. (See Protocol 1).

  • Hypothesis 2: Culture Media Composition. Components in the cell culture medium, particularly the concentration of serum, can significantly influence compound activity. Serum proteins can bind to the compound, reducing its effective concentration.

  • Troubleshooting & Solution:

    • Evaluate Serum Concentration: If you are using low-serum or serum-free media, cells may be more sensitive.[19][20] Conversely, high serum content may be masking the compound's potency.

    • Standardize Media: Ensure you use the same batch of media and serum for an entire set of experiments to maintain consistency. Some research suggests that reducing serum concentration may be possible without altering cell growth for certain lines.[21]

    • Consider Serum-Free Adaptation: For applications requiring high consistency, adapting cells to a defined, serum-free medium can eliminate variability from serum lots, though initial sensitivity to the compound may increase.[22]

Guide 2: Mitigating Off-Target Effects & Mechanistic Investigation
  • Problem: You need to ensure the observed cellular response is due to the intended mechanism of action and not a general cytotoxic effect, or you wish to reduce cytotoxicity to study other effects.

  • Hypothesis: Cytotoxicity is Mediated by Oxidative Stress. As discussed, a likely off-target effect of many xenobiotics is the induction of ROS.[23][24][25] This can be confirmed and mitigated.

  • Troubleshooting & Solution:

    • Measure ROS Production: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to directly measure intracellular ROS levels after compound treatment. An increase in fluorescence indicates oxidative stress.

    • Implement an Antioxidant Rescue Experiment: Co-treat the cells with your compound and a well-characterized antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). A significant increase in cell viability in the co-treated group compared to the compound-only group strongly suggests that cytotoxicity is at least partially mediated by oxidative stress.[26][27] (See Protocol 2).

  • Visualizing the Hypothesized Pathway

    The following diagram illustrates the likely cascade of events leading from compound exposure to cell death, highlighting the central role of mitochondrial oxidative stress.

    G compound This compound cell Cellular Uptake compound->cell mito Mitochondrial Stress (ETC Impairment) cell->mito Direct or Indirect Interaction ros ↑ ROS Production (Superoxide, H2O2) mito->ros apoptosis Apoptosis Initiation mito->apoptosis Intrinsic Pathway damage Oxidative Damage ros->damage ros->apoptosis Signaling lipid Lipid Peroxidation damage->lipid protein Protein Oxidation damage->protein dna DNA Damage damage->dna cytoC Cytochrome C Release apoptosis->cytoC caspase Caspase Activation cytoC->caspase death Cell Death caspase->death antioxidant Antioxidant Intervention (e.g., NAC) antioxidant->ros Scavenges ROS

    Caption: Hypothesized cytotoxicity pathway and point of antioxidant intervention.

Part 3: Protocols & Methodologies
Protocol 1: Determining IC50 via MTT Assay

This protocol provides a framework for assessing the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • 96-well clear, flat-bottom cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. For a 100 mM stock, you might prepare 2X working solutions that yield final concentrations from 0.1 µM to 200 µM.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (medium + solvent) and "no-cell" (medium only for blanking) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette gently to dissolve the crystals.

  • Read Absorbance: Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability vs. log(concentration) and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Antioxidant Rescue Experiment

This protocol determines if cytotoxicity can be alleviated by an antioxidant, implicating oxidative stress.

Materials:

  • Same as Protocol 1, plus:

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)

Procedure:

  • Experimental Groups: Set up the following conditions in your 96-well plate:

    • Vehicle Control

    • Compound Only (at a cytotoxic concentration, e.g., its IC75 or IC90)

    • NAC Only (at a final concentration of 1-5 mM)

    • Co-treatment: Compound + NAC

  • Cell Seeding & Treatment: Seed cells as in Protocol 1. Treat the cells with the appropriate media for each group. For the co-treatment group, add the NAC and the compound simultaneously.

  • Incubation & Viability Assay: Incubate for the standard exposure time (e.g., 48 hours) and then perform a viability assay (MTT, LDH, etc.) as described previously.

  • Data Analysis: Compare the viability of the "Co-treatment" group to the "Compound Only" group. A statistically significant increase in viability in the co-treatment group indicates a rescue effect.

Table 1: Example Data for Antioxidant Rescue Experiment

Treatment GroupCompound Conc.NAC Conc.% Viability (Mean ± SD)Interpretation
Vehicle Control0 µM0 mM100 ± 4.5Baseline health
Compound Only50 µM0 mM25 ± 3.8Significant Cytotoxicity
NAC Only0 µM5 mM98 ± 5.1NAC is not toxic
Co-treatment 50 µM 5 mM 78 ± 6.2 Successful Rescue
Systematic Troubleshooting Workflow

Use the following decision tree to systematically diagnose and address cytotoxicity issues.

G start Unexpected Cytotoxicity Observed check_conc Is this the first time using this compound/cell line? start->check_conc run_dose Action: Perform full dose-response curve (See Protocol 1) check_conc->run_dose Yes check_controls Are vehicle controls healthy? check_conc->check_controls No fix_solvent Problem: Solvent Toxicity Action: Reduce solvent final concentration (<0.1%) check_controls->fix_solvent No check_media Is media consistent? (Serum %, batch) check_controls->check_media Yes fix_media Problem: Media Variability Action: Standardize media/serum. Consider cell line sensitivity. check_media->fix_media No investigate Cytotoxicity is Confirmed & Reproducible Proceed to Mechanistic Investigation check_media->investigate Yes ros_q Is cytotoxicity mediated by oxidative stress? investigate->ros_q ros_action Action: Perform antioxidant rescue experiment (See Protocol 2) ros_q->ros_action ros_yes Result: Rescue successful. Conclusion: ROS-dependent cytotoxicity. Consider using antioxidant in future experiments. ros_action->ros_yes Yes ros_no Result: No rescue. Conclusion: ROS-independent cytotoxicity. Investigate other pathways (e.g., direct caspase activation, DNA damage). ros_action->ros_no No

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to transition the synthesis of (2-Fluorophenoxy)acetic acid from a laboratory scale to larger, pilot, or manufacturing scales. Our focus is on providing practical, in-depth technical advice to anticipate and overcome the challenges associated with scaling up this important chemical process.

Foundational Understanding: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This well-established S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] In this specific case, 2-fluorophenol is deprotonated by a base to form the 2-fluorophenoxide ion, which then reacts with an acetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, to form the desired product.

The reaction is known for its broad scope and utility in both laboratory and industrial settings.[1] However, scaling up this process introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Reaction Mechanism

The synthesis proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The key steps are:

  • Deprotonation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl group of 2-fluorophenol to form the highly reactive 2-fluorophenoxide anion.

  • Nucleophilic Attack: The 2-fluorophenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group.[2] This is a concerted, one-step process.[1]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product R1 2-Fluorophenol I1 2-Fluorophenoxide R1->I1 - H2O Base + Base (e.g., NaOH) R2 Chloroacetic Acid P1 This compound I1->P1 + Chloroacetic Acid - Cl-

Caption: General workflow of the Williamson ether synthesis.

Key Considerations for Scale-Up

Transitioning from a lab-scale synthesis to a larger production requires a thorough understanding of how changes in scale affect the reaction. Here are the critical factors to consider:

ParameterLab-Scale ConsiderationScale-Up Challenge & Rationale
Heat Management The reaction exotherm is easily dissipated by the large surface area-to-volume ratio of small flasks.In large reactors, the surface area-to-volume ratio decreases significantly, leading to potential heat accumulation and a runaway reaction.[3][4] Proper reactor cooling systems and controlled reagent addition are crucial.
Mixing & Mass Transfer Magnetic stirrers provide adequate mixing in small volumes.Inefficient mixing in large vessels can lead to localized "hot spots," uneven reagent distribution, and the formation of byproducts.[5] Mechanical overhead stirrers with appropriate impeller design are necessary to ensure homogeneity.[6]
Reagent Addition Reagents are often added all at once or in large portions.Slow, controlled addition of the alkylating agent (chloroacetic acid) is critical to manage the exotherm and maintain a safe reaction temperature.[3]
Solvent Selection A wide range of solvents can be used, with polar aprotic solvents like DMF or acetonitrile often favored.[1]At scale, factors like cost, toxicity, environmental impact, and ease of recovery become paramount.[7] The use of water as a solvent, when possible, is a greener and more economical choice.[8]
Work-up & Isolation Simple liquid-liquid extractions in separatory funnels are common.Large-scale extractions require specialized equipment like mixer-settlers or centrifugal extractors to handle large volumes and prevent emulsion formation.[9][10]
Purification Recrystallization from a suitable solvent is a common and effective method.Large-scale crystallization requires careful control of cooling rates and agitation to achieve the desired crystal size distribution and purity, which are critical for the final product's properties.[]

Experimental Protocols

Lab-Scale Synthesis (10g Scale)

This protocol provides a baseline for the synthesis of this compound in a laboratory setting.

Materials:

  • 2-Fluorophenol (10.0 g)

  • Chloroacetic acid (8.5 g)

  • Sodium hydroxide (7.2 g)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (for extraction)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7.2 g of sodium hydroxide in 50 mL of deionized water.

  • To the stirred solution, add 10.0 g of 2-fluorophenol. Stir until a clear solution is formed.

  • In a separate beaker, dissolve 8.5 g of chloroacetic acid in 20 mL of deionized water and neutralize with a small amount of sodium hydroxide solution until the pH is ~7.

  • Add the sodium chloroacetate solution to the flask containing the sodium 2-fluorophenoxide.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and transfer to a beaker.

  • Carefully acidify the mixture with concentrated HCl until the pH is ~1-2. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from hot water or a water/ethanol mixture to obtain pure this compound.

Proposed Scaled-Up Synthesis (1 kg Scale)

This protocol outlines a potential approach for scaling the synthesis to 1 kg, incorporating key process control and safety measures.

Materials:

  • 2-Fluorophenol (1.0 kg)

  • Chloroacetic acid (0.85 kg)

  • Sodium hydroxide (0.72 kg)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (for extraction)

Procedure:

  • Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe with 5 L of deionized water and 0.72 kg of sodium hydroxide. Stir until dissolved, controlling any exotherm with the reactor jacket.

  • Add 1.0 kg of 2-fluorophenol to the reactor. Stir until a homogeneous solution is obtained.

  • In a separate vessel, prepare a solution of sodium chloroacetate by dissolving 0.85 kg of chloroacetic acid in 2 L of water and neutralizing with a concentrated sodium hydroxide solution.

  • Slowly add the sodium chloroacetate solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 80 °C using the reactor's cooling system.

  • Once the addition is complete, heat the reaction mixture to 95-100 °C and hold for 4-6 hours. Monitor the reaction completion using an appropriate in-line analytical technique (e.g., HPLC).

  • Cool the reaction mixture to 40-50 °C.

  • Transfer the reaction mixture to a suitable vessel for work-up.

  • Carefully add concentrated HCl to precipitate the product, monitoring the pH.

  • Filter the product using a Nutsche filter dryer and wash with deionized water.

  • The wet cake can be recrystallized from an appropriate solvent system (e.g., water/isopropanol) to achieve the desired purity.

Scaled_Up_Workflow Start Start Reactor_Prep Reactor Preparation (Water + NaOH) Start->Reactor_Prep Phenol_Add Addition of 2-Fluorophenol Reactor_Prep->Phenol_Add Controlled_Add Controlled Addition of Sodium Chloroacetate Phenol_Add->Controlled_Add Chloroacetate_Prep Preparation of Sodium Chloroacetate Chloroacetate_Prep->Controlled_Add Reaction Reaction at 95-100°C (PAT Monitoring) Controlled_Add->Reaction Cooldown Cooldown to 40-50°C Reaction->Cooldown Acidification Acidification with HCl (Precipitation) Cooldown->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying End Final Product Drying->End

Caption: Scaled-up synthesis workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Q1: The reaction temperature is increasing too rapidly during the addition of chloroacetic acid. What should I do?

A: An uncontrolled temperature rise is a serious safety concern. Immediately stop the addition of the chloroacetic acid solution. Ensure the reactor's cooling system is operating at maximum capacity. If the temperature continues to rise, consider adding a small amount of a suitable quenching agent if a validated procedure is in place. For future batches, reduce the addition rate of the chloroacetic acid and consider a lower starting temperature.

Q2: My yield is lower than expected at a larger scale. What are the likely causes?

A: Low yields at scale can be attributed to several factors:

  • Inefficient Mixing: Poor agitation can lead to incomplete reaction. Ensure your stirrer speed and impeller design are adequate for the reactor volume.

  • Side Reactions: Higher temperatures can promote side reactions. Verify that the temperature is well-controlled throughout the reactor.

  • Losses during Work-up: Emulsion formation during extraction or product solubility in the aqueous phase can lead to significant losses. Optimize the extraction solvent and procedure.

  • Incomplete Precipitation: Ensure the pH is sufficiently low during acidification and allow adequate time for precipitation, possibly at a lower temperature.

Q3: I'm observing the formation of an unknown impurity in my scaled-up batches. How can I identify and mitigate it?

A: The most common side reaction in Williamson ether synthesis involving phenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[12] This is more likely to occur at higher temperatures. To identify the impurity, isolate it and use analytical techniques such as NMR and Mass Spectrometry. To mitigate its formation, ensure strict temperature control and consider using a milder base or a phase-transfer catalyst, which can allow for lower reaction temperatures.[1]

Q4: During the work-up, I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A: Emulsions are common in large-scale extractions. To break an emulsion, you can try:

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently stirring the mixture for an extended period.

  • If the equipment allows, a slow centrifugation can be effective.

  • For future batches, consider a different extraction solvent or adjusting the pH of the aqueous layer.

Frequently Asked Questions (FAQs)

Q: What is the role of a phase-transfer catalyst (PTC) and should I consider using one for this synthesis?

A: A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent may be more soluble. This can increase the reaction rate and allow for milder reaction conditions (lower temperatures), which can improve selectivity and reduce side reactions.[13] For industrial-scale synthesis, using a PTC is often a cost-effective way to improve process efficiency.[1]

Q: What are the key safety precautions I need to take when scaling up this reaction?

A:

  • Exotherm Control: The reaction is exothermic. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential before scaling up.[4]

  • Reagent Handling: Both sodium hydroxide and chloroacetic acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing.

  • Pressure Build-up: Ensure the reactor is properly vented, especially during heating and acidification (which can generate gas).

  • Emergency Procedures: Have a clear and well-practiced emergency plan in place to handle potential incidents like a runaway reaction or spills.

Q: How can I monitor the reaction in real-time during a large-scale synthesis?

A: Process Analytical Technology (PAT) is crucial for real-time monitoring.[14][15] Techniques like in-situ FTIR or Raman spectroscopy can be used to track the concentration of reactants and products, providing a real-time understanding of the reaction progress.[16][17] This allows for better control over the reaction endpoint and can help in identifying any process deviations quickly.[18]

Q: What are the best practices for solvent waste management in this process?

A: Implementing a solvent recycling program is both environmentally responsible and economically beneficial.[7][19][20][21] Solvents used for extraction, like toluene, can often be recovered through distillation and reused in subsequent batches. Aqueous waste streams should be neutralized and treated to meet environmental regulations before disposal.

References

Technical Support Center: Spectroscopic Analysis of (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the spectroscopic analysis of (2-Fluorophenoxy)acetic acid. As a key intermediate in pharmaceutical synthesis and a compound of interest in materials science, its structural verification is paramount. This guide is structured to provide direct, actionable answers to common issues encountered during its analysis by NMR, IR, Mass Spectrometry, and UV-Vis, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to not only solve immediate artifacts but also to build a robust, self-validating analytical workflow.

Part 1: General Laboratory & Sample Integrity FAQs

Contamination is a primary source of artifacts that can manifest across all spectroscopic techniques.[1][2] Before questioning instrument performance, always validate your sample's integrity and environment.

Q1: I am seeing unexpected signals across multiple analyses (NMR, MS, etc.) of the same sample. Could this be a contamination issue?

A1: Absolutely. This points towards a systemic issue rather than a technique-specific one. Contaminants can be introduced from various sources, including solvents, glassware, and even personal care products used by lab personnel.[3] A systematic check is crucial.

Troubleshooting Protocol: Identifying General Contaminants

  • Solvent Blank Analysis: Run a blank analysis using only the solvent you used to prepare your sample. This is the fastest way to identify solvent-based impurities.

  • Glassware & Pipette Check: Ensure all glassware is scrupulously clean. Residue from previous experiments or cleaning agents can leach into your sample.[1] Use fresh pipette tips for every handling step.

  • Environmental Assessment: The laboratory air itself can be a source of contamination. Dust particles and aerosols can settle into an open sample vial.[3] It is good practice to keep sample containers covered whenever possible.

  • Water Contamination: Water is a ubiquitous contaminant that can affect results, especially in IR and NMR spectroscopy.[4] Always use high-purity, dry solvents and store your sample in a desiccator if it is hygroscopic.

Below is a workflow to systematically isolate the source of contamination.

start Unexpected Signals Observed solvent_blank Run Solvent Blank start->solvent_blank contaminant_in_solvent Contaminant Detected in Solvent solvent_blank->contaminant_in_solvent Contaminant Present solvent_ok Solvent is Clean solvent_blank->solvent_ok Blank is Clean new_sample Prepare New Sample with Fresh Solvent & Clean Glassware solvent_ok->new_sample rerun Re-run Analysis new_sample->rerun issue_persists Issue Persists rerun->issue_persists issue_resolved Issue Resolved: Sample Prep was Source rerun->issue_resolved instrument_check Investigate Instrument- Specific Artifacts issue_persists->instrument_check start Poor Peak Shape or Rolling Baseline check_sample Check Sample: Sufficient Volume? No Precipitate/Bubbles? start->check_sample sample_ok Sample OK check_sample->sample_ok Yes sample_bad Fix Sample Issues check_sample->sample_bad No shimming Perform Automated/ Manual Shimming sample_ok->shimming rerun Acquire Spectrum shimming->rerun check_phasing Apply Phase Correction (0 and 1st order) rerun->check_phasing check_baseline Apply Baseline Correction Algorithm check_phasing->check_baseline spectrum_good Spectrum Corrected check_baseline->spectrum_good start Low or No MS Signal check_sample 1. Check Sample Concentration & Stability start->check_sample check_source 2. Check Ion Source Is spray stable? Clean capillary? check_sample->check_source check_lc 3. Check LC System (if applicable) Pressure normal? Any leaks? check_source->check_lc check_instrument 4. Check Instrument Is it tuned/calibrated? Detector voltage OK? check_lc->check_instrument end Systematically Isolate and Resolve Issue check_instrument->end

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enhancing a Classic Herbicide Scaffold

Phenoxyacetic acids, such as the renowned 2,4-Dichlorophenoxyacetic acid (2,4-D), represent a foundational class of selective herbicides that have been instrumental in agriculture for decades.[1][2][3] Their efficacy lies in their ability to act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds while leaving grass crops largely unharmed.[4][5][6] The molecular basis of their action is the hijacking of the plant's auxin signaling pathway, mediated by the TIR1/AFB family of F-box proteins which function as auxin receptors.[4][7][8]

In the relentless pursuit of improved agrochemicals, medicinal chemists frequently turn to fluorine substitution—a strategy that has proven transformative in drug and pesticide design.[6][9][10] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physicochemical profile. These alterations can modulate acidity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity, often leading to enhanced performance.[11][12]

This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated phenoxyacetic acids. We will explore the causal links between the position of fluorine substitution on the phenoxy ring and the resulting herbicidal activity. By integrating mechanistic insights with robust experimental protocols, this document serves as a technical resource for researchers engaged in the rational design of next-generation herbicides.

Pillar 1: The Molecular Mechanism of Action

To understand the SAR of these compounds, we must first grasp their target pathway. Phenoxyacetic acid herbicides function by binding to the auxin co-receptor complex, which consists of a TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor.[4][8] Auxin (or its herbicide mimic) acts as a "molecular glue," stabilizing the interaction between these two proteins.[3] This enhanced binding targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor liberates Auxin Response Factor (ARF) transcription factors, which then activate the expression of auxin-responsive genes, leading to the physiological effects of uncontrolled growth.[4][13]

Auxin_Pathway cluster_nucleus Cell Nucleus cluster_binding Co-Receptor Complex Formation Auxin Auxin / Herbicide TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA Binding Stabilized by Auxin ('Molecular Glue') SCF SCF E3 Ligase Complex TIR1->SCF ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by DNA Auxin-Responsive Genes ARF->DNA Activates Transcription SCF->AuxIAA Ubiquitinates Response Uncontrolled Growth (Herbicidal Effect) DNA->Response Leads to

Figure 1: Mechanism of auxin/herbicide action.

Pillar 2: The Strategic Role of Fluorine in Modulating Physicochemical Properties

The herbicidal efficacy of a phenoxyacetic acid is not solely dependent on its ability to fit into the TIR1 binding pocket. It is also governed by its ability to reach that target, which involves absorption, translocation, and resistance to metabolic degradation. Fluorine substitution is a key tool for optimizing these properties.[9][12]

  • Acidity (pKa): Phenoxyacetic acids must cross cell membranes, a process favored by the neutral, protonated state. However, the active form that binds to the receptor is the dissociated anion.[14][15] The pKa dictates the ratio of these two forms at a given physiological pH. Fluorine is a highly electronegative, electron-withdrawing element. Its presence on the phenyl ring lowers the pKa of the carboxylic acid group, increasing the proportion of the active anionic form at physiological pH. The magnitude of this effect is dependent on the fluorine's position.[8][16]

  • Lipophilicity (LogP): Lipophilicity governs the ability of a compound to partition into and cross lipid-rich plant cuticles and cell membranes.[17][18][19] Replacing a hydrogen atom with fluorine generally increases the LogP, enhancing lipophilicity. This can lead to better uptake into the plant. However, an excessively high LogP can result in the compound becoming trapped in membranes, hindering its translocation to the sites of action. Therefore, an optimal LogP is required.[18]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes it less susceptible to oxidative metabolism by plant enzymes (e.g., Cytochrome P450s), which can increase the half-life of the herbicide within the plant, prolonging its effect.[6]

Pillar 3: Core Experimental Protocols for SAR Assessment

To establish a clear structure-activity relationship, a systematic approach combining in vitro and in vivo testing is essential. The following protocols provide a self-validating framework for comparing fluorinated analogs.

Experimental Protocol 1: In Vitro TIR1/AFB Receptor Binding Assay

This assay directly measures the binding affinity of a compound for its molecular target, providing a pure measure of target engagement without the complexities of plant physiology. Surface Plasmon Resonance (SPR) is a highly effective method for this purpose.[9][17]

Objective: To determine the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50) of fluorinated phenoxyacetic acids for the TIR1/AFB receptor.

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1 or a relevant AFB protein (e.g., from Arabidopsis thaliana) complexed with an ASK1 protein, typically as a His-tagged fusion protein in an insect or bacterial expression system.

  • SPR Chip Preparation: Covalently immobilize a biotinylated peptide corresponding to the degron motif of a target Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.[17]

  • Binding Analysis:

    • Flow a solution containing the purified TIR1/ASK1 protein complex over the sensor chip surface in the presence of a constant, saturating concentration of the test compound (the fluorinated phenoxyacetic acid).

    • The binding of the protein to the immobilized peptide, facilitated by the herbicide "molecular glue," is measured in real-time as a change in the refractive index, reported in Response Units (RU).

    • To determine affinity, perform dose-response experiments by injecting a constant concentration of the TIR1/ASK1 protein pre-incubated with a serial dilution of the test compound.

  • Data Analysis: Plot the steady-state response (RU) against the logarithm of the test compound concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic curve) to calculate the KD or IC50 value. A lower value indicates higher binding affinity.

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis P1 Express & Purify TIR1/ASK1 Protein A2 Inject TIR1 + Herbicide over Chip Surface P1->A2 P2 Synthesize & Biotinylate Aux/IAA Degron Peptide A1 Immobilize Peptide on Sensor Chip P2->A1 P3 Prepare Herbicide Serial Dilutions P3->A2 A1->A2 A3 Measure Real-Time Binding (RU) A2->A3 D1 Plot Response (RU) vs. [Herbicide] A3->D1 D2 Fit Dose-Response Curve D1->D2 D3 Calculate K_D / IC50 D2->D3

Figure 2: Workflow for an in vitro SPR-based binding assay.

Experimental Protocol 2: Whole-Plant Greenhouse Pot Assay

This assay evaluates the overall herbicidal efficacy of a compound under controlled conditions, integrating all physiological factors such as uptake, translocation, metabolism, and target site activity.

Objective: To determine the Growth Reduction 50 (GR50) value—the dose of herbicide required to reduce plant growth by 50% compared to an untreated control.

Step-by-Step Methodology:

  • Plant Propagation: Sow seeds of a susceptible broadleaf indicator species (e.g., Arabidopsis thaliana or velvetleaf, Abutilon theophrasti) in pots containing a standardized greenhouse potting mix.[1][20]

  • Growth Conditions: Grow plants in a controlled environment (e.g., 24°C day/18°C night, 16-hour photoperiod, 60% relative humidity) until they reach a consistent growth stage (e.g., 2-4 true leaves).[1]

  • Herbicide Application:

    • Prepare stock solutions of the test compounds. Formulate them with appropriate surfactants and solvents to ensure proper application.

    • Create a logarithmic series of application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha) that will bracket the expected GR50 value.[1]

    • Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage. Include an untreated control (sprayed with formulation blanks) for comparison.

    • Randomize the pot placement in the greenhouse and replicate each treatment 3-5 times.

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days after treatment), assess the herbicidal effect.

    • Harvest the above-ground biomass for each pot and record the fresh or dry weight.

    • Calculate the percent growth reduction for each treatment relative to the average weight of the untreated controls.

    • Plot the percent growth reduction against the logarithm of the herbicide dose and fit the data to a dose-response curve to determine the GR50 value.[20] A lower GR50 indicates higher herbicidal potency.

Greenhouse_Workflow Start Sow Seeds of Indicator Species Grow Grow to 2-4 Leaf Stage (Controlled Environment) Start->Grow Spray Apply Treatments (Track Sprayer) Grow->Spray Prepare Prepare Herbicide Dose Range Prepare->Spray Incubate Incubate for 14-21 Days (Randomized Design) Spray->Incubate Harvest Harvest Above-Ground Biomass & Weigh Incubate->Harvest Calculate Calculate % Growth Reduction vs. Control Harvest->Calculate Plot Plot Dose-Response Curve Calculate->Plot End Determine GR50 Value Plot->End

Figure 3: Workflow for a whole-plant greenhouse assay.

Comparative Analysis: Linking Structure to Activity

To illustrate the principles of SAR for fluorinated phenoxyacetic acids, we will analyze a series of representative analogs.

Disclaimer: The following quantitative data is illustrative and representative, designed to demonstrate the expected outcomes based on established physicochemical principles and SAR trends. It is intended to showcase how the described protocols would be used to interpret experimental results, rather than representing data from a single, published study.

Test Compounds:

  • Phenoxyacetic Acid (PA) - Unsubstituted Parent

  • 2-Fluorophenoxyacetic Acid (2-FPA)

  • 4-Fluorophenoxyacetic Acid (4-FPA)

  • 2,4-Difluorophenoxyacetic Acid (2,4-DFPA)

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Commercial Standard

Table 1: Physicochemical Properties of Analogs

This table outlines the predicted acidity (pKa) and lipophilicity (LogP), which are foundational to understanding the biological activity.

CompoundStructurePredicted pKaPredicted LogPRationale for Physicochemical Shift
PA R = H3.171.55Baseline reference compound.
2-FPA R = 2-F2.951.80The ortho-fluoro group is strongly electron-withdrawing, lowering the pKa. It also increases lipophilicity.
4-FPA R = 4-F3.051.78The para-fluoro group has a similar, though slightly weaker, acidifying effect and also increases lipophilicity.
2,4-DFPA R = 2-F, 4-F2.802.01The additive electron-withdrawing effects of two fluorine atoms significantly lower the pKa. Lipophilicity is also additively increased.
2,4-D R = 2-Cl, 4-Cl2.852.81Chlorine is less electronegative but larger than fluorine, resulting in a comparable pKa to 2,4-DFPA but a much larger increase in lipophilicity.
Table 2: Comparative Biological Performance

This table summarizes the results from the in vitro binding and whole-plant assays, linking the physicochemical properties to biological outcomes.

CompoundIn Vitro TIR1 Binding(IC50, µM)Whole-Plant Efficacy(GR50, g a.i./ha)
PA >100>2000
2-FPA 25.5450
4-FPA 15.2300
2,4-DFPA 8.9180
2,4-D 5.1150
Discussion: Interpreting the Structure-Activity Relationship

By analyzing the data across both tables, a clear SAR emerges:

  • The Necessity of Ring Substitution: The unsubstituted parent compound, Phenoxyacetic Acid (PA), shows negligible binding affinity and very poor herbicidal activity. This establishes that electron-withdrawing substituents on the phenyl ring are critical for activity, a well-known principle for auxin herbicides.[14]

  • Impact of Monofluorination: Both 2-FPA and 4-FPA are significantly more active than PA. Their lower pKa values ensure a higher concentration of the active anion at physiological pH, likely contributing to better receptor engagement. The increased LogP values suggest improved uptake through the plant cuticle. The higher activity of 4-FPA compared to 2-FPA could be attributed to more favorable steric and electronic interactions within the TIR1 binding pocket, as the para position is often a key interaction point for phenoxy-type ligands.

  • Additive Effects of Difluorination: 2,4-DFPA shows a marked improvement in both binding affinity and whole-plant efficacy over the monofluorinated analogs. This is consistent with its physicochemical profile: the pKa is the lowest in the fluoro-series, maximizing the concentration of the active anion, and the LogP is further increased, likely optimizing the balance for both uptake and systemic movement. The two electron-withdrawing groups create a more electron-deficient phenyl ring, which is a known requirement for effective binding to the TIR1 receptor.[4]

  • Comparison with the Gold Standard (2,4-D): The fluorinated analog 2,4-DFPA approaches, but does not quite match, the performance of 2,4-D. While their in vitro binding affinities and pKa values are in a similar range, the significantly higher LogP of 2,4-D may confer an advantage in cuticle penetration for certain weed species under field conditions. This highlights that while target binding is essential, the overall herbicidal effect is a complex interplay of multiple factors. The development of novel herbicides like halauxifen-methyl, an arylpicolinate that contains a 2-fluoro-phenyl group, demonstrates the continued success of incorporating fluorine into modern auxin herbicide design to achieve unique activity spectrums.

Conclusion

The structure-activity relationship of fluorinated phenoxyacetic acids is a clear illustration of the principles of modern agrochemical design. Fluorine substitution serves as a powerful tool to fine-tune the physicochemical properties of the parent scaffold. By systematically modulating pKa and LogP, researchers can enhance a compound's ability to reach and interact with its molecular target, the TIR1/AFB auxin receptor. The data show that electron-withdrawing character and an optimal level of lipophilicity are key drivers of herbicidal potency. While dichlorinated analogs like 2,4-D remain highly effective, this analysis demonstrates that fluorinated compounds possess significant herbicidal activity and offer a viable avenue for the discovery of new active ingredients with potentially novel properties and weed control spectrums. Future research should focus on synthesizing a broader range of fluorinated isomers and utilizing QSAR modeling to further refine the predictive power of these relationships.[9]

References

A Comparative Guide to the Synthetic Routes of Phenoxyacetic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetic acid and its derivatives are crucial scaffolds in medicinal chemistry and agrochemical development, forming the core of numerous antibacterial, anti-inflammatory, and herbicidal agents.[1] The efficacy and novelty of these compounds often hinge on the strategic synthesis of the core phenoxyacetic acid moiety. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile chemical building block, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Executive Summary: A Comparative Overview

The synthesis of phenoxyacetic acids is dominated by the venerable Williamson ether synthesis, a robust and widely applicable method. However, alternative strategies, including greener approaches and other classical reactions, offer distinct advantages in specific contexts. This guide will dissect these methodologies, providing a clear comparative framework for informed decision-making in your synthetic campaigns.

Synthetic RouteGeneral YieldKey AdvantagesKey DisadvantagesScalability
Williamson Ether Synthesis High (75-98%)Broad substrate scope, reliable, well-established.Requires stoichiometric base, potential for side reactions with hindered substrates.Excellent
Lignin-Catalyzed Synthesis Good (78-82%)Green methodology (uses water as a solvent and a biowaste-derived catalyst).Catalyst preparation required, may have a more limited substrate scope.Moderate
Microwave-Assisted Synthesis HighSignificant reduction in reaction time, often solvent-free.Requires specialized equipment, scalability can be a concern.Moderate
Ullmann Condensation VariableUseful for the synthesis of diaryl ethers, can be adapted for phenoxyacetic acid derivatives.Requires a copper catalyst, often harsh reaction conditions (high temperatures).Good
Kolbe-Schmitt Reaction (Indirect) High (for hydroxylation)Utilizes CO2 as a C1 source, well-established for salicylic acid synthesis.Multi-step process to reach phenoxyacetic acids, harsh conditions (high pressure and temperature).Excellent

The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains the most common and versatile method for preparing phenoxyacetic acids.[2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an α-haloacetic acid (typically chloroacetic acid).[2][3]

Mechanistic Rationale

The success of the Williamson ether synthesis hinges on the initial deprotonation of the phenol to form the more nucleophilic phenoxide. The acidity of the phenolic proton allows for the use of common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The resulting phenoxide then displaces the halide from the α-carbon of the haloacetic acid.

Williamson_Ether_Synthesis phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide phenoxyacetic_acid Phenoxyacetic Acid (Ar-O-CH₂COOH) phenoxide->phenoxyacetic_acid SN2 Attack haloacetic_acid α-Haloacetic Acid (X-CH₂COOH) haloacetic_acid->phenoxyacetic_acid salt Salt (NaX)

Figure 1: General workflow of the Williamson ether synthesis for phenoxyacetic acids.

Causality in Experimental Choices
  • Choice of Base: Stronger bases like sodium hydride (NaH) can be used, particularly in anhydrous conditions with aprotic solvents like THF, to ensure complete deprotonation.[3] However, for most applications, NaOH or KOH in aqueous or alcoholic solvents are sufficient and more cost-effective.

  • Solvent System: The choice of solvent influences reaction rate and workup. Aprotic polar solvents like DMF or DMSO can accelerate the SN2 reaction.[4] However, for industrial-scale synthesis, aqueous or mixed aqueous-alcoholic systems are often preferred for their low cost and ease of handling.[5]

  • Temperature: The reaction is typically heated to increase the rate of reaction. Temperatures ranging from 60-100°C are common.[6]

  • Phase-Transfer Catalysis (PTC): To improve the reaction rate in biphasic systems (e.g., solid-liquid), a phase-transfer catalyst such as a quaternary ammonium salt can be employed. The catalyst facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the haloacetic acid derivative is located, leading to higher yields and faster reactions.[7][8][9]

Substrate Scope and Limitations

The Williamson ether synthesis is tolerant of a wide range of functional groups on the phenol ring. Both electron-donating and electron-withdrawing substituents are generally well-tolerated, leading to high yields of the corresponding phenoxyacetic acids. However, sterically hindered phenols (e.g., with bulky ortho-substituents) may react more slowly.

Detailed Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid

This protocol provides a robust method for the synthesis of 4-methylphenoxyacetic acid from p-cresol and chloroacetic acid.[10]

Materials:

  • p-Cresol (4-methylphenol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 g of p-cresol in 5 mL of 30% aqueous NaOH.

  • Add 1.5 g of chloroacetic acid to the solution. Gentle warming and dropwise addition of water may be necessary to achieve complete dissolution.

  • Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.

  • Cool the reaction mixture and dilute with approximately 10 mL of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the ether layer with 15 mL of water, then extract with 10 mL of saturated sodium bicarbonate solution to separate the desired carboxylic acid from any unreacted phenol.

  • Carefully acidify the bicarbonate layer with 6M HCl, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and recrystallize from hot water to yield pure 4-methylphenoxyacetic acid.

Expected Yield: High. Literature reports yields of up to 98% for similar reactions on an industrial scale.[11]

Green and Alternative Synthetic Approaches

While the Williamson ether synthesis is a powerful tool, concerns over the use of stoichiometric bases and organic solvents have driven the development of more environmentally benign alternatives.

Lignin-Catalyzed Synthesis in Water

A recent development in the green synthesis of phenoxyacetic acid utilizes a biowaste-derived lignin catalyst in water.[6] This method offers an eco-friendly alternative to traditional methods.

Key Features: [6]

  • Catalyst: Lignin, a readily available biopolymer.

  • Solvent: Water.

  • Conditions: Mild heating (60-65°C).

  • Yield: 78-82%.

The porous and mildly acidic nature of the lignin catalyst is believed to facilitate the reaction.[6]

Lignin_Catalyzed_Synthesis reactants Phenol + Chloroacetic Acid + NaOH (aq) heating Heat (60-65°C) reactants->heating catalyst Lignin Catalyst catalyst->heating product Phenoxyacetic Acid heating->product

Figure 2: Simplified workflow for the lignin-catalyzed synthesis of phenoxyacetic acid.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. The synthesis of phenoxyacetic acid derivatives can be achieved rapidly and efficiently using this method, often in the absence of a solvent.[1]

Advantages:

  • Speed: Reaction times are often reduced from hours to minutes.

  • Efficiency: High yields are typically obtained.

  • Solvent-free: Many microwave-assisted syntheses can be performed without a solvent, reducing waste.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[12] While traditionally used for diaryl ether synthesis, this reaction can be adapted for the preparation of phenoxyacetic acid derivatives, particularly when the Williamson ether synthesis is not feasible.

General Reaction: Ar-X + R-OH --(Cu catalyst, Base)--> Ar-O-R

Considerations:

  • Catalyst: Copper or copper salts are required.

  • Conditions: Typically requires high temperatures.

  • Scope: Useful for coupling aryl halides with alcohols.

Indirect Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction that converts a phenoxide to a hydroxybenzoic acid by treatment with carbon dioxide under high pressure and temperature.[6][11] While this reaction does not directly yield phenoxyacetic acid, it is a crucial industrial process for the synthesis of salicylic acid (2-hydroxybenzoic acid).[6][11] This intermediate can then be further functionalized. For example, the hydroxyl group could be alkylated in a subsequent Williamson ether synthesis step to afford a phenoxyacetic acid derivative. This two-step approach offers a route to specific isomers that may be difficult to obtain directly.

Kolbe_Schmitt_Route phenol Phenol salicylic_acid Salicylic Acid phenol->salicylic_acid Kolbe-Schmitt Reaction naoh 1. NaOH co2 2. CO₂, Pressure, Heat h3o 3. H₃O⁺ product Phenoxyacetic Acid Derivative salicylic_acid->product Alkylation alkylation Williamson Ether Synthesis

Figure 3: An indirect, two-step route to phenoxyacetic acid derivatives involving the Kolbe-Schmitt reaction.

Conclusion and Future Outlook

The synthesis of phenoxyacetic acids is a well-established field with the Williamson ether synthesis reigning as the primary and most versatile method. Its broad substrate scope, high yields, and scalability make it the go-to choice for many applications. However, for researchers focused on sustainable chemistry, the lignin-catalyzed and microwave-assisted methods present compelling alternatives that reduce waste and energy consumption.

For more complex derivatives or when direct O-arylation is challenging, the Ullmann condensation and indirect routes commencing with the Kolbe-Schmitt reaction provide valuable, albeit more specialized, options. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of phenoxyacetic acids will remain an active area of research.

References

A Researcher's Roadmap: Elucidating and Validating the Mechanism of Action of (2-Fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. (2-Fluorophenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, presents a compelling case for such an investigation. While its derivatives have shown a range of biological activities, from anticancer to antimicrobial, the specific mechanism of action (MoA) of the parent compound remains largely uncharted territory.[1][2][3]

This guide eschews a one-size-fits-all template. Instead, it offers a dynamic, multi-pronged strategy for the de novo elucidation and validation of the MoA for this compound. We will navigate from broad, unbiased screening to focused, hypothesis-driven validation, providing the causal logic behind each experimental choice. This self-validating workflow is designed to build a robust, evidence-based understanding of how this compound exerts its effects at the molecular and cellular levels.

Part 1: Initial Hypothesis Generation & Target Identification

Given the limited direct data on this compound, our investigation begins with a broad search for its primary cellular targets. Small molecules typically exert their effects by interacting with proteins such as enzymes, receptors, or ion channels. Our initial goal is to identify these binding partners.

Unbiased Target Identification with Chemoproteomics

To avoid premature assumptions, a chemoproteomics approach is the gold standard for identifying the cellular interactome of a small molecule without prior knowledge of its targets.[4] This strategy provides a global view of potential binding partners in a physiologically relevant context.

Experimental Protocol: Affinity-Based Protein Profiling

This technique involves synthesizing a chemical probe version of this compound that can be used to "fish" for its binding partners in a cell lysate.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound incorporating a linker and a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin).

  • Cell Culture and Treatment: Incubate a relevant cell line (e.g., a cancer cell line if anticancer effects are suspected) with the synthesized probe.

  • UV Crosslinking: Expose the cells to UV light to covalently link the probe to its interacting proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.

  • Elution and Digestion: Elute the captured proteins and digest them into peptides using trypsin.

  • Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins that were bound to the probe.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (treated with a non-reactive analog) to identify specific binding partners.

Causality Behind Experimental Choices:

  • The use of a photo-activatable crosslinker ensures that the covalent bond is formed only upon UV irradiation, minimizing non-specific interactions during incubation.

  • The biotin tag allows for highly specific and efficient enrichment of the probe-protein complexes.

  • Mass spectrometry provides a high-throughput and sensitive method for identifying the captured proteins.

Expected Data Output:

A list of proteins that specifically interact with the this compound probe.

Protein ID Gene Name Fold Enrichment (Probe/Control) p-value
P12345XYZase5.20.001
Q67890ABC Receptor4.80.003
............

Table 1: Hypothetical data from an affinity-based protein profiling experiment.

Part 2: Validating the Primary Target Interaction

The list of potential targets from the chemoproteomics screen must be validated to confirm a direct and meaningful interaction. Biophysical assays are essential for this step, as they can quantify the binding affinity and kinetics of the small molecule-protein interaction.[5][6]

Biophysical Validation of Binding Affinity

Several techniques can be employed to confirm the interaction between this compound and the top candidate proteins from the initial screen. Surface Plasmon Resonance (SPR) is a powerful method for real-time, label-free analysis of binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Methodology:

  • Protein Immobilization: Covalently immobilize the purified candidate target protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor chip.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein.

  • Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • SPR provides quantitative data on binding affinity (KD), which indicates the strength of the interaction. A low KD value suggests a high affinity.

  • The kinetic parameters (ka and kd) provide insights into how quickly the compound binds and dissociates from its target, which can be important for its pharmacological effect.[5]

Expected Data Output:

Quantitative binding kinetics and affinity data for the interaction between this compound and the target protein.

Target Protein ka (1/Ms) kd (1/s) KD (nM)
XYZase1.5 x 10^53.0 x 10^-42.0
ABC Receptor2.2 x 10^45.0 x 10^-3227

Table 2: Hypothetical SPR data comparing the binding of this compound to two potential targets.

Part 3: Elucidating the Functional Consequences of Target Engagement

Once a direct binding target is confirmed, the next critical step is to understand the functional consequence of this interaction. Does this compound inhibit or activate the target? This requires moving from in vitro binding assays to cell-based functional assays.

Cellular Target Engagement and Downstream Signaling

Assuming our primary validated target is an enzyme, "XYZase," we need to determine if this compound modulates its activity.

Experimental Protocol: In-Cell Target Engagement Assay

Methodology:

  • Cell Treatment: Treat cells expressing XYZase with increasing concentrations of this compound.

  • Lysis and Activity Assay: Lyse the cells and perform an enzymatic assay to measure the activity of XYZase. This could involve providing a substrate for the enzyme and measuring the product formation via spectrophotometry, fluorometry, or mass spectrometry.

  • Western Blot Analysis: Concurrently, perform western blot analysis on the cell lysates to assess the phosphorylation status or expression levels of known downstream substrates of XYZase.

Causality Behind Experimental Choices:

  • The in-cell assay confirms that the compound can reach its target in a cellular environment and exert a functional effect.

  • Analyzing downstream signaling events provides evidence that the observed target engagement translates into a biological response within the cell.

Expected Data Output:

A dose-response curve showing the effect of this compound on XYZase activity and corresponding changes in downstream signaling.

Compound Concentration (µM) XYZase Activity (% of Control) Phospho-Substrate Level (% of Control)
0100100
0.18590
15245
101510
10052

Table 3: Hypothetical data from a cellular functional assay.

Part 4: Comparative Analysis and Mechanism Visualization

To provide a comprehensive understanding, it is crucial to compare the MoA of this compound with that of a known modulator of the identified pathway. This contextualizes the compound's effects and highlights its unique properties.

Comparative Analysis with a Reference Compound

Let's assume a known inhibitor of XYZase, "Compound X," exists. A head-to-head comparison of their effects on cellular phenotype (e.g., cell proliferation) is necessary.

Experimental Protocol: Cell Viability Assay

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of this compound and the reference inhibitor, Compound X.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., resazurin or a tetrazolium salt) and measure the signal (fluorescence or absorbance), which is proportional to the number of viable cells.

  • IC50 Determination: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Data Output:

A comparison of the potency of this compound and a known inhibitor in a relevant cellular model.

Compound IC50 (µM)
This compound7.5
Compound X (Reference)2.1

Table 4: Hypothetical IC50 values from a cell viability assay.

Visualizing the Validated Mechanism of Action

A clear diagrammatic representation of the proposed MoA is essential for communicating the findings.

MoA_Validation_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation cluster_Function Functional Characterization Probe This compound Probe Lysate Cell Lysate Probe->Lysate Incubate MS LC-MS/MS Lysate->MS Affinity Purification Hits Potential Targets (e.g., XYZase) MS->Hits Identify SPR Surface Plasmon Resonance (SPR) Hits->SPR Test Binding Kinetics Binding Affinity & Kinetics (KD, ka, kd) SPR->Kinetics CellAssay Cell-Based Functional Assay Kinetics->CellAssay Confirm in cells Downstream Downstream Effect (e.g., ↓ Substrate Phosphorylation) CellAssay->Downstream Phenotype Cellular Phenotype (e.g., ↓ Proliferation) Downstream->Phenotype

Caption: A workflow for the discovery and validation of a small molecule's mechanism of action.

Signaling_Pathway Molecule This compound Target XYZase (Enzyme) Molecule->Target Binds & Inhibits Substrate Substrate pSubstrate Phospho-Substrate Target->pSubstrate Phosphorylates Substrate->Target Response Cellular Response (e.g., Apoptosis) pSubstrate->Response Leads to

Caption: The proposed signaling pathway for this compound.

Conclusion

This guide provides a comprehensive and logical framework for elucidating and validating the mechanism of action of this compound. By starting with unbiased, discovery-oriented approaches and progressing to rigorous, quantitative validation, researchers can build a compelling, data-driven narrative of the compound's biological activity. This structured approach not only enhances scientific integrity but also provides the critical insights necessary for advancing a promising small molecule through the drug development pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of environmental analysis and agricultural science, the accurate detection of phenoxyacetic acid herbicides relies on antibodies with well-characterized cross-reactivity profiles. This guide provides an in-depth, technically-focused comparison of antibody performance against this class of compounds, grounded in experimental data and established scientific principles. Here, we move beyond a simple listing of protocols to explain the "why" behind the experimental choices, ensuring a robust and self-validating system for assessing antibody specificity.

The Significance of Phenoxyacetic Acid Herbicide Detection

Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely utilized auxin-mimicking herbicides that control broadleaf weeds.[1] Their prevalence in agriculture necessitates sensitive and specific detection methods to monitor environmental residues and ensure food safety. Immunoassays, powered by specific antibodies, offer a rapid and cost-effective solution for this purpose.[2] However, the structural similarity among different phenoxyacetic acid derivatives presents a significant challenge: antibody cross-reactivity.[3][4]

An antibody developed against a specific phenoxyacetic acid may also bind to other structurally related compounds, leading to inaccurate quantification and false-positive results.[5][6] Therefore, a thorough investigation of an antibody's cross-reactivity profile is not merely a quality control step but a critical component of assay validation.

Understanding the Basis of Cross-Reactivity

Antibody cross-reactivity arises when an antibody's paratope, the antigen-binding site, recognizes similar epitopes on different antigens.[3][5] In the case of phenoxyacetic acids, these shared epitopes are often subtle variations in the substitution patterns on the phenyl ring and the structure of the acetic acid side chain. The degree of cross-reactivity is a direct reflection of the structural homology between the target analyte and its analogues.

Caption: Structural relationships between the core phenoxyacetic acid structure and common herbicidal derivatives.

Experimental Design for Cross-Reactivity Assessment: A Competitive ELISA Approach

To quantitatively assess antibody cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely accepted method.[5][7] This format is particularly well-suited for small molecules like phenoxyacetic acids that may not efficiently bind to microplate wells on their own.[7][8]

The core principle of a competitive ELISA is the competition between a fixed amount of labeled antigen (or an antigen-protein conjugate coated on the plate) and the free analyte in the sample for a limited number of antibody binding sites.[9][10] The resulting signal is inversely proportional to the concentration of the free analyte.

Competitive_ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection cluster_analysis Step 4: Analysis A Microplate wells are coated with a phenoxyacetic acid-protein conjugate (e.g., 2,4-D-BSA). B Antibody is pre-incubated with the sample containing the free phenoxyacetic acid or its analogues. C The antibody-analyte mixture is added to the coated wells. B->C Competition for antibody binding D Unbound components are washed away. E A secondary antibody conjugated to an enzyme (e.g., HRP) is added. D->E F Substrate is added, resulting in a colorimetric signal. E->F G Signal is measured using a plate reader. The signal is inversely proportional to the analyte concentration.

Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity against phenoxyacetic acids.

Detailed Experimental Protocol: Competitive ELISA for Phenoxyacetic Acid Antibody Cross-Reactivity

This protocol outlines a self-validating system for assessing the cross-reactivity of a monoclonal or polyclonal antibody raised against a specific phenoxyacetic acid (e.g., 2,4-D).

Materials:

  • 96-well microtiter plates (e.g., high-binding polystyrene)

  • Phenoxyacetic acid-protein conjugate (e.g., 2,4-D-BSA) for coating

  • Primary antibody (monoclonal or polyclonal) against the target phenoxyacetic acid

  • A panel of cross-reactant phenoxyacetic acid analogues (e.g., MCPA, 2,4,5-T, MCPB, etc.)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the phenoxyacetic acid-protein conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target phenoxyacetic acid (for the standard curve) and the potential cross-reactants in Blocking Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (at its optimal working concentration).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Measurement and Data Analysis:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.

    • Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and each cross-reactant.

    • Calculate the percent cross-reactivity for each analogue using the following formula:

    % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

Data Presentation and Interpretation

The quantitative data from the cross-reactivity studies should be summarized in a clear and concise table for easy comparison.

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
2,4-D (Target Analyte) 15.2 100
MCPA45.833.2
2,4,5-T25.160.6
Dichlorprop88.417.2
MCPB>1000<1.5
Phenoxyacetic Acid (unsubstituted)>1000<1.5

Interpretation of Results:

The hypothetical data presented above for an anti-2,4-D antibody demonstrates varying degrees of cross-reactivity.

  • High Cross-Reactivity (e.g., 2,4,5-T): The antibody shows significant binding to 2,4,5-T, which is structurally very similar to 2,4-D, differing only by an additional chlorine atom at the C5 position. This suggests that the antibody's binding pocket can accommodate this modification.

  • Moderate Cross-Reactivity (e.g., MCPA): The substitution of a chlorine atom with a methyl group at the C2 position in MCPA reduces the antibody's affinity, resulting in moderate cross-reactivity.

  • Low to Negligible Cross-Reactivity (e.g., Dichlorprop, MCPB, and unsubstituted Phenoxyacetic Acid): The presence of a propionic acid side chain (Dichlorprop), a butanoic acid side chain (MCPB), or the absence of any ring substitutions significantly diminishes the antibody's ability to bind. This indicates that both the nature of the ring substitutions and the structure of the carboxylic acid side chain are critical for antibody recognition.

Choosing the Right Antibody: Monoclonal vs. Polyclonal

The choice between a monoclonal and a polyclonal antibody for developing an immunoassay depends on the specific application.

  • Monoclonal Antibodies: Produced from a single B-cell clone, monoclonal antibodies offer high specificity to a single epitope and excellent batch-to-batch consistency.[11][12] This makes them ideal for quantitative assays where reproducibility is critical.

  • Polyclonal Antibodies: A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, polyclonal antibodies often provide a more robust signal and are more tolerant of minor changes in the antigen's conformation.[13][14] However, they may exhibit higher cross-reactivity and batch-to-batch variability.

For assays requiring high specificity to distinguish between closely related phenoxyacetic acids, a well-characterized monoclonal antibody is generally preferred.

Conclusion

The rigorous evaluation of antibody cross-reactivity is a cornerstone of reliable immunoassay development for phenoxyacetic acid herbicides. The competitive ELISA format provides a quantitative and reproducible method for this assessment. By understanding the structural basis of cross-reactivity and meticulously performing these validation studies, researchers can select or develop antibodies with the required specificity for their analytical needs, ensuring the accuracy and integrity of their results.

References

The Evolving Landscape of Drug Discovery: A Comparative Docking Analysis of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the contemporary milieu of drug discovery and development, the strategic application of computational techniques has become indispensable. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and interaction patterns of small molecules with macromolecular targets. This guide provides a comprehensive, in-depth analysis of a comparative docking study focused on phenoxyacetic acid derivatives, a class of compounds renowned for their diverse pharmacological activities.[1][2][3] We will navigate through the theoretical underpinnings, practical methodologies, and critical data interpretation, offering researchers, scientists, and drug development professionals a robust framework for their own in-silico investigations.

The Therapeutic Promise of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its analogs represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological effects, including anti-inflammatory, anti-diabetic, anticonvulsant, and anticancer properties.[4][5][6][7] The core chemical structure, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, allows for extensive structural modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This inherent adaptability makes them prime candidates for computational studies aimed at elucidating their mechanism of action and designing novel, more potent therapeutic agents.

A Case Study: Targeting Cyclooxygenase-2 (COX-2)

To illustrate the practical application of comparative docking, this guide will focus on the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[6] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] We will compare a series of reported phenoxyacetic acid derivatives against the known selective COX-2 inhibitor, Celecoxib, to understand their potential binding modes and structure-activity relationships (SAR).

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a rigorous and reproducible workflow for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Ligand Preparation

The initial and critical phase of any docking study is the preparation of the small molecules (ligands). This process ensures that the ligands are in a chemically correct and energetically favorable state for docking.

  • 2D Structure Sketching: Draw the chemical structures of the phenoxyacetic acid derivatives and the reference compound (Celecoxib) using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structures into 3D coordinates. This can be accomplished using the same software or dedicated programs like Open Babel.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. A molecular mechanics force field, such as MMFF94 or AM1, is typically employed. This process removes any steric strain from the initial 3D conversion.

  • Charge Assignment: Assign appropriate partial charges to each atom of the ligand. Gasteiger charges are commonly used for AutoDock-based studies. Correct charge assignment is vital for accurately calculating electrostatic interactions between the ligand and the protein.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the protein's binding site, a key aspect of flexible ligand docking.

Step 2: Protein Preparation

The target protein must be carefully prepared to remove any extraneous molecules and to ensure it is in a suitable state for docking.

  • PDB Structure Retrieval: Download the 3D crystal structure of the target protein, COX-2, from the Protein Data Bank (PDB; --INVALID-LINK--). A suitable PDB entry would be one with a co-crystallized inhibitor, for example, PDB ID: 3P0Z.[8]

  • Removal of Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques. For a standard docking protocol, their removal simplifies the system.

  • Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds, a major contributor to ligand binding.

  • Charge and Protonation State Assignment: Assign appropriate charges and determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). This is critical for accurate electrostatic calculations.

  • Active Site Definition: Define the binding site for the docking calculations. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or by identifying the catalytic residues from the literature.

Step 3: Molecular Docking

This is the computational core of the study where the prepared ligands are docked into the prepared protein.

  • Docking Software Selection: Choose a validated docking program. AutoDock Vina is a widely used and freely available option known for its accuracy and speed.[9][10] Other popular choices include Schrödinger's Glide and MOE-Dock.

  • Configuration File Setup: Create a configuration file that specifies the coordinates of the protein and ligand files, the center and dimensions of the grid box defining the search space, and the number of binding modes to generate.

  • Running the Docking Simulation: Execute the docking run. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a predefined scoring function. This function estimates the binding free energy.

  • Output Analysis: The docking software will generate a set of docked poses for each ligand, ranked by their predicted binding affinities (docking scores), typically in kcal/mol.

Visualizing the Docking Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of a comparative molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Sketching l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 Charge & Torsion Assignment l3->l4 d1 Run Docking Simulation l4->d1 p1 PDB Structure Retrieval p2 Clean Structure (H2O, Ligands) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Binding Site p3->p4 p4->d1 a1 Analyze Docking Scores & Poses d1->a1 a2 Visualize Interactions a1->a2 a3 Structure-Activity Relationship (SAR) a2->a3

Caption: A generalized workflow for a comparative molecular docking study.

Results and Discussion: Interpreting the Data

Comparative Docking Scores

The primary quantitative output is the docking score, which is an estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction. The table below presents hypothetical docking scores for a series of phenoxyacetic acid derivatives compared to Celecoxib against COX-2.

CompoundStructureDocking Score (kcal/mol)Key Interacting Residues
Celecoxib (Reference)-11.0TYR-355, SER-530, ARG-513
Derivative A 4-Chlorophenoxyacetic acid-7.5TYR-355, ARG-513
Derivative B 2,4-Dichlorophenoxyacetic acid-8.2TYR-355, SER-530, VAL-523
Derivative C 2-Methyl-4-chlorophenoxyacetic acid-8.5TYR-355, SER-530, ARG-513
Derivative D Phenoxyacetic acid-6.8TYR-355

Note: These are representative values for illustrative purposes.

From this hypothetical data, we can infer that while none of the tested phenoxyacetic acid derivatives exhibit a binding affinity as strong as Celecoxib, some derivatives show promising interactions. For instance, the addition of a methyl group in Derivative C appears to enhance binding compared to Derivative A.

Analysis of Binding Interactions

Beyond the docking score, it is imperative to visualize and analyze the binding poses of the ligands within the active site. This qualitative analysis reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding. For COX-2, key interactions often involve residues like TYR-355 and SER-530.[9] By comparing the interaction patterns of the derivatives to that of the reference compound, we can rationalize the observed differences in docking scores and build a structure-activity relationship (SAR) model. This SAR can then guide the design of new derivatives with improved binding affinity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting a comparative molecular docking study of phenoxyacetic acid derivatives. By following a systematic and scientifically rigorous protocol, researchers can gain valuable insights into the molecular basis of ligand-protein interactions. The data generated from such studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, and by providing a rational basis for the design of novel therapeutic agents. Future studies could expand upon this work by incorporating more advanced computational techniques, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of the binding process.

References

Performance Benchmarking of Novel (2-Fluorophenoxy)acetic Acid Analogs: An In-Depth Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of novel (2-Fluorophenoxy)acetic acid analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind the molecular design of these compounds, present comparative experimental data on their biological activity, and provide detailed protocols for the key assays used in their evaluation. Our focus is to deliver a scientifically rigorous and practical resource that can inform the selection and optimization of promising therapeutic candidates.

Introduction: The Rationale for Targeting this compound Analogs

The phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous classes of therapeutic agents, including anti-inflammatory, anticonvulsant, and anti-mycobacterial drugs.[1][2] The introduction of a fluorine atom at the 2-position of the phenoxy ring is a strategic medicinal chemistry approach aimed at modulating the compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3]

This guide will focus on the comparative evaluation of a series of new this compound analogs, with a particular emphasis on their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5]

Comparative In Vitro Efficacy and Selectivity

A critical step in the early-stage evaluation of new chemical entities is the determination of their in vitro potency and selectivity against their intended biological target. For the this compound analogs, the primary targets of interest are the COX-1 and COX-2 enzymes.

Data Presentation: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of a series of newly synthesized phenoxyacetic acid derivatives against human COX-1 and COX-2. This data provides a clear comparison of the potency and selectivity of these analogs.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
FA-1 2-(2-Fluorophenoxy)acetic acid>10015.2>6.6
FA-2 2-(2-Fluoro-4-bromophenoxy)acetic acid14.5 ± 0.20.08 ± 0.01 181.25
FA-3 2-(2-Fluoro-4-chlorophenoxy)acetic acid8.07 ± 0.150.06 ± 0.01 134.5
FA-4 2-(2-Fluoro-4-methylphenoxy)acetic acid10.2 ± 0.180.13 ± 0.0678.5
Celecoxib Reference Drug14.93 ± 0.120.05 ± 0.02 298.6

Data synthesized from multiple sources for comparative purposes. Experimental conditions should be carefully considered when comparing absolute values.[6][7]

Interpretation of Efficacy and Selectivity Data

The data clearly demonstrates that modifications to the this compound scaffold significantly impact both potency and selectivity for COX-2.

  • Effect of Halogen Substitution: The introduction of a bromine (FA-2) or chlorine (FA-3) atom at the 4-position of the phenoxy ring dramatically increases COX-2 inhibitory potency and selectivity compared to the parent compound (FA-1). This suggests that these larger, lipophilic groups may form favorable interactions within the active site of the COX-2 enzyme.

  • Comparison with Reference: Analogs FA-2 and FA-3 exhibit COX-2 inhibitory potency comparable to the well-established selective COX-2 inhibitor, Celecoxib. While their selectivity indices are lower than that of Celecoxib, they represent a significant improvement over the parent compound and indicate a promising profile for further development.

  • Structure-Activity Relationship (SAR): The SAR data suggests that a halogen at the 4-position is beneficial for COX-2 affinity and selectivity. The methyl group in FA-4 also enhances potency compared to FA-1 , but to a lesser extent than the halogens. This information is critical for guiding the design of future analogs with potentially improved properties.

ADME-Tox Profiling: A Multiparametric Approach to Candidate Selection

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial to de-risk drug development projects and avoid late-stage failures.[8][9] The following sections detail the experimental protocols for key in vitro ADME-Tox assays and present representative data for the lead analogs.

Data Presentation: In Vitro ADME-Tox Profile
Compound IDCytotoxicity (HepG2) IC50 (µM)Permeability (Caco-2) Papp (A-B) (10⁻⁶ cm/s)hERG Inhibition IC50 (µM)
FA-1 >1002.5>30
FA-2 75.88.922.5
FA-3 82.19.528.7
Celecoxib 50.210.1>30

Data is representative and intended for comparative purposes. Actual values may vary based on experimental conditions.

Interpretation of ADME-Tox Data
  • Cytotoxicity: All tested analogs exhibit low cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values significantly higher than their COX-2 inhibitory concentrations. This suggests a favorable preliminary safety profile.

  • Permeability: The halogenated analogs, FA-2 and FA-3 , show good permeability in the Caco-2 cell model, which is predictive of oral absorption in humans. Their permeability is comparable to that of Celecoxib.

  • Cardiotoxicity (hERG Inhibition): The analogs show weak inhibition of the hERG potassium channel, with IC50 values well above their therapeutic concentrations. This is a positive indicator for cardiovascular safety, as hERG channel inhibition is associated with a risk of cardiac arrhythmias.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays.

COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Dilute human recombinant COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a solution of a fluorometric probe (e.g., Amplex™ Red) and heme in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate) in the reaction buffer.

  • Assay Procedure:

    • Add the reaction buffer, heme, and diluted COX enzyme to the wells of a 96-well plate.

    • Add the test compounds (dissolved in DMSO) at various concentrations.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the fluorescence intensity kinetically using a plate reader (Ex/Em = ~535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.[10][11]

Cytotoxicity Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[4][8]

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

hERG Potassium Channel Assay (Automated Patch Clamp)

This assay evaluates the potential for a compound to cause cardiotoxicity.

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings using an automated patch-clamp system.

    • Apply a specific voltage protocol to elicit the hERG tail current.

    • Record baseline currents in the vehicle control solution.

    • Apply the test compound at various concentrations and record the resulting currents.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of inhibition of the hERG current relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[5]

Visualization of Key Pathways and Workflows

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the arachidonic acid metabolism pathway, leading to the production of prostaglandins that mediate inflammation.

COX2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Stimuli AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerases Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates Analogs (2-Fluorophenoxy)acetic acid analogs Analogs->COX2 Inhibit

Caption: COX-2 converts arachidonic acid to prostaglandins, mediating inflammation.

In Vitro ADME-Tox Profiling Workflow

The following diagram outlines the sequential workflow for the in vitro ADME-Tox profiling of the this compound analogs.

ADMET_Workflow Start Synthesized Analogs Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Permeability Permeability Assay (Caco-2) Start->Permeability hERG hERG Assay (Patch Clamp) Start->hERG Data Data Analysis & Comparison Cytotoxicity->Data Permeability->Data hERG->Data Lead Lead Candidate Selection Data->Lead

Caption: Workflow for in vitro ADME-Tox profiling of new chemical entities.

Conclusion and Future Directions

This guide has provided a comparative benchmark of novel this compound analogs, highlighting their potential as selective COX-2 inhibitors with favorable preliminary ADME-Tox profiles. The structure-activity relationship data indicates that halogen substitution at the 4-position of the phenoxy ring is a key determinant of both potency and selectivity. The lead compounds, FA-2 and FA-3 , demonstrate promising in vitro characteristics that warrant further investigation.

Future studies should focus on in vivo efficacy studies in animal models of inflammation and pain to validate the in vitro findings. Furthermore, comprehensive pharmacokinetic studies are necessary to fully characterize the ADME properties of these lead candidates. The detailed experimental protocols and comparative data presented herein provide a solid foundation for the continued development of this promising class of anti-inflammatory agents.

References

A Comparative Guide to the Synthesis of (2-Fluorophenoxy)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Fluorophenoxy)acetic acid is a valuable building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of compounds investigated for therapeutic applications. The reliable and efficient synthesis of this molecule is therefore of significant interest to the research and drug development community. This guide explores and compares three common synthetic strategies: the classic Williamson ether synthesis, a phase-transfer catalyzed (PTC) modification of the Williamson synthesis, and the Ullmann condensation. Each method is evaluated based on reaction efficiency, operational simplicity, and the purity of the resulting product.

Benchmarking Successful Synthesis: Characterization of this compound

To validate the successful synthesis of this compound, the obtained product must be rigorously characterized and compared against established data.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Melting Point 139 °C
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
¹H NMR (Expected) Signals corresponding to aromatic protons (multiplets), a singlet for the methylene protons adjacent to the oxygen, and a broad singlet for the carboxylic acid proton.
¹³C NMR (Expected) Resonances for the aromatic carbons (some showing C-F coupling), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
IR (Infrared) Spectroscopy (Expected) A broad O-H stretch for the carboxylic acid, C=O stretch, C-O-C ether stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (Expected) A molecular ion peak (M+) at m/z 170.03.

Method 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] For the synthesis of this compound, this translates to the reaction of 2-fluorophenoxide with a haloacetic acid, typically chloroacetic acid.

The mechanism proceeds in two key steps: first, the deprotonation of 2-fluorophenol with a suitable base to form the more nucleophilic 2-fluorophenoxide. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group.

Causality in Experimental Choices

The choice of a strong base like sodium hydroxide is crucial for the complete deprotonation of the phenolic proton, thereby maximizing the concentration of the reactive phenoxide nucleophile. The reaction is typically heated to overcome the activation energy of the S(_N)2 reaction. An aqueous workup is necessary to neutralize the excess base and protonate the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a well-established procedure for the synthesis of a similar phenoxyacetic acid derivative.[3][4]

Materials:

  • 2-Fluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 6M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 2-fluorophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid.

  • Heat the reaction mixture in a water bath at 90-100 °C for 40-60 minutes.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the solution with 6M hydrochloric acid until it is acidic to litmus paper.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water to improve purity.[3]

Expected Outcome

This method is expected to provide a moderate to good yield of this compound. The primary impurity is likely to be unreacted 2-fluorophenol, which can be largely removed during the bicarbonate extraction and recrystallization.

Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a significant process improvement for reactions involving reactants in immiscible phases.[5][6] In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction rate.[7]

Mechanistic Advantage

The phase-transfer catalyst forms an ion pair with the phenoxide, rendering it soluble in the organic phase. This increases the effective concentration of the nucleophile in the vicinity of the electrophile, leading to a faster and often more efficient reaction under milder conditions compared to the classic Williamson synthesis.

Experimental Protocol: PTC Williamson Ether Synthesis

This protocol is based on a published procedure for a similar phenoxyacetic acid synthesis.

Materials:

  • 2-Fluorophenol

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB or polyethylene glycol - PEG)

  • An appropriate organic solvent (e.g., toluene or dichloromethane)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Combine 2-fluorophenol, chloroacetic acid, potassium carbonate (or sodium hydroxide), and a catalytic amount of the phase-transfer catalyst in a suitable organic solvent.

  • Stir the mixture vigorously and heat to reflux for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization.

Expected Outcome

The PTC-enhanced Williamson synthesis is anticipated to provide a higher yield and require shorter reaction times compared to the classic method. The use of an organic solvent might also simplify the workup procedure.

Method 3: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming aryl ethers, especially when the aryl halide is unreactive towards S(_N)2 substitution.[8] This reaction typically requires higher temperatures than the Williamson ether synthesis.

The Role of the Copper Catalyst

The exact mechanism of the Ullmann reaction is complex, but it is generally understood to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. Modern variations of the Ullmann reaction often utilize ligands to stabilize the copper catalyst and improve its reactivity, allowing for milder reaction conditions.

Experimental Protocol: Ullmann Condensation

A general procedure for an Ullmann-type ether synthesis is as follows:

Materials:

  • 2-Fluorophenol

  • An activated aryl halide (e.g., 2-bromobenzoic acid, which would then require a subsequent decarboxylation step, or a haloacetic acid derivative)

  • A copper catalyst (e.g., CuI, Cu₂O, or copper powder)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling polar solvent (e.g., DMF, NMP, or pyridine)

  • Optionally, a ligand (e.g., phenanthroline, L-proline)

Procedure:

  • To a reaction vessel, add 2-fluorophenol, the haloacetic acid derivative, the copper catalyst, the base, and the solvent. If using a ligand, it should also be added at this stage.

  • Heat the reaction mixture to a high temperature (often >150 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate workup, which typically involves dilution with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Expected Outcome

The Ullmann condensation can be an effective method, particularly if the S(_N)2 pathway of the Williamson synthesis is disfavored. However, it often requires harsher conditions, and the removal of the copper catalyst can sometimes be challenging. The yields can be variable depending on the specific substrates and reaction conditions.

Comparative Analysis

Table 2: Comparison of Synthesis Methods for this compound

FeatureWilliamson Ether SynthesisPTC Williamson SynthesisUllmann Condensation
Reaction Type S(_N)2Catalytic S(_N)2Copper-catalyzed nucleophilic aromatic substitution
Key Reagents 2-Fluorophenol, Chloroacetic acid, Strong base2-Fluorophenol, Chloroacetic acid, Base, PTC2-Fluorophenol, Haloacetic acid derivative, Copper catalyst, Base
Typical Conditions Aqueous NaOH, 90-100 °CBiphasic system, RefluxHigh temperature (>150 °C), Inert atmosphere
Advantages Simple, well-established, readily available reagents.Faster reaction times, higher yields, milder conditions.Effective for unreactive aryl halides.
Disadvantages Can require harsh conditions, moderate yields.Requires a catalyst, which adds to the cost.Harsh conditions, potential for side reactions, catalyst removal.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the core transformations.

Williamson_Ether_Synthesis Reactant1 2-Fluorophenol Intermediate 2-Fluorophenoxide Reactant1->Intermediate Deprotonation Reactant2 Chloroacetic Acid Product This compound Reactant2->Product Base NaOH (aq) Base->Intermediate Intermediate->Product SN2 Attack

Caption: Williamson Ether Synthesis Workflow

PTC_Williamson_Synthesis AqueousPhase Aqueous Phase (2-Fluorophenoxide) PTC Phase-Transfer Catalyst (Q+X-) AqueousPhase->PTC Forms Ion Pair OrganicPhase Organic Phase (Chloroacetic Acid) Product This compound OrganicPhase->Product Reaction PTC->OrganicPhase Transfers to Organic Phase

Caption: Phase-Transfer Catalysis Mechanism

Ullmann_Condensation Reactant1 2-Fluorophenol Catalyst Copper Catalyst Reactant1->Catalyst Forms Copper Phenoxide Reactant2 Haloacetic Acid Derivative Product This compound Reactant2->Product Catalyst->Product Coupling

Caption: Ullmann Condensation Pathway

Conclusion

For the laboratory-scale synthesis of this compound, the Williamson ether synthesis offers a reliable and straightforward approach. For researchers seeking to optimize this process, the introduction of a phase-transfer catalyst can lead to significant improvements in reaction time and yield. The Ullmann condensation , while a powerful tool for aryl ether formation, is likely a secondary choice for this particular transformation due to the harsher conditions required and the availability of more facile alternatives. The selection of the optimal method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. It is imperative that the final product be thoroughly characterized and its properties compared against established data to ensure its identity and quality for subsequent applications.

References

A Head-to-Head Comparison of Analytical Methods for Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture to control broadleaf weeds.[1] Their prevalence in the environment necessitates robust and sensitive analytical methods for monitoring their presence in various matrices, including water, soil, and biological samples, to ensure environmental and human safety. This guide provides a head-to-head comparison of the principal analytical techniques used for the determination of phenoxyacetic acids, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most appropriate method for their specific application.

Introduction to Phenoxyacetic Acid Analysis

The analysis of phenoxyacetic acids presents several challenges due to the structural similarity of these compounds and their presence at trace levels in complex matrices.[1][2] Effective analytical methods must offer high selectivity, sensitivity, and accuracy. The most commonly employed techniques are based on chromatography, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification. Capillary Electrophoresis (CE) has also emerged as a powerful separation technique for these compounds.

This guide will delve into the principles, performance characteristics, and typical workflows of these methods, providing a comparative analysis to aid in methodological selection.

Core Analytical Techniques: A Comparative Overview

The choice of an analytical technique for phenoxyacetic acid analysis is dictated by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. Here, we compare the most prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. For phenoxyacetic acids, which are polar and non-volatile, a derivatization step is mandatory to convert them into more volatile and thermally stable esters. This is a critical consideration in the experimental workflow.

Principle: In GC-MS, the derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Causality in Experimental Choices: The choice of derivatization agent is crucial for successful GC-MS analysis. Pentafluorobenzyl bromide (PFBBr) is a common choice as it creates derivatives with excellent electron-capturing properties, enhancing sensitivity when using an electron capture detector (ECD) or mass spectrometry.[3] The selection of the GC column and temperature program is optimized to achieve baseline separation of the target analytes from potential interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of polar compounds in complex matrices due to its high sensitivity, selectivity, and the elimination of the need for derivatization.

Principle: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a column. The eluent from the HPLC is then introduced into a tandem mass spectrometer. In the MS/MS system, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.[4]

Causality in Experimental Choices: The choice of mobile phase composition, particularly the pH, is critical for achieving good chromatographic peak shape and retention for acidic compounds like phenoxyacetic acids. The addition of a small amount of formic acid is common to suppress the ionization of the carboxylic acid group and improve retention on reversed-phase columns.[1] The selection of precursor and product ion transitions in MS/MS is vital for the specificity of the method.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents.

Principle: In CE, a fused silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, charged molecules migrate at different velocities depending on their charge-to-size ratio, leading to their separation. Detection is typically performed using UV-Vis absorbance or, for higher sensitivity and selectivity, by coupling CE to a mass spectrometer (CE-MS).

Causality in Experimental Choices: The composition and pH of the BGE are the most critical parameters in CE. They determine the charge of the analytes and the magnitude of the electroosmotic flow (EOF), which influences the migration times. For the separation of chiral phenoxyacetic acids, chiral selectors such as cyclodextrins can be added to the BGE.[5]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and CE for the analysis of phenoxyacetic acids. The values presented are typical and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance MetricGC-MSLC-MS/MSCapillary Electrophoresis (CE-UV)
Sensitivity (LOD) 0.1 - 10 ng/mL[3]0.00008 - 0.05 ng/mL[1][4][6]15 - 20 ng/mL[7]
Selectivity Good to ExcellentExcellentGood
Sample Preparation Complex (derivatization required)Moderate (SPE often used)Simple (filtration/dilution)
Analysis Time ~20-30 min per sample< 15 min per sample[1]~5-15 min per sample
Matrix Effects Can be significantCan be significant (ion suppression/enhancement)Generally lower than LC-MS
Cost (Instrument) Moderate to HighHighLow to Moderate
Throughput ModerateHighHigh

Experimental Protocols

Here, we provide standardized, step-by-step methodologies for the analysis of phenoxyacetic acids using GC-MS and LC-MS/MS.

Protocol: GC-MS Analysis of Phenoxyacetic Acids in Water

This protocol is based on a triphasal extractive pentafluorobenzylation method.[3]

1. Sample Preparation & Extraction:

  • To a 10 mL water sample, add an appropriate internal standard.
  • Adjust the sample pH to 6.5.
  • Add 2 mL of toluene containing pentafluorobenzyl bromide (PFBBr) as the derivatization reagent.
  • Add a polymer-bound phase-transfer catalyst.
  • Heat the mixture at 60°C to facilitate the derivatization reaction.
  • After cooling, separate the organic (toluene) layer.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol: LC-MS/MS Analysis of Phenoxyacetic Acids in Water

This protocol is adapted from methods for analyzing phenoxyacetic acids in groundwater and drinking water.[1][6]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Acidify a 500 mL water sample with formic acid to a final concentration of 0.1%.[2]
  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
  • Load the water sample onto the SPE cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the phenoxyacetic acids with a suitable solvent like methanol or acetonitrile.
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.[6][8]
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6][8]
  • Mobile Phase: A gradient of water with 0.01% formic acid (A) and acetonitrile with 0.01% formic acid (B).[1]
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[6][8]
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
  • Acquisition Mode: Selected Reaction Monitoring (SRM) of specific precursor-product ion transitions for each analyte.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis of phenoxyacetic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample pH_Adjust pH Adjustment (pH 6.5) Sample->pH_Adjust Derivatization Pentafluorobenzylation pH_Adjust->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of phenoxyacetic acids.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Acidification Acidification Sample->Acidification SPE Solid-Phase Extraction Acidification->SPE Elution Elution & Reconstitution SPE->Elution LC_Injection LC Injection Elution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

References

A Comparative Guide to (2-Fluorophenoxy)acetic Acid: A Statistical and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic auxins and pharmacologically active compounds, phenoxyacetic acid derivatives have long been a subject of intense scientific scrutiny. The strategic placement of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of (2-Fluorophenoxy)acetic acid, examining its experimental data alongside key analogues: the parent compound phenoxyacetic acid, the isomeric (4-Fluorophenoxy)acetic acid, and the widely used herbicide (2,4-Dichlorophenoxy)acetic acid. Through a rigorous examination of their spectroscopic signatures and a review of their biological impact, this document aims to provide a comprehensive resource for researchers in agrochemistry, pharmacology, and materials science.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the ortho position of the phenoxy ring in this compound imparts distinct physicochemical characteristics compared to its parent compound and other halogenated derivatives. These properties, summarized in Table 1, are crucial determinants of the compound's solubility, membrane permeability, and ultimately, its biological efficacy. The melting point of this compound is notably higher than that of phenoxyacetic acid, suggesting stronger intermolecular forces in the crystalline state.

PropertyThis compoundPhenoxyacetic Acid(4-Fluorophenoxy)acetic acid(2,4-Dichlorophenoxy)acetic acid
Molecular Formula C₈H₇FO₃C₈H₈O₃C₈H₇FO₃C₈H₆Cl₂O₃
Molecular Weight 170.14 g/mol 152.15 g/mol 170.14 g/mol 221.04 g/mol
Melting Point 139 °C[1]98-100 °C103-107 °C[2]138-141 °C
Boiling Point 289.2±15.0 °C (Predicted)[1]285 °C (decomposes)Not available160 °C at 0.4 mmHg
Density 1.321±0.06 g/cm³ (Predicted)[1]1.28 g/cm³Not available1.57 g/cm³
pKa Not available3.17Not available2.73

Table 1: Comparative Physicochemical Properties

The causality behind these differences lies in the high electronegativity and small size of the fluorine atom. In the ortho position, fluorine can engage in intramolecular hydrogen bonding with the carboxylic acid group, influencing its conformation and acidity. This is in contrast to the para-substituted isomer and the dichloro-derivative, where such intramolecular interactions are not possible.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Here, we present a comparative overview of the key spectroscopic data for this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The approximate chemical shifts for the aromatic and methylene protons are presented in Table 2. The substitution pattern on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. In this compound, the fluorine atom at the ortho position will cause characteristic splitting of the adjacent proton signals.

CompoundAromatic Protons (δ, ppm)Methylene Protons (-OCH₂-) (δ, ppm)Carboxylic Acid Proton (-COOH) (δ, ppm)
This compound ~6.8 - 7.2 (m)~4.7 (s)~10-12 (br s)
Phenoxyacetic Acid ~6.9 - 7.3 (m)4.68 (s)10.9 (br s)
(4-Fluorophenoxy)acetic acid ~6.9 (t), ~7.0 (dd)~4.6 (s)~10-12 (br s)
(2,4-Dichlorophenoxy)acetic acid ~6.9 (d), ~7.2 (dd), ~7.4 (d)4.75 (s)~11 (br s)

Table 2: Comparative ¹H NMR Chemical Shifts (Approximate)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carboxylic acid carbon, the methylene carbon, and the aromatic carbons provide a clear distinction between the different derivatives. The carbon directly bonded to the fluorine atom in the fluorinated analogues will exhibit a large C-F coupling constant.

CompoundCarboxylic Acid Carbon (δ, ppm)Methylene Carbon (-OCH₂-) (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~173~67~115-155
Phenoxyacetic Acid 174.565.1114.7, 121.6, 129.5, 157.8
(4-Fluorophenoxy)acetic acid ~173~66~116 (d), ~154 (d)
(2,4-Dichlorophenoxy)acetic acid 173.267.4115.5, 122.9, 125.6, 127.8, 130.3, 152.9

Table 3: Comparative ¹³C NMR Chemical Shifts (Approximate)

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in a molecule. Key characteristic absorption bands for the phenoxyacetic acid derivatives are summarized in Table 4. The strong, broad O-H stretch of the carboxylic acid and the sharp C=O stretch are defining features. The C-F and C-Cl stretching vibrations can also be observed in the fingerprint region, providing evidence for halogenation.

Functional GroupThis compound (cm⁻¹)Phenoxyacetic Acid (cm⁻¹)(4-Fluorophenoxy)acetic acid (cm⁻¹)(2,4-Dichlorophenoxy)acetic acid (cm⁻¹)
O-H stretch (Carboxylic Acid) ~3000 (broad)~3000 (broad)~3000 (broad)~3000 (broad)
C=O stretch (Carboxylic Acid) ~1730~1730~1720~1735
C-O-C stretch (Ether) ~1240~1240~1230~1250
C-F stretch ~1200-~1210-
C-Cl stretch ---~800-600

Table 4: Comparative Key IR Absorption Frequencies

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation patterns of these phenoxyacetic acid derivatives are often characterized by the loss of the carboxylic acid group and cleavage of the ether linkage. For this compound, the mass spectrum is expected to show a molecular ion peak at m/z 170.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 170111 (M-COOH), 95
Phenoxyacetic Acid 152[3]107 (M-COOH), 94, 77[3]
(4-Fluorophenoxy)acetic acid 170111 (M-COOH), 95
(2,4-Dichlorophenoxy)acetic acid 220, 222, 224161, 163 (M-COOH), 125, 99

Table 5: Comparative Mass Spectrometry Data

Biological Activity: A Structure-Activity Relationship Perspective

Phenoxyacetic acid derivatives are well-known for their biological activities, most notably as herbicides.[4] Their mechanism of action as herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[5] The nature and position of the substituent on the phenyl ring play a pivotal role in determining this activity.

Studies have shown that chlorination of the phenoxyacetic acid ring generally enhances herbicidal activity.[4] For instance, (2,4-Dichlorophenoxy)acetic acid (2,4-D) is a potent and widely used herbicide. The introduction of fluorine, as in this compound and (4-Fluorophenoxy)acetic acid, also modulates the biological activity. Some studies suggest that fluorinated phenoxyacetic acids can induce defense responses in plants against herbivores.[6] For example, 4-fluorophenoxyacetic acid has been shown to induce the formation of phenolic polymers in rice, which can inhibit insect feeding.[6]

The comparative biological activity is a complex interplay of factors including the compound's ability to bind to target receptors, its metabolic stability, and its transport properties within the organism. The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which in turn can affect its interaction with biological targets.

dot

Caption: Comparative biological activities of phenoxyacetic acid derivatives.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phenoxyacetic acids involves the Williamson ether synthesis.

Materials:

  • 2-Fluorophenol

  • Ethyl chloroacetate

  • Sodium hydroxide

  • Acetone

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-fluorophenol and a stoichiometric amount of sodium hydroxide in acetone.

  • Add ethyl chloroacetate dropwise to the solution while stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the acetone under reduced pressure.

  • Add water to the residue and acidify with dilute hydrochloric acid to precipitate the crude this compound.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

dot

Synthesis_Workflow Start Start Reactants 2-Fluorophenol + Ethyl Chloroacetate + NaOH in Acetone Start->Reactants Reflux Reflux Reaction Mixture Reactants->Reflux Workup Acidification & Extraction Reflux->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum, ensuring detection of the molecular ion and major fragment ions.

Conclusion

This guide has provided a detailed statistical and spectroscopic comparison of this compound with its key analogues. The introduction of a fluorine atom at the ortho position significantly influences its physicochemical properties and, by extension, its biological activity. The provided spectroscopic data serves as a valuable reference for the identification and characterization of this compound. Further research into the specific biological activities of this compound, particularly in direct comparison with its chlorinated and non-halogenated counterparts, will be crucial in unlocking its full potential in various scientific and industrial applications.

References

Validating the Efficacy of (2-Fluorophenoxy)acetic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, the precise evaluation of synthetic auxins is paramount. This guide provides an in-depth technical comparison of (2-Fluorophenoxy)acetic acid (2-FPAA), a synthetic auxin analogue. Due to the limited direct peer-reviewed literature on 2-FPAA, this guide establishes its probable efficacy through a detailed comparative analysis of structurally related phenoxyacetic acids. We will delve into the foundational mechanism of action, present standardized validation protocols, and compare its predicted activity with established alternatives, supported by experimental data from analogous compounds.

The Mechanistic Underpinning: Auxin Signaling and the Role of Structure

Synthetic auxins, including the phenoxyacetic acid class to which 2-FPAA belongs, exert their biological effects by hijacking the plant's natural auxin signaling pathway. The primary mode of action involves binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors[1]. This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors. The removal of Aux/IAA proteins de-represses Auxin Response Factors (ARFs), which then modulate the transcription of auxin-responsive genes, ultimately leading to physiological changes such as cell elongation, division, and differentiation. At herbicidal concentrations, this leads to uncontrolled growth and plant death.

The chemical structure of a synthetic auxin is critical to its activity. For phenoxyacetic acids, the presence, number, and position of halogen substituents on the aromatic ring significantly influence their binding affinity to the TIR1/AFB co-receptors and, consequently, their biological potency. A halogen at the 4-position (para) of the aromatic ring has been shown to be important for high auxinic activity, whereas a halogen at the 3-position (meta) tends to reduce activity[1]. The fluorine atom at the 2-position (ortho) in this compound suggests a moderate to high level of auxin activity, a hypothesis that can be rigorously tested using the bioassays detailed below.

AuxinSignalingPathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Auxin (2-FPAA) or other Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds & Activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Degradation 26S Proteasome Degradation TIR1_AFB->Degradation Targets for ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Degradation AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Transcription Transcription Response Physiological Response Transcription->Response Empty Empty->Auxin Enters Cell

Figure 1: The TIR1/AFB Auxin Signaling Pathway.

Comparative Analysis of Phenoxyacetic Acids and Alternatives

To contextualize the potential efficacy of this compound, it is essential to compare it with other well-characterized synthetic auxins and alternative plant growth regulators. The following table summarizes key compounds, highlighting their primary applications and known characteristics.

CompoundClassPrimary Application(s)Key Characteristics
This compound (2-FPAA) Phenoxyacetic AcidPlant growth regulation, herbicide (predicted)Ortho-fluorinated analogue; activity level to be determined by bioassay.
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic AcidSelective broadleaf herbicide, plant tissue cultureHigh auxinic activity, persistent in plants, widely used as a reference compound.
4-Chlorophenoxyacetic acid (4-CPA) Phenoxyacetic AcidPlant growth regulator, herbicideHalogenation at the 4-position contributes to its strong auxin activity.
1-Naphthaleneacetic acid (NAA) Naphthalene DerivativeRooting agent, fruit thinning, tissue culturePotent synthetic auxin, though structurally different from phenoxyacetic acids.
Indole-3-acetic acid (IAA) Indole DerivativeNatural plant hormone (reference)Endogenous auxin, less stable than synthetic analogues.
Biostimulants (e.g., Protein Hydrolysates) Natural ProductsPlant growth promotionCan exhibit auxin-like activity and are considered environmentally friendly alternatives.[2][3]

Experimental Validation Protocols

The validation of auxin-like activity is achieved through standardized bioassays. These assays provide quantitative data to compare the potency of different compounds. Below are detailed protocols for three common and robust bioassays.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation, resulting in the curvature of a decapitated oat (Avena sativa) coleoptile. The degree of curvature is directly proportional to the auxin concentration.

Experimental Workflow:

AvenaTestWorkflow A 1. Germinate Avena seeds in complete darkness B 2. Decapitate coleoptiles (remove primary auxin source) A->B C 3. Prepare agar blocks with test compounds (e.g., 2-FPAA) and controls (IAA, 2,4-D) B->C D 4. Apply agar block asymmetrically to the cut coleoptile tip C->D E 5. Incubate in the dark for 90-120 minutes D->E F 6. Measure the angle of curvature E->F G 7. Plot dose-response curve (Concentration vs. Curvature) F->G

Figure 2: Workflow for the Avena Coleoptile Curvature Test.

Detailed Protocol:

  • Seedling Preparation: Germinate Avena sativa seeds in complete darkness for 2-3 days. On the second day, expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl elongation.

  • Coleoptile Excision: Select seedlings with straight coleoptiles. Under a dim green safelight, decapitate the top 1-2 mm of each coleoptile to remove the primary source of endogenous auxin.

  • Agar Block Preparation: Prepare a 1.5-2% agar solution. While still molten, add serial dilutions of the test compound (this compound), positive controls (e.g., IAA, 2,4-D), and a negative control (no auxin). Pour into molds to create small, uniform blocks (e.g., 2x2x1 mm).

  • Asymmetric Application: Place a prepared agar block on one side of the cut surface of the decapitated coleoptile. The primary leaf, which is left intact, can help support the block.

  • Incubation: Place the seedlings in a humid, dark environment for 90 to 120 minutes.

  • Measurement: Photograph the coleoptiles or project their shadowgraphs. Measure the angle of curvature from the vertical axis.

  • Data Analysis: Plot the average angle of curvature against the logarithm of the compound concentration to generate a dose-response curve and determine the effective concentration (EC50).

Root Growth Inhibition Assay

Auxins typically inhibit root elongation at concentrations that promote shoot elongation. This assay quantifies the inhibitory effect of a compound on the primary root growth of seedlings, often using Arabidopsis thaliana.

Detailed Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on Murashige and Skoog (MS) agar plates.

  • Stratification and Germination: Cold-treat the plates at 4°C for 2-3 days to synchronize germination. Transfer the plates to a growth chamber with a defined light/dark cycle and orient them vertically to allow roots to grow along the agar surface.

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings with consistent primary root lengths to new MS plates containing a range of concentrations of the test compounds (2-FPAA and controls).

  • Incubation and Measurement: Return the plates to the growth chamber for an additional 2-3 days. Mark the position of the root tip at the time of transfer and measure the length of new root growth.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the negative control for each concentration. Plot this against the log of the concentration to determine the half-maximal inhibitory concentration (IC50).

Callus Induction Bioassay

Auxins, often in combination with cytokinins, are used to induce the formation of callus (an undifferentiated mass of cells) from explant tissue. The efficiency of callus induction can serve as a measure of auxin activity.

Detailed Protocol:

  • Explant Preparation: Use sterile leaf discs, stem segments, or other suitable tissues from an appropriate plant species (e.g., tobacco, carrot).

  • Culture Medium Preparation: Prepare a basal medium (e.g., MS medium) supplemented with a fixed concentration of a cytokinin (e.g., kinetin or BAP) and varying concentrations of the test auxins (2-FPAA and controls).

  • Inoculation and Incubation: Place the explants onto the prepared media in sterile petri dishes. Seal the dishes and incubate in a growth chamber under controlled light and temperature conditions.

  • Evaluation: After 3-4 weeks, evaluate the percentage of explants that have formed callus and the fresh weight of the callus produced.

  • Data Analysis: Compare the callus induction frequency and callus biomass across the different auxin concentrations and compounds to assess their relative potency. For instance, a study on rice callus induction found that 2,4-D was highly effective, with optimal concentrations varying by genotype[4].

Anticipated Results and Comparative Efficacy

Based on the structure-activity relationships of halogenated phenoxyacetic acids, it is hypothesized that this compound will exhibit significant auxin activity. The electronegativity and small size of the fluorine atom at the ortho position are expected to influence its interaction with the TIR1/AFB receptor pocket.

Hypothetical Comparative Data:

The following table presents a hypothetical comparison of EC50/IC50 values that could be obtained from the bioassays described above. These values are for illustrative purposes and would need to be confirmed by direct experimentation.

CompoundAvena Curvature (EC50, µM)Root Inhibition (IC50, µM)Callus Induction (Optimal Conc., mg/L)
This compound To be determinedTo be determinedTo be determined
2,4-Dichlorophenoxyacetic acid (2,4-D) ~0.1~0.051.0 - 4.0
4-Chlorophenoxyacetic acid (4-CPA) ~0.15~0.071.0 - 3.0
1-Naphthaleneacetic acid (NAA) ~0.2~0.080.5 - 2.0
Indole-3-acetic acid (IAA) ~0.3~0.1> 2.0 (less efficient)

Conclusion and Future Directions

References

A Senior Application Scientist's Guide to the Independent Verification of (2-Fluorophenoxy)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute purity of a starting material or active pharmaceutical ingredient (API) is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. (2-Fluorophenoxy)acetic acid, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity is a critical, non-negotiable step. This guide provides an in-depth, technically-grounded framework for the orthogonal, independent verification of this compound purity, moving beyond simple checklists to explain the scientific rationale behind a multi-technique, self-validating approach.

The Imperative of Orthogonal Purity Verification

Relying on a single analytical technique for purity assessment is a scientifically tenuous practice. Each method has inherent biases and blind spots. A sample may appear pure by High-Performance Liquid Chromatography (HPLC), yet contain significant amounts of water or residual solvents not detected by a standard UV detector. The principle of orthogonal verification —using multiple, distinct analytical methods whose potential failure modes are uncorrelated—is therefore paramount. This creates a self-validating system where the weaknesses of one technique are covered by the strengths of another, providing a high-confidence, holistic view of sample purity.

The International Council for Harmonisation (ICH) guideline Q3A(R2) underscores the necessity of identifying and qualifying impurities in new drug substances, categorizing them into organic impurities, inorganic impurities, and residual solvents.[1][2][3] A robust verification strategy must therefore be capable of detecting and quantifying all potential contaminants within these classes.

Primary Quantitative & Confirmatory Techniques: A Comparative Analysis

A comprehensive purity assessment of this compound involves a suite of analytical techniques. The choice of which methods to employ is dictated by the type of impurity being targeted and the desired level of quantification.

Analytical Technique Primary Purpose Strengths Limitations Typical Application for this compound
HPLC-UV Quantification of non-volatile organic impurities and degradants.High precision and sensitivity for UV-active compounds; robust and widely available.Requires a reference standard for accurate quantification; may not detect non-UV-active impurities.Assay of purity against a certified reference standard; detection of related substances and degradation products.
GC-MS Identification and quantification of volatile and semi-volatile organic impurities.Excellent sensitivity and specificity; provides structural information (mass spectrum) for impurity identification.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation of labile analytes.[4][5]Detection of residual synthesis solvents (e.g., toluene, DMF) and volatile starting materials.
qNMR Absolute quantification of the primary analyte without a specific reference standard.A primary ratio method; provides structural confirmation; quantifies a wide range of impurities from the same spectrum.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.Orthogonal confirmation of HPLC assay results; provides a direct measure of molar purity.[6][7][8][9]
Karl Fischer Titration Specific quantification of water content.Gold standard for water determination; highly accurate and precise for both free and bound water.[10][11][12]Can be subject to interferences from certain functional groups (e.g., ketones, aldehydes).[12]Accurate determination of water content, which is crucial for calculating purity on an anhydrous basis.
¹H, ¹³C, ¹⁹F NMR Structural confirmation and identification of organic impurities.Provides unambiguous structural information; ¹⁹F NMR is highly specific for the fluorine-containing analyte and related impurities.Inherently quantitative only under specific conditions (qNMR); lower sensitivity.Verifying the molecular structure of the main component and identifying unknown impurities.
FTIR Functional group analysis and identity confirmation.Fast, simple, and provides a unique molecular "fingerprint."Not suitable for quantification; limited use for complex mixtures.Rapid identity check against a reference standard.

Workflow for Comprehensive Purity Verification

A logical workflow ensures that all aspects of purity are systematically investigated. The process begins with identity confirmation and proceeds through quantitative assays for the main component and key impurities like water and residual solvents.

Purity_Verification_Workflow cluster_receipt Sample Handling cluster_identity Identity & Structure cluster_quantitative Quantitative Purity Assessment (Orthogonal Methods) cluster_impurities Specific Impurity Quantification cluster_final Final Assessment Sample Sample Receipt & Documentation NMR_ID Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) Sample->NMR_ID Identity Verification FTIR_ID Identity Confirmation (FTIR) Sample->FTIR_ID Identity Verification HPLC HPLC-UV Assay & Related Substances Sample->HPLC Parallel Analysis qNMR qNMR Assay (Absolute Purity) Sample->qNMR Parallel Analysis GC_MS Residual Solvents (GC-MS) Sample->GC_MS Parallel Analysis KF Water Content (Karl Fischer) Sample->KF Parallel Analysis Report Data Compilation & Purity Calculation NMR_ID->Report FTIR_ID->Report HPLC->Report qNMR->Report GC_MS->Report KF->Report

Caption: Orthogonal workflow for the purity verification of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and validation. It is essential to validate any analytical procedure for its intended use, as outlined in ICH Q2(R1) guidelines.

Protocol 1: Purity and Related Substances by HPLC-UV

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 272 nm (verify with UV scan of analyte)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      17.0 80
      17.1 30

      | 20.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.

  • Quantification:

    • Calculate purity using the area percent method for related substances. For an assay against a reference standard, prepare the standard at the same concentration and calculate the purity by comparing the peak area of the sample to that of the standard.

Protocol 2: Residual Solvents by Static Headspace GC-MS

This protocol is based on the principles outlined in USP General Chapter <467> for residual solvents and is designed to detect common manufacturing solvents.[14][15][16][17][18]

  • Instrumentation:

    • Gas chromatograph with a static headspace autosampler and a Mass Spectrometric (MS) detector.

    • Capillary column suitable for volatile compounds (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film).

  • Reagents:

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, polar solvent.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

    • Transfer Line Temperature: 110 °C

    • Pressurization Time: 1.0 min

  • GC-MS Conditions:

    • Injector Temperature: 140 °C (split mode, e.g., 10:1)

    • Carrier Gas: Helium at a constant flow of ~1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • MS Conditions: Scan mode from m/z 35 to 350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of the diluent and immediately crimp the vial.

  • Identification & Quantification:

    • Identify solvents by comparing their retention times and mass spectra to those of a known solvent standard mixture.

    • Quantify using an external or internal standard method.

The Role of Quantitative NMR (qNMR)

While HPLC is excellent for relative quantification, Quantitative NMR (qNMR) has emerged as a powerful orthogonal technique for determining absolute purity.[6][8] Its power lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for it.[7][9][19] By comparing the integral of a specific proton on the this compound molecule to the integral of a certified internal standard of known purity and mass, one can directly calculate the purity of the analyte without needing a specific reference standard for the analyte itself.

qNMR_Concept cluster_analyte Analyte This compound) cluster_standard Internal Standard (e.g., Maleic Acid) cluster_calc Purity Calculation A1 Proton A A2 Integral A A1->A2 Formula Purity ∝ (Integral A / Integral S) * (MW A / MW S) * (Protons S / Protons A) * (Mass S / Mass A) A2->Formula Known Parameters S1 Proton S S2 Integral S S1->S2 S2->Formula Known Parameters

Caption: Conceptual relationship of qNMR for purity determination.

Conclusion

The independent verification of this compound purity is a multi-faceted process that demands a rigorous, evidence-based approach. By employing a suite of orthogonal analytical techniques—led by HPLC for related substances, GC-MS for residual solvents, Karl Fischer for water content, and qNMR for absolute purity assay—researchers and drug development professionals can build a comprehensive and defensible purity profile. This meticulous attention to analytical detail not only satisfies regulatory expectations but, more importantly, ensures the integrity and reliability of the scientific and developmental work that follows.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of the materials that made the research possible. This guide provides an in-depth, procedural framework for the proper disposal of (2-Fluorophenoxy)acetic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

This compound is a halogenated organic compound. Its structure, featuring a fluorine atom on the phenyl ring and a carboxylic acid group, dictates its chemical reactivity and potential hazards, thereby informing the necessary disposal precautions. While specific toxicity data may be limited, the presence of the halogen and the acidic functional group necessitates its classification as hazardous waste.[1][2][3] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce persistent organic pollutants into waterways.[2][4]

Core Principles of Disposal: A Foundation of Safety

Before initiating any disposal procedure, it is paramount to adhere to the following fundamental principles of laboratory waste management:

  • Waste Minimization : Whenever feasible, adjust experimental scales to reduce the volume of chemical waste generated.[5] This includes ordering the smallest necessary quantities and sharing surplus chemicals with other labs.[5]

  • Personal Protective Equipment (PPE) : The cornerstone of personal safety lies in the consistent and correct use of PPE. When handling this compound for disposal, the following should be worn:

    • Chemical safety goggles or a face shield.[6][7]

    • Appropriate chemical-resistant gloves.[6]

    • A lab coat or other protective clothing to prevent skin exposure.[6][7]

  • Segregation : Never mix incompatible waste streams.[8] this compound waste must be segregated as a halogenated organic waste.[1]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Waste Collection at the Source
  • Select the Appropriate Waste Container :

    • Use a dedicated, properly labeled container for halogenated organic liquid waste.[1][3] These containers are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded for easy identification.[1]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with no leaks or cracks.[4][9]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[3][4][5]

  • Transferring the Waste :

    • Carefully transfer the this compound waste into the designated container. If the compound is in a solid form, it should be placed in a suitable container for solid hazardous waste.

    • If dissolved in a solvent, the entire solution is considered halogenated waste.

    • Avoid overfilling the container; a general rule is to not exceed 90% of the container's capacity.[9]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[8]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[3][10]

  • Complete the Label Information : The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.[10]

    • The name and contact information of the generating researcher or lab.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][8][11] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5][11]

  • Secondary Containment : The waste container must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[4][10]

  • Segregation within the SAA : Ensure that the halogenated organic waste is segregated from incompatible materials, particularly bases and oxidizing agents.[2][8]

Step 4: Arranging for Waste Pickup
  • Monitor Accumulation Limits : Be aware of the accumulation limits for hazardous waste in your SAA, which is typically a maximum of 55 gallons.[5][11]

  • Request a Pickup : Once the container is full or approaching the designated accumulation time limit (often up to 12 months, but institutional policies may vary), arrange for a waste pickup from your EHS department.[5][11] Do not allow waste to accumulate for excessive periods.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills : For minor spills that can be cleaned up in under 15 minutes without significant risk of exposure, use a chemical spill kit.[4] Absorb the spilled material with an inert absorbent, such as vermiculite or sand.[6][12] The cleanup materials must then be collected and disposed of as hazardous waste.[4][10]

  • Large Spills : If a spill is large or you are not comfortable with the cleanup procedure, evacuate the area and contact your institution's EHS department immediately.[4][10]

Quantitative Data Summary

ParameterGuideline/ValueSource
Waste Classification Halogenated Organic Waste[1][2]
Container Type High-Density Polyethylene (HDPE) or other compatible material[9]
Maximum SAA Volume 55 gallons[5][11]
Maximum SAA Storage Time Up to 12 months (check institutional policy)[5][11]
Spill Cleanup Material Dispose of as hazardous waste[4][10]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Operations A Waste Generation (this compound) B Select & Prepare Halogenated Waste Container A->B C Transfer Waste (Do not overfill) B->C D Label Container (Complete & Accurate) C->D E Store in SAA (Secondary Containment & Segregation) D->E F Container Full or Time Limit Reached? E->F F->E No G Request EHS Pickup F->G Yes H Final Disposal (Licensed Facility) G->H

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of scientific integrity and laboratory safety. By adhering to the detailed protocols in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

Comprehensive Guide to Personal Protective Equipment for Handling (2-Fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety

Disclaimer: This guide provides comprehensive safety protocols for handling (2-Fluorophenoxy)acetic acid and similar chemical compounds. However, the toxicological properties of specific isomers may vary. It is imperative to consult the official Safety Data Sheet (SDS) for the exact compound you are using to ensure you are following the most accurate and up-to-date safety information.

This compound is a solid organic compound that, like many halogenated aromatic carboxylic acids, requires careful handling to mitigate potential health risks. While some sources may indicate minimal hazards for similar compounds, a conservative approach that accounts for potential skin and eye irritation, as well as respiratory tract irritation from dust, is essential for maintaining a safe laboratory environment.[1][2] This guide synthesizes established safety protocols to provide a clear, actionable framework for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, which is a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or its solutions can cause irritation or burns.[1]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[2]

  • Gastrointestinal Irritation: Ingestion may lead to nausea, vomiting, and diarrhea.[2]

The following table summarizes the essential personal protective equipment required for handling this compound.

Personal Protective Equipment (PPE) Specifications Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a significant risk of splashing.[3][4][5][6]Protects against dust particles and splashes of solutions, which can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]Prevents skin contact with the chemical, which can cause irritation or burns.
Body Protection A fully buttoned laboratory coat or chemical-resistant apron.[3][6]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled at the source.[6][7]Prevents inhalation of dust particles that can irritate the respiratory tract.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Chemical prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[8]

    • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

    • Prepare the Workspace: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid chemical, avoiding the creation of dust.

    • Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.

    • Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan outlined below.

    • PPE Removal: Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream. Wash hands thoroughly with soap and water after removing PPE.

Spill Response Plan: Immediate Actions for Containment and Cleanup

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and further contamination.

Spill Response Workflow

spill_alert Alert Personnel and Evacuate If Necessary spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_neutralize Neutralize with Sodium Bicarbonate spill_contain->spill_neutralize spill_absorb Absorb with Inert Material spill_neutralize->spill_absorb spill_collect Collect and Place in a Labeled Waste Container spill_absorb->spill_collect spill_clean Clean the Area with Soap and Water spill_collect->spill_clean spill_report Report the Spill spill_clean->spill_report

Caption: Step-by-step procedure for responding to a this compound spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.[9] If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9]

  • Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material to prevent it from spreading.[9]

  • Neutralize the Spill: For acid spills, cautiously apply a neutralizing agent such as sodium bicarbonate or sodium carbonate, starting from the outside and working inwards.[10][11]

  • Absorb the Residue: Once the acid has been neutralized, use an inert absorbent material like vermiculite or sand to absorb the residue.[11]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[9][11]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[10]

  • Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety department.[9]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Disposal:

  • Halogenated Organic Waste: this compound and any solutions containing it should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13][14][15]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads and contaminated PPE, should also be placed in the halogenated organic waste container.[11][15]

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[14]

  • Container Management: Keep waste containers tightly closed when not in use and store them in a well-ventilated area away from incompatible materials.[13][16]

By adhering to these detailed protocols for personal protective equipment, handling, spill response, and disposal, you can significantly mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluorophenoxy)acetic acid
Reactant of Route 2
(2-Fluorophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.